isorhamnetin-3-O-glucoside
Description
isorhamnetin 3-O-glucoside is a natural product found in Astragalus varius, Phoenix canariensis, and other organisms with data available.
Isorhamnetin 3-O-glucoside is a metabolite found in or produced by Saccharomyces cerevisiae.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQLRUIIRRZYHHS-LFXZADKFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601311218 | |
| Record name | Isorhamnetin 3-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5041-82-7 | |
| Record name | Isorhamnetin 3-O-glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5041-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isorhamnetin-3-O-glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isorhamnetin 3-O-glucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ISORHAMNETIN 3-O-GLUCOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI252A6EPL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Isorhamnetin-3-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin-3-O-glucoside, a flavonoid glycoside, is a naturally occurring phytochemical with a growing body of research highlighting its potential therapeutic applications. This technical guide provides an in-depth overview of the primary natural sources of this compound, its distribution within the plant kingdom, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in the fields of pharmacology and drug development. All quantitative data is presented in structured tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.
Natural Sources and Distribution
This compound is widely distributed throughout the plant kingdom, found in a variety of commonly consumed fruits, vegetables, and medicinal herbs. Its presence is particularly notable in the following species:
-
Fruits and Vegetables: Significant concentrations are found in sea buckthorn (Hippophae rhamnoides) berries, prickly pear cactus (Opuntia ficus-indica), onions (Allium cepa), pears, and almonds.[1][2] It is also one of the most abundant flavonoids in various rice varieties.[3]
-
Medicinal Plants: this compound is a key constituent in several medicinal plants, including Ginkgo biloba, Calendula officinalis (marigold), Sambucus nigra (elderberry), and Salicornia herbacea.[3][4][5]
The concentration of this compound can vary significantly depending on the plant species, cultivar, part of the plant used, and growing conditions.
Table 1: Quantitative Distribution of this compound in Various Plant Sources
| Plant Species | Common Name | Plant Part | Concentration (mg/100g DW unless otherwise specified) | Reference(s) |
| Opuntia ficus-indica | Prickly Pear | Cladodes | 149.71 ± 10.13 | [6] |
| Pulp | 184.14 ± 14.91 | [6] | ||
| Peels | 223.66 ± 14.44 | [6] | ||
| Hippophae rhamnoides | Sea Buckthorn | Berries | 62.0 - 217.0 | [6] |
| Calendula officinalis | Marigold | Florets | 0.42 ± 0.98 | [3] |
| Zygophyllum simplex | Total Extract | 0.05% w/w of dry extract | ||
| Pear (various cultivars) | Pear | Fruit Extract | 0.09 - 0.36 mg/100g FW | |
| Almond | Almond | Skin | Can exceed 10 mg/100g (as part of total polyphenols) | [1] |
DW: Dry Weight, FW: Fresh Weight
Experimental Protocols
Extraction of this compound
The following protocol is a general method for the extraction of this compound from plant material. Optimization may be required depending on the specific plant matrix.
Materials:
-
Dried and powdered plant material
-
Ethanol (70-80%) or Methanol
-
Reflux apparatus or Soxhlet extractor
-
Rotary evaporator
-
Filtration system (e.g., Whatman No. 1 filter paper)
Procedure:
-
Weigh a known amount of dried, powdered plant material.
-
Combine the plant material with a 70-80% aqueous ethanol solution in a round-bottom flask at a sample-to-solvent ratio of 1:10 to 1:15 (w/v).
-
Perform reflux extraction for 1-2 hours. Alternatively, a Soxhlet extraction can be performed for a more exhaustive extraction.
-
After extraction, filter the mixture while hot to separate the extract from the solid plant residue.
-
Repeat the extraction process on the plant residue two more times to ensure complete extraction of the target compound.
-
Combine the filtrates from all extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Isolation and Purification of this compound
Purification of this compound from the crude extract is typically achieved through a combination of liquid-liquid partitioning and column chromatography.
2.2.1. Liquid-Liquid Partitioning
-
Suspend the crude extract in hot water.
-
Perform sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound will primarily partition into the more polar fractions, typically the ethyl acetate and n-butanol fractions.
2.2.2. Column Chromatography
-
The enriched fraction (e.g., ethyl acetate or n-butanol) is concentrated and then subjected to column chromatography.
-
Stationary Phase: Silica gel is a commonly used stationary phase.
-
Mobile Phase: A gradient elution system is typically employed. A common gradient starts with a non-polar solvent like chloroform and gradually increases the polarity by adding methanol. The specific gradient will need to be optimized based on the separation observed by Thin Layer Chromatography (TLC).
-
Collect fractions and monitor the elution of this compound using TLC, visualizing the spots under UV light.
-
Combine the fractions containing the pure compound, as determined by TLC, and evaporate the solvent to yield purified this compound.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and reliable method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a photodiode array (PDA) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is commonly employed using a two-solvent system:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Program: The gradient program should be optimized for the specific column and sample matrix. A typical gradient might start with a low percentage of Solvent B, gradually increasing to elute the compound of interest.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Detection Wavelength: this compound can be detected at approximately 350 nm.
-
Column Temperature: Maintain a constant column temperature, for example, at 25°C.
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of pure this compound in methanol. Create a series of dilutions to generate a calibration curve.
-
Sample Solution: Dissolve a known amount of the plant extract in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection into the HPLC system.
Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Molecular Mechanisms
Isorhamnetin and its glycosides have been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, proliferation, and apoptosis. Understanding these mechanisms is crucial for drug development.
Anti-Inflammatory Pathways
This compound and its aglycone exhibit anti-inflammatory effects by targeting pro-inflammatory signaling cascades. This includes the inhibition of the JNK and p38 MAP kinase pathways , which are activated by inflammatory stimuli like lipopolysaccharide (LPS). By suppressing the phosphorylation of JNK and p38, this compound can reduce the production of inflammatory mediators.
Cell Proliferation and Apoptosis Pathways
In the context of cancer research, isorhamnetin has been shown to inhibit cell proliferation and induce apoptosis by targeting the PI3K/Akt/mTOR and MEK/ERK signaling pathways . These pathways are often dysregulated in cancer, leading to uncontrolled cell growth and survival. Isorhamnetin can inhibit the phosphorylation of key proteins in these cascades, thereby arresting the cell cycle and promoting programmed cell death.
Conclusion
This compound is a widely distributed flavonoid with significant potential for therapeutic applications. This guide has provided a comprehensive overview of its natural sources, with quantitative data to aid in the selection of starting materials for research and development. The detailed experimental protocols for extraction, isolation, and quantification offer a practical foundation for laboratory work. Furthermore, the elucidation of the signaling pathways modulated by isorhamnetin and its glycosides provides a crucial understanding of their molecular mechanisms of action, paving the way for further investigation into their roles in health and disease. This information is intended to serve as a valuable resource for scientists and professionals dedicated to the exploration and utilization of natural compounds for the advancement of human health.
References
- 1. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isorhamnetin attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Isorhamnetin-3-O-glucoside: A Comprehensive Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin-3-O-glucoside, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, with a focus on its antioxidant, anti-inflammatory, anticancer, cardioprotective, anti-diabetic, hepatoprotective, and anti-obesity effects. This document summarizes key quantitative data, details the experimental methodologies used to ascertain these activities, and visualizes the underlying molecular signaling pathways.
Core Biological Activities of this compound
This compound exhibits a broad spectrum of pharmacological effects, making it a promising candidate for the development of novel therapeutics. The following sections delineate its primary biological activities, supported by quantitative data from various in vitro and in vivo studies.
Antioxidant Activity
This compound is a potent antioxidant capable of scavenging free radicals and upregulating endogenous antioxidant defense mechanisms.
Table 1: Quantitative Antioxidant Activity of this compound
| Assay | Model System | Endpoint | Result | Reference |
| DPPH Radical Scavenging | Chemical Assay | IC50 | 177.91 µg/mL | [1] |
| Hydroxyl and Carbon-centered Radical Scavenging | Chemical Assay | Dose-dependent scavenging | Effective scavenging activity | [2] |
| Intracellular ROS Levels | U937 Cells | Reduction of ROS | Significant dose-dependent decrease | [2] |
| Antioxidant Enzyme Expression | U937 Cells | Upregulation | Increased SOD, Catalase, Glutathione Reductase, and HO-1 | [2] |
Anti-inflammatory Activity
The compound demonstrates significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Table 2: Quantitative Anti-inflammatory Activity of this compound and Related Glycosides
| Model System | Treatment | Endpoint | Result | Reference |
| LPS-stimulated RAW264.7 macrophages | Isorhamnetin-3-O-glucuronide | NO and PGE2 production | Suppression | [3] |
| LPS-stimulated RAW264.7 macrophages | Isorhamnetin-3-O-glucuronide | iNOS and COX-2 expression | Suppression | [3] |
| LPS-stimulated RAW264.7 macrophages | Isorhamnetin-3-O-glucuronide | JNK and p38 phosphorylation | Attenuation | [3] |
| Lipopolysaccharide-stimulated RAW 264.7 cells | Isorhamnetin-glucosyl-rhamnoside (125 ng/mL) | NO production | 68.7 ± 5.0% suppression | [4] |
| Croton oil-induced ear edema in rats | Isorhamnetin-glucosyl-rhamnoside | Edema inhibition | 77.4 ± 5.7% inhibition | [4] |
Anticancer Activity
This compound and its aglycone, isorhamnetin, have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.
Table 3: Quantitative Anticancer Activity of Isorhamnetin and its Glycosides
| Cell Line | Compound | Endpoint | Result | Reference |
| Human colorectal cancer cell lines (HT-29, HCT116, SW480) | Isorhamnetin | Proliferation | Suppression | [5] |
| Human gallbladder cancer cells (NOZ, GBC-SD) | Isorhamnetin (80 µM) | Cell Viability | Significant decrease | [6] |
Cardioprotective Activity
The cardioprotective effects of isorhamnetin have been demonstrated in models of ischemia-reperfusion injury, where it reduces myocardial damage and improves cardiac function.
Table 4: Quantitative Cardioprotective Activity of Isorhamnetin
| Model System | Treatment | Endpoint | Result | Reference |
| Langendorff-perfused rat hearts (Ischemia-Reperfusion) | Isorhamnetin (5, 10, 20 µg/mL) | Myocardial infarct size | Significant reduction | [7][8] |
| Langendorff-perfused rat hearts (Ischemia-Reperfusion) | Isorhamnetin (5, 10, 20 µg/mL) | LDH and CK release | Significant decrease | [7][8] |
| Langendorff-perfused rat hearts (Ischemia-Reperfusion) | Isorhamnetin (5, 10, 20 µg/mL) | LVDP, CF, ±dp/dtmax | Significant improvement | [7][8] |
Anti-diabetic Activity
This compound exhibits anti-diabetic potential by inhibiting aldose reductase and reducing complications associated with diabetes.
Table 5: Quantitative Anti-diabetic Activity of this compound
| Model System | Treatment | Endpoint | Result | Reference |
| Rat Lens Aldose Reductase (RLAR) | This compound | IC50 | 1.4 µM | [9] |
| Streptozotocin-induced diabetic rats | This compound (25 mg/kg, oral) | Sorbitol accumulation in lenses, RBCs, and sciatic nerves | Significant inhibition | [9] |
| Streptozotocin-induced diabetic rats | Isorhamnetin diglucoside (10 or 20 mg/kg/day for 10 days, oral) | Serum glucose levels | Significant reduction | [10] |
Hepatoprotective Activity
The compound has shown protective effects against liver injury in animal models.
Table 6: Quantitative Hepatoprotective Activity of Isorhamnetin-3-O-galactoside
| Model System | Treatment | Endpoint | Result | Reference |
| CCl4-induced hepatic injury in mice | Isorhamnetin-3-O-galactoside (50, 100, 200 mg/kg, i.p.) | Serum aminotransferase activities | Significant attenuation of increase | [11][12] |
| CCl4-induced hepatic injury in mice | Isorhamnetin-3-O-galactoside (50, 100, 200 mg/kg, i.p.) | Hepatic malondialdehyde levels | Significant attenuation of increase | [11][12] |
Anti-obesity Activity
Isorhamnetin and its glycosides have been found to inhibit adipogenesis, suggesting a potential role in the management of obesity.
Table 7: Quantitative Anti-obesity Activity of Isorhamnetin
| Model System | Treatment | Endpoint | Result | Reference |
| 3T3-L1 preadipocytes | Isorhamnetin (50 µM) | Adipocyte differentiation | Thoroughly blocked | [13] |
| Human adipose tissue-derived stem cells (hAMSCs) | Isorhamnetin | Adipocyte differentiation | Inhibition | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Objective: To determine the free radical scavenging capacity of this compound.
-
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is reduced by an antioxidant, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add serial dilutions of the sample solution.
-
Add the DPPH solution to each well and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid is used as a positive control.
-
The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
-
Anti-inflammatory Activity: In Vitro Assay in RAW 264.7 Macrophages
-
Objective: To evaluate the anti-inflammatory effects of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Methodology:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response, excluding the negative control group.
-
Incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is prepared to quantify the NO concentration.
-
Cell viability is assessed in parallel using the MTT assay to ensure that the observed effects are not due to cytotoxicity.
-
Anticancer Activity: MTT Assay
-
Objective: To assess the cytotoxic effect of this compound on cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, forming a purple formazan product.
-
Cell Line: e.g., MCF-7 (human breast adenocarcinoma).
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
The percentage of cell viability is calculated as (Absorbance_treated / Absorbance_control) * 100.
-
The IC50 value (concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
-
Cardioprotective Activity: Langendorff Isolated Heart Model
-
Objective: To evaluate the protective effect of isorhamnetin on myocardial ischemia-reperfusion (I/R) injury in an ex vivo model.
-
Animal Model: Male Sprague-Dawley rats.
-
Methodology:
-
Anesthetize the rat and rapidly excise the heart.
-
Mount the heart on a Langendorff apparatus and initiate retrograde perfusion with Krebs-Henseleit buffer.
-
Allow the heart to stabilize.
-
Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Initiate reperfusion with Krebs-Henseleit buffer containing different concentrations of isorhamnetin (or vehicle for the control group) for a specified duration (e.g., 120 minutes).
-
Continuously monitor cardiac function parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
At the end of reperfusion, collect the coronary effluent to measure the release of cardiac injury markers like lactate dehydrogenase (LDH) and creatine kinase (CK).
-
Stain the heart tissue with triphenyltetrazolium chloride (TTC) to determine the myocardial infarct size.
-
Signaling Pathways and Molecular Mechanisms
The biological activities of this compound are mediated through the modulation of several key signaling pathways.
Anti-inflammatory Signaling Pathways
This compound and its related glycosides exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Anti-inflammatory mechanism of this compound.
Anticancer Signaling Pathway: PI3K/Akt/mTOR
Isorhamnetin has been shown to suppress cancer cell proliferation by inhibiting the PI3K/Akt/mTOR signaling pathway.
Caption: Anticancer mechanism of Isorhamnetin via PI3K/Akt/mTOR inhibition.
Metabolic Regulation: AMPK Activation
Isorhamnetin can activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which contributes to its anti-diabetic and anti-obesity effects.
Caption: Isorhamnetin activates AMPK, a central regulator of metabolism.
Experimental Workflows
In Vivo Anti-diabetic Study Workflow
A typical workflow for evaluating the anti-diabetic effects of this compound in a rodent model.
Caption: Workflow for in vivo evaluation of anti-diabetic activity.
In Vitro Anti-obesity Study Workflow
A general workflow for assessing the anti-adipogenic effects of this compound using the 3T3-L1 cell line.
Caption: Workflow for in vitro assessment of anti-obesity effects.
Conclusion
This compound is a multifaceted flavonoid with a wide array of demonstrated biological activities. Its potent antioxidant, anti-inflammatory, and anticancer properties, coupled with its protective effects on the cardiovascular system, liver, and in metabolic disorders like diabetes and obesity, underscore its significant therapeutic potential. The modulation of key signaling pathways such as NF-κB, MAPK, PI3K/Akt, and AMPK appears to be central to its mechanisms of action. This technical guide provides a foundational resource for researchers and drug development professionals interested in harnessing the pharmacological benefits of this compound for the development of novel therapeutic interventions. Further preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profile in human populations.
References
- 1. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of isorhamnetin 3-O-beta-D-glucopyranoside from Salicornia herbacea against oxidation-induced cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isorhamnetin Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cardioprotective effect of isorhamnetin against myocardial ischemia reperfusion (I/R) injury in isolated rat heart through attenuation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cardioprotective effect of isorhamnetin against myocardial ischemia reperfusion (I/R) injury in isolated rat heart through attenuation of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects of isorhamnetin-3-O-beta-D-glucoside from Salicornia herbacea on rat lens aldose reductase and sorbitol accumulation in streptozotocin-induced diabetic rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isorhamnetin-induced anti-adipogenesis is mediated by stabilization of beta-catenin protein - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Isorhamnetin-3-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin-3-O-glucoside, a flavonoid glycoside found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying its therapeutic potential, with a focus on its anti-inflammatory, antioxidant, and anti-cancer properties. We delve into the intricate signaling pathways modulated by this compound, present quantitative data from key studies in a structured format, and provide detailed experimental protocols. Furthermore, this guide utilizes Graphviz visualizations to elucidate complex biological processes, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Core Mechanisms of Action
This compound exerts its biological effects through a multi-pronged approach, primarily targeting key cellular signaling pathways involved in inflammation, apoptosis, and oxidative stress.
Anti-inflammatory Effects
This compound and its aglycone, isorhamnetin, have demonstrated potent anti-inflammatory properties by modulating several key signaling cascades. A primary mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[1][2] By preventing the nuclear translocation of NF-κB, isorhamnetin suppresses the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2]
Furthermore, isorhamnetin-3-O-glucuronide, a related metabolite, has been shown to suppress the activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-induced macrophages.[3][4] This inhibition leads to a reduction in the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4] Additionally, isorhamnetin-3-O-glucuronide upregulates the expression of the antioxidant enzyme heme oxygenase-1 (HO-1), further contributing to its anti-inflammatory action.[3][4]
Apoptosis Induction in Cancer Cells
A significant body of evidence highlights the pro-apoptotic effects of this compound in various cancer cell lines. The primary mechanism involves the induction of the intrinsic, or mitochondrial, pathway of apoptosis.[5] Treatment with isorhamnetin glycosides leads to an increased Bax/Bcl-2 ratio, which promotes the loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm.[5][6] This cascade of events culminates in the activation of caspases, the key executioners of apoptosis.[5] Studies have confirmed that the apoptosis induced by isorhamnetin glycosides is caspase-dependent.[5]
In addition to the mitochondrial pathway, isorhamnetin has been shown to induce cell cycle arrest, typically at the G2/M phase, in several cancer cell types, including colon and bladder cancer.[5][6] This cell cycle blockade prevents cancer cell proliferation and can trigger apoptosis. The anti-cancer effects of isorhamnetin also involve the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in cancer.[7][8][9] By inhibiting these pro-survival pathways, isorhamnetin sensitizes cancer cells to apoptotic stimuli.
Antioxidant Activity
This compound exhibits significant antioxidant properties through both direct and indirect mechanisms. It demonstrates dose-dependent scavenging activities against various free radicals, including 1,1-diphenyl-2-picrylhydrazyl (DPPH), hydroxyl, and carbon-centered radicals.[10] This direct radical scavenging ability helps to mitigate oxidative damage to cellular components.
Indirectly, this compound enhances the cellular antioxidant defense system. It has been shown to increase the intracellular levels of glutathione (GSH), a major endogenous antioxidant.[10][11] Furthermore, it upregulates the expression of several antioxidant enzymes, including superoxide dismutase (SOD), catalase, glutathione reductase, and heme oxygenase-1 (HO-1).[10][11] By bolstering these enzymatic defenses, this compound helps to protect cells from oxidative stress-induced damage.[10]
Enzyme Inhibition
This compound has been identified as a potent inhibitor of several enzymes implicated in metabolic diseases. It demonstrates strong inhibitory activity against α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion.[3][12] By inhibiting these enzymes, this compound can delay the absorption of glucose, thereby helping to manage postprandial hyperglycemia.[13]
Additionally, this compound has been shown to inhibit rat lens aldose reductase (RLAR).[14] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the development of diabetic complications. Inhibition of this enzyme can prevent the accumulation of sorbitol in tissues such as the lens, red blood cells, and sciatic nerves, potentially mitigating the long-term complications of diabetes.[14]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the biological activities of this compound and its derivatives.
Table 1: Anti-inflammatory Activity
| Compound | Cell Line/Model | Assay | Concentration | Effect | Reference |
| Isorhamnetin-3-O-glucuronide | RAW264.7 macrophages | NO production | 10 µM | Inhibition of ROS production | [3] |
| Isorhamnetin-3-O-glucuronide | RAW264.7 macrophages | iNOS expression | 5 µM | Suppression of upregulation | [3] |
| This compound | MG-63 human osteosarcoma | IL-6 production (TNF-α stimulated) | 100 µg/mL | Inhibitory effect | [3][15] |
| Isorhamnetin-3-O-galactoside | Human endothelial cells | HMGB1 release | 5 µM | Significant inhibition | [3] |
| Isorhamnetin diglycoside (IGR) | Croton oil-induced rat ear edema | In vivo anti-inflammatory | - | 77.4 ± 5.7% inhibition | [1] |
Table 2: Apoptosis and Cytotoxicity in Cancer Cells
| Compound | Cell Line | Assay | Concentration | Effect | Reference |
| Isorhamnetin glycoside (IGP) | HT-29 human colon cancer | Phosphatidylserine exposure | - | 48% exposure | [5] |
| Isorhamnetin glycoside (IGP) | HT-29 human colon cancer | Membrane permeabilization | - | 30% permeabilization | [5] |
| Isorhamnetin glycoside (IGP) | HT-29 human colon cancer | Nuclear condensation | - | 54% condensation | [5] |
| Isorhamnetin glycoside (IGP) | HT-29 human colon cancer | Mitochondrial membrane potential | - | 63% loss | [5] |
| Isorhamnetin | MCF7 and MDA-MB-468 breast cancer | Cell proliferation (IC50) | 72 h | Varies by cell line | [7] |
Table 3: Enzyme Inhibition
| Compound | Enzyme | IC50 Value | Reference |
| This compound | α-amylase | 0.16 ± 0.06 µM | [3] |
| This compound | α-glucosidase | 0.09 ± 0.01 µM | [3] |
| Narcissin (Isorhamnetin-3-O-rutinoside) | α-amylase | 0.129 mM | [3] |
| Narcissin (Isorhamnetin-3-O-rutinoside) | 15-lipoxygenase | 45 ± 2 µM | [3] |
| Isorhamnetin-3-O-β-D-glucoside | Rat lens aldose reductase (RLAR) | 1.4 µM | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Lines: Human colon cancer cells (HT-29), human osteosarcoma cells (MG-63), and murine macrophage cells (RAW 264.7) are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: this compound or its derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted in culture medium to the desired final concentrations for treating the cells. A vehicle control (medium with DMSO) is always included.
Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining: To quantify apoptosis, cells are stained with Annexin V-FITC and PI according to the manufacturer's instructions. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity. Stained cells are analyzed by flow cytometry.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: The change in ΔΨm is assessed using a fluorescent probe such as JC-1 or Rhodamine 123. In healthy cells, JC-1 forms aggregates in the mitochondria and emits red fluorescence. In apoptotic cells with decreased ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The fluorescence shift is measured by flow cytometry or a fluorescence microscope.
-
Western Blot Analysis for Apoptosis-Related Proteins: Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key apoptotic proteins (e.g., Bax, Bcl-2, caspase-3, cleaved caspase-3, PARP). After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Anti-inflammatory Assays
-
Nitric Oxide (NO) Production Assay: RAW 264.7 macrophages are stimulated with LPS in the presence or absence of the test compound. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or serum samples are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.
-
Western Blot Analysis for Inflammatory Mediators: The expression levels of iNOS, COX-2, and phosphorylated forms of MAPKs (p-JNK, p-p38) and IκBα are determined by Western blotting as described above.
Antioxidant Assays
-
DPPH Radical Scavenging Assay: The ability of the compound to scavenge the stable DPPH free radical is measured spectrophotometrically by the decrease in absorbance at a specific wavelength.
-
Intracellular Reactive Oxygen Species (ROS) Measurement: Cells are loaded with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS. The intracellular ROS levels are then quantified by flow cytometry or fluorescence microscopy.
-
Glutathione (GSH) Assay: The intracellular GSH content is determined using a commercially available kit, often based on the reaction of GSH with a chromogenic substrate.
Enzyme Inhibition Assays
-
α-Glucosidase and α-Amylase Inhibition Assays: The inhibitory activity is determined by pre-incubating the enzyme with the test compound, followed by the addition of the respective substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase, starch for α-amylase). The product formation is measured spectrophotometrically.
-
Aldose Reductase Inhibition Assay: The activity of partially purified rat lens aldose reductase is assayed by measuring the decrease in NADPH absorbance at 340 nm with DL-glyceraldehyde as the substrate. The inhibitory effect of the compound is determined by adding it to the reaction mixture.
Signaling Pathway and Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: Anti-inflammatory signaling pathways modulated by this compound.
Caption: General experimental workflow for studying this compound.
References
- 1. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isorhamnetin glycoside isolated from Opuntia ficus-indica (L.) MilI induces apoptosis in human colon cancer cells through mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effect of isorhamnetin 3-O-beta-D-glucopyranoside from Salicornia herbacea against oxidation-induced cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isorhamnetin Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Inhibitory effects of isorhamnetin-3-O-beta-D-glucoside from Salicornia herbacea on rat lens aldose reductase and sorbitol accumulation in streptozotocin-induced diabetic rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Biosynthesis of Isorhamnetin-3-O-glucoside in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin-3-O-glucoside, a glycosylated flavonol, is a plant secondary metabolite of significant interest due to its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. Understanding its biosynthesis pathway is crucial for metabolic engineering efforts aimed at enhancing its production in plants or heterologous systems for pharmaceutical applications. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, including the key enzymatic steps, quantitative data, detailed experimental protocols, and pathway visualizations.
Core Biosynthesis Pathway
The biosynthesis of this compound originates from the general phenylpropanoid pathway, a central route for the production of a diverse array of phenolic compounds in plants. The pathway can be broadly divided into three main stages:
-
Phenylpropanoid Pathway: The synthesis of the precursor p-Coumaroyl-CoA from L-phenylalanine.
-
Flavonoid Biosynthesis: The formation of the flavonol core structure, leading to the synthesis of quercetin.
-
Tailoring Reactions: The methylation of quercetin to form isorhamnetin, followed by glycosylation to yield this compound.
The overall flow of the biosynthesis pathway is depicted below:
Quantitative Data
The efficiency of the biosynthetic pathway is determined by the kinetic properties of the involved enzymes and the in planta concentrations of intermediates and the final product.
| Enzyme/Metabolite | Plant/System | Km (µM) | Vmax (nmol/sec/mg) | Concentration (mg/100g DW) | Reference |
| Quercetin O-methyltransferase (ZmOMT1) | Zea mays | 18 (for Quercetin) | N/A | N/A | [1] |
| UDP-glucose flavonoid 3-O-glucosyltransferase (FaGT7) | Fragaria ananassa | 3.5 (for Isorhamnetin) | 2.8 | N/A | |
| This compound | Hippophae rhamnoides (berries) | N/A | N/A | 62.0 - 217.0 | [2] |
| This compound | Opuntia ficus-indica (cladodes) | N/A | N/A | 149.71 | [2] |
| This compound | Zygophyllum simplex (total extract) | N/A | N/A | 50 (0.05% w/w) | [3] |
| Quercetin | Allium cepa (onion) | N/A | N/A | Varies by variety and layer | [4] |
N/A: Not Available
Experimental Protocols
Heterologous Expression and Purification of a Flavonoid O-Methyltransferase (OMT)
This protocol describes the expression of a plant OMT in E. coli and its subsequent purification for in vitro characterization.
Materials:
-
Plant tissue rich in isorhamnetin
-
RNA extraction kit
-
Reverse transcriptase and dNTPs
-
OMT-specific primers
-
pET expression vector (e.g., pET-28a)
-
E. coli BL21(DE3) competent cells
-
LB medium and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
Procedure:
-
Gene Cloning: Isolate total RNA from the selected plant tissue and synthesize first-strand cDNA. Amplify the full-length coding sequence of the target OMT using gene-specific primers and ligate it into the pET expression vector.
-
Protein Expression: Transform E. coli BL21(DE3) cells with the OMT expression construct. Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at a lower temperature (e.g., 16-20°C) for 16-20 hours.
-
Purification: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication on ice and centrifuge to remove cell debris. Apply the supernatant to a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged OMT with elution buffer.
-
Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.
Enzyme Assay for UDP-glucosyltransferase (UGT) Activity
This protocol outlines a method to determine the activity of a purified UGT towards isorhamnetin.
Materials:
-
Purified UGT enzyme
-
Isorhamnetin (substrate)
-
UDP-glucose (sugar donor)
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5)
-
Methanol (to stop the reaction)
-
HPLC system with a C18 column and a DAD detector
Procedure:
-
Prepare a reaction mixture containing reaction buffer, a known concentration of isorhamnetin, and UDP-glucose.
-
Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the purified UGT enzyme.
-
Incubate the reaction for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding an equal volume of cold methanol.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of this compound produced.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
A bioluminescent-based assay, such as the UDP-Glo™ Glycosyltransferase Assay, can also be used for a high-throughput determination of UGT activity by measuring the amount of UDP produced.[5]
Quantification of this compound by HPLC-DAD
This protocol provides a general method for the quantification of this compound in plant extracts.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 80% methanol)
-
HPLC system with a Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: Acetonitrile
-
This compound standard
Procedure:
-
Extraction: Extract a known amount of the powdered plant material with the extraction solvent using sonication or maceration. Filter the extract and, if necessary, concentrate it under reduced pressure.
-
HPLC Analysis:
-
Set the column temperature (e.g., 25°C).
-
Use a gradient elution program, for example: 0-5 min, 10% B; 5-20 min, 10-40% B; 20-25 min, 40-10% B; 25-30 min, 10% B.
-
Set the flow rate to 1.0 mL/min.
-
Monitor the absorbance at a wavelength where this compound has maximum absorbance (typically around 350 nm).
-
-
Quantification: Prepare a calibration curve using different concentrations of the this compound standard. Identify and quantify the peak corresponding to this compound in the plant extract by comparing its retention time and UV spectrum with the standard.
Gene Expression Analysis by qRT-PCR
This protocol describes the analysis of the expression levels of key genes in the this compound biosynthesis pathway.
Materials:
-
Plant tissues from different developmental stages or treatments
-
RNA extraction kit
-
DNase I
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for target genes (e.g., PAL, CHS, FLS, OMT, UGT) and reference genes (e.g., Actin, Tubulin, GAPDH)
-
qRT-PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissues and treat it with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.[6][7][8][9]
-
Primer Design and Validation: Design primers for the target and reference genes. The primers should be 18-24 nucleotides long, have a GC content of 40-60%, and amplify a product of 100-200 bp. Validate the primer efficiency by running a standard curve.
-
qRT-PCR: Set up the qRT-PCR reactions containing cDNA, gene-specific primers, and SYBR Green master mix. The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data using the 2-ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of the reference gene(s).
Conclusion
This technical guide provides a comprehensive framework for understanding and investigating the biosynthesis of this compound in plants. The provided information on the pathway, quantitative data, and detailed experimental protocols will be a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug discovery. Further research to identify and characterize novel OMTs and UGTs with high specificity and catalytic efficiency will be instrumental in developing robust systems for the sustainable production of this valuable bioactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-PDA and in vivo anti-inflammatory potential of isorhamnetin-3-O-β-D-glucoside from Zygophyllum simplex L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. UDP-Glo™ Glycosyltransferase Assay [promega.sg]
- 6. How to perform RT-qPCR accurately in plant species? A case study on flower colour gene expression in an azalea (Rhododendron simsii hybrids) mapping population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. elearning.unite.it [elearning.unite.it]
isorhamnetin-3-O-glucoside chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin-3-O-glucoside is a naturally occurring flavonoid glycoside found in a variety of plants, including sea buckthorn, onions, and Ginkgo biloba. As a derivative of isorhamnetin, it belongs to the flavonol subclass of flavonoids. This compound has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and anti-diabetic properties. This technical guide provides a detailed overview of the chemical structure, properties, and biological activities of this compound, along with relevant experimental protocols and an exploration of its known signaling pathways.
Chemical Structure and Identifiers
This compound consists of an isorhamnetin aglycone linked to a glucose molecule at the 3-hydroxyl position. The isorhamnetin structure is characterized by a flavonoid backbone with a methoxy group at the 3'-position of the B ring.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1][2] |
| Molecular Formula | C₂₂H₂₂O₁₂[1][2][3] |
| Molecular Weight | 478.4 g/mol [1][3] |
| Canonical SMILES | COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O[1] |
| Isomeric SMILES | COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O[1] |
| InChI | InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1[1][2] |
| InChIKey | CQLRUIIRRZYHHS-LFXZADKFSA-N[1][2] |
| CAS Number | 5041-82-7[2] |
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and biological activity assessment.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 165-167 °C | [4] |
| Boiling Point | 834.4 ± 65.0 °C at 760 mmHg | [4] |
| Solubility | Soluble in DMSO and Methanol. | [4] |
| Appearance | Yellow powder | [4] |
| UV λmax (in MeOH) | 255, 355 nm | [5] |
| XLogP3-AA | 0.7 | [3] |
| Hydrogen Bond Donor Count | 7 | [3] |
| Hydrogen Bond Acceptor Count | 12 | [3] |
| Rotatable Bond Count | 6 | [3] |
Biological Activities and Therapeutic Potential
This compound exhibits a wide range of biological activities, making it a promising candidate for the development of novel therapeutics.
Antioxidant Activity
This compound demonstrates significant antioxidant properties by scavenging free radicals and reducing oxidative stress. It has been shown to inhibit reactive oxygen species (ROS) production in various cell models.[6]
Anti-inflammatory Effects
The compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, it has been shown to suppress the production of interleukin-6 (IL-6) in TNF-α-stimulated human osteosarcoma cells.[6]
Anti-Cancer Properties
This compound has demonstrated cytotoxic effects against various cancer cell lines. It can induce apoptosis and inhibit cell proliferation in human colon cancer cells.
Anti-Diabetic Effects
This flavonoid glycoside has shown potential in managing diabetes by inhibiting enzymes such as α-glucosidase and rat lens aldose reductase (RLAR). Its inhibition of RLAR suggests a role in preventing diabetic complications by reducing sorbitol accumulation.[7]
Table 3: In Vitro Biological Activities of this compound and its Aglycone
| Activity | Target/Assay | Test System | IC₅₀/EC₅₀ |
| Anti-diabetic | Rat Lens Aldose Reductase (RLAR) | In vitro | 1.4 µM[7][8] |
| Anti-cancer | HT-29 RFP cells (viability) | In vitro | 53.72 µg/mL (Isorhamnetin-3-O-glucosylrhamnoside)[9] |
| Antioxidant | DPPH radical scavenging | In vitro | 3.16 µg/ml (Isorhamnetin-3-O-beta-D-Glucoside)[4] |
| Antioxidant | ABTS radical scavenging | In vitro | 44.93 µg/ml (Isorhamnetin-3-O-beta-D-Glucoside)[4] |
| Enzyme Inhibition | Lipase | In vitro | Concentration-dependent inhibition (10-500 μM) |
Signaling Pathways
Isorhamnetin and its glycosides modulate several key signaling pathways implicated in cell growth, proliferation, and metabolism.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival and proliferation. This compound has been shown to increase the phosphorylation of Akt, suggesting its role in modulating this pathway.[1]
Caption: PI3K/Akt signaling pathway activation by this compound.
AMPK Signaling Pathway
The AMP-activated protein kinase (AMPK) pathway plays a central role in cellular energy homeostasis. Isorhamnetin has been reported to activate AMPK, which can contribute to its anti-diabetic and anti-obesity effects.
Caption: AMPK signaling pathway activation by Isorhamnetin.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is involved in cell fate determination and development, and its dysregulation is linked to cancer. Isorhamnetin has been shown to inhibit this pathway by preventing the nuclear translocation of β-catenin.[10]
Caption: Inhibition of Wnt/β-catenin signaling by Isorhamnetin.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Analysis
This protocol outlines a general method for the quantification of this compound in plant extracts.
Caption: General workflow for HPLC analysis of this compound.
Methodology:
-
Sample Preparation: Extract the plant material with a suitable solvent (e.g., methanol). Filter the extract through a 0.45 µm filter.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-30 min, 10-50% A; 30-35 min, 50-10% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 355 nm.
-
-
Quantification: Prepare a standard curve using a pure standard of this compound. Calculate the concentration in the sample by comparing its peak area to the standard curve.
DPPH Radical Scavenging Assay
This protocol describes a common method to assess the antioxidant activity of this compound.
Methodology:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the sample solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
MTT Assay for Cell Viability
This protocol is used to evaluate the cytotoxic effects of this compound on cancer cells.
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Conclusion
This compound is a multifaceted flavonoid with significant therapeutic potential. Its well-characterized chemical structure and diverse biological activities, mediated through various signaling pathways, make it a compelling subject for further research and development in the fields of medicine and nutrition. The experimental protocols provided in this guide offer a foundation for researchers to explore the properties and applications of this promising natural compound. As our understanding of its mechanisms of action deepens, this compound may emerge as a key ingredient in novel pharmaceuticals and functional foods aimed at preventing and treating a range of chronic diseases.
References
- 1. Isorhamnetin induces cell cycle arrest and apoptosis by triggering DNA damage and regulating the AMPK/mTOR/p70S6K signaling pathway in doxorubicin-resistant breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quercetin and its metabolite isorhamnetin promote glucose uptake through different signalling pathways in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound | TargetMol [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide on the Anti-inflammatory Effects of Isorhamnetin-3-O-glucoside
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Isorhamnetin-3-O-glucoside (I3G), a flavonoid glycoside found in various medicinal and dietary plants, has demonstrated significant anti-inflammatory properties through a multi-targeted mechanism of action. This document provides a comprehensive overview of its molecular interactions, quantitative efficacy, and the experimental methodologies used to ascertain its effects. The primary mechanisms involve the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. By modulating these core inflammatory cascades, I3G effectively downregulates the expression and release of key pro-inflammatory mediators, including cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as COX-2 and iNOS. This guide consolidates in vitro and in vivo data, presents detailed experimental protocols, and visualizes the underlying molecular pathways to support further research and development of I3G as a potential therapeutic agent for inflammatory diseases.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by intervening in critical intracellular signaling pathways that orchestrate the inflammatory response. Its action is primarily centered on the inhibition of the NF-κB and MAPK pathways, which are pivotal in the transcription of pro-inflammatory genes.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, and its inhibition is a key aspect of I3G's anti-inflammatory activity.[1][2] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes for inflammatory cytokines and enzymes.[2] Isorhamnetin and its glycosides intervene by suppressing the phosphorylation and subsequent degradation of IκBα, thereby preventing NF-κB's nuclear translocation and blocking the expression of its target inflammatory genes.[2][3] This mechanism has been observed in various cell models, including LPS-stimulated macrophages.[2]
Attenuation of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) family, including c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinases (ERK), plays a crucial role in translating extracellular stimuli into cellular inflammatory responses. Isorhamnetin and its derivatives have been shown to attenuate the activation of JNK and p38 MAPK in a concentration-dependent manner in LPS-challenged macrophages.[4][5] By inhibiting the phosphorylation of these kinases, I3G effectively disrupts the downstream signaling cascade that leads to the production of inflammatory mediators.[6][7]
Antioxidant Activity and Heme Oxygenase-1 (HO-1) Induction
Beyond direct pathway inhibition, the anti-inflammatory effects of isorhamnetin are also linked to its antioxidant properties. It can reduce the production of reactive oxygen species (ROS) induced by inflammatory stimuli.[8] Furthermore, isorhamnetin increases the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme, through the nuclear translocation of Nrf2.[1][8] The induction of HO-1 contributes to the reduction of oxidative stress, which in turn helps to suppress the expression of inflammatory enzymes like COX-2.[8]
Quantitative Efficacy Data
The anti-inflammatory effects of this compound and related glycosides have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
In Vitro Efficacy
| Compound/Extract | Cell Line | Inflammatory Stimulus | Concentration | Effect | Reference |
| This compound | Human PBMCs | Phytohaemagglutinin | 100 µM | Inhibition of TNF-α, IL-1β, IL-6 | [1] |
| This compound | MG-63 (Human Osteosarcoma) | TNF-α | 100 µg/mL | Inhibition of IL-6 production | [1][9] |
| Isorhamnetin-glucosyl-rhamnoside (IGR) | RAW 264.7 Macrophages | LPS | 125 ng/mL | 68.7 ± 5.0% inhibition of NO production | [10][11][12] |
| Opuntia ficus-indica Extract (OFI) | RAW 264.7 Macrophages | LPS | 125 ng/mL | 73.5 ± 4.8% inhibition of NO production | [10][11][12] |
| Isorhamnetin-glucosyl-rhamnoside (IGR) | N/A (In vivo homogenate) | Croton Oil | N/A | 68.3 ± 0.6% inhibition of COX-2 activity | [10] |
| Opuntia ficus-indica Extract (OFI) | N/A (In vivo homogenate) | Croton Oil | N/A | 74.8 ± 2.9% inhibition of COX-2 activity | [10] |
| Isorhamnetin-glucosyl-rhamnoside (IGR) | N/A (In vivo homogenate) | Croton Oil | N/A | 88.3 ± 0.5% suppression of TNF-α | [10] |
| Opuntia ficus-indica Extract (OFI) | N/A (In vivo homogenate) | Croton Oil | N/A | 59.1 ± 1.4% suppression of IL-6 | [10] |
In Vivo Efficacy
| Compound | Animal Model | Inflammatory Model | Administration | Key Finding | Reference |
| Isorhamnetin-3-O-β-D-glucoside (Isor-3-Glu) | Rat | Carrageenan-induced paw edema | N/A | Significantly lowered paw edema weight; decreased PGE2, IL-1β, IL-6, COX-2, and TNF-α levels. | [13][14] |
| Isorhamnetin-glucosyl-rhamnoside (IGR) | Rat | Croton oil-induced ear edema | Topical | 77.4 ± 5.7% inhibition of edema (comparable to Indomethacin at 69.5 ± 5.3%). | [10][11][12] |
| Isorhamnetin-glucosyl-pentoside (IGP) | Rat | Croton oil-induced ear edema | Topical | 65.3 ± 5.9% inhibition of edema. | [10] |
| Isorhamnetin-glucosyl-rhamnosyl-rhamnoside (IGRR) | Rat | Croton oil-induced ear edema | Topical | 44.7 ± 8.2% inhibition of edema (lower efficacy). | [10] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe standard protocols used to evaluate the anti-inflammatory effects of this compound.
In Vivo: Carrageenan-Induced Paw Edema Model
This is a widely used and validated model for assessing acute inflammation and the efficacy of anti-inflammatory agents.[15]
Objective: To evaluate the ability of a test compound to reduce acute inflammation in a rodent model.
Methodology:
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (180-220g) are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Animals are randomly divided into groups (n=6-8 per group):
-
Vehicle Control (e.g., saline).
-
Negative Control (Carrageenan only).
-
Positive Control (e.g., Indomethacin, 5-10 mg/kg, i.p.).
-
Test Groups (this compound at various doses, e.g., 10, 20, 40 mg/kg).
-
-
Compound Administration: The test compound, positive control, or vehicle is administered (typically intraperitoneally or orally) 30-60 minutes prior to the inflammatory insult.[15]
-
Induction of Inflammation: Acute inflammation is induced by a subplantar injection of 100 µL of a 1% carrageenan suspension in sterile saline into the right hind paw of each rat.[15]
-
Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.[15][16]
-
Data Analysis: The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Biomarker Analysis (Optional): At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected. The tissue can be homogenized to measure levels of inflammatory mediators such as TNF-α, IL-1β, IL-6, and PGE2 via ELISA or qRT-PCR.[13][14] Immunohistochemistry can be performed to assess the expression of COX-2 and iNOS.[13]
In Vitro: LPS-Stimulated Macrophage Assay
This assay is fundamental for investigating the molecular mechanisms of anti-inflammatory compounds at the cellular level.
Objective: To determine the effect of a test compound on the production of inflammatory mediators (e.g., NO, TNF-α, IL-6) in macrophages stimulated with LPS.
Methodology:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into multi-well plates (e.g., 96-well for viability/NO assays, 24-well for ELISA, 6-well for Western blotting) and allowed to adhere overnight.
-
Compound Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are incubated for a period of 1-2 hours.
-
Inflammatory Stimulation: LPS (e.g., 1 µg/mL) is added to the wells (except for the unstimulated control group) and incubated for a specified duration (e.g., 18-24 hours).
-
Cell Viability Assay: To ensure the observed effects are not due to cytotoxicity, cell viability is assessed using an MTT or CCK-8 assay in a parallel plate.[6]
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent assay.[11]
-
Cytokine Measurement: Levels of TNF-α, IL-6, and other cytokines in the supernatant are quantified using specific ELISA kits.[6]
-
Western Blot Analysis: Cell lysates are collected to determine the expression levels and phosphorylation status of key proteins like iNOS, COX-2, IκBα, p65, p38, and JNK.[4]
Conclusion and Future Directions
The evidence strongly supports that this compound is a potent anti-inflammatory agent with a well-defined mechanism of action centered on the dual inhibition of the NF-κB and MAPK signaling pathways. Its ability to suppress a wide array of pro-inflammatory mediators, demonstrated in both in vitro and in vivo models, underscores its therapeutic potential.
For drug development professionals, I3G represents a promising lead compound. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) profile of I3G to optimize dosing and delivery.
-
Chronic Inflammation Models: Evaluating the efficacy of I3G in models of chronic inflammatory diseases (e.g., arthritis, inflammatory bowel disease) is a critical next step.
-
Structure-Activity Relationship (SAR): Investigating how the glycosidic moiety influences the compound's activity and bioavailability compared to its aglycone, isorhamnetin, could lead to the design of more potent derivatives.[10]
-
Clinical Trials: Ultimately, well-designed clinical trials are necessary to translate the promising preclinical findings into tangible benefits for patients with inflammatory disorders.
References
- 1. Isorhamnetin Glycosides as Phytonutrients | Encyclopedia MDPI [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isorhamnetin attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Isorhamnetin attenuates TNF-α-induced inflammation, proliferation, and migration in human bronchial epithelial cells via MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isorhamnetin Ameliorates Non-Esterified Fatty Acid-Induced Apoptosis, Lipid Accumulation, and Oxidative Stress in Bovine Endometrial Epithelial Cells via Inhibiting the MAPK Signaling Pathway [mdpi.com]
- 8. The antioxidant effects of isorhamnetin contribute to inhibit COX-2 expression in response to inflammation: a potential role of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topical anti-inflammatory effects of isorhamnetin glycosides isolated from Opuntia ficus-indica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC-PDA and in vivo anti-inflammatory potential of isorhamnetin-3-O-β-D-glucoside from Zygophyllum simplex L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Isorhamnetin-3-O-glucoside in Traditional Medicine: A Technical Guide for Researchers
Abstract
Isorhamnetin-3-O-glucoside is a prominent flavonol glycoside found in numerous medicinal plants that form the cornerstone of traditional medicine systems worldwide.[1][2][3] Belonging to the flavonoid family, this compound is a glycosidic form of isorhamnetin and is recognized for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, anti-diabetic, hepatoprotective, and anti-cancer effects.[2][3][4] This technical guide provides a comprehensive overview of this compound, focusing on its role in traditional medicine, its underlying mechanisms of action, quantitative efficacy data, and detailed experimental protocols. The information is curated to support further research and facilitate its potential development into modern therapeutic agents.
Introduction and Traditional Context
This compound is a key bioactive constituent in plants that have been used for centuries in traditional healing practices.[1] Notable plant sources include Ginkgo biloba, Hippophae rhamnoides (Sea Buckthorn), and Opuntia ficus-indica (Prickly Pear), all of which have a rich history of use for treating conditions related to inflammation, metabolic disorders, and cardiovascular ailments.[2][3][4][5] The glycosidic form enhances the compound's stability and solubility, which is crucial for its bioavailability following the consumption of traditional herbal preparations.[2][5] Modern scientific inquiry has begun to validate these traditional uses, identifying this compound as a significant contributor to the therapeutic effects of these plants.[1][6]
Botanical Sources in Traditional Medicine
This compound is widely distributed across various plant species utilized in herbal medicine. The concentration of this compound can vary significantly based on the plant part, geographical location, and harvesting time.
| Plant Species | Common Name | Traditional Use | Part(s) Used | Reference |
| Hippophae rhamnoides | Sea Buckthorn | Cough, skin diseases, jaundice, inflammation | Berries, Leaves | [2][7][8] |
| Ginkgo biloba | Ginkgo | Neuroprotection, cardiovascular health | Leaves | [1][2][3] |
| Opuntia ficus-indica | Prickly Pear | Inflammation, skin disorders, diabetes | Flowers, Fruits | [3][4][9] |
| Calendula officinalis | Marigold | Anti-inflammatory, antipyretic | Florets | [2][10] |
| Brassica juncea | Brown Mustard | General wellness | Leaves | [1][2] |
| Salicornia herbacea | Glasswort | Nutraceutical and pharmaceutical properties | Whole Plant | [11] |
Pharmacological Properties and Quantitative Data
This compound exhibits a range of biological activities, which have been quantified in numerous in vitro and in vivo studies.
Anti-Inflammatory and Antioxidant Activity
The compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Its antioxidant properties are attributed to its ability to scavenge free radicals.
Table 1: In Vitro Anti-Inflammatory and Antioxidant Effects
| Assay / Cell Line | Concentration | Effect | Reference |
| TNF-α-stimulated MG-63 cells | 100 µg/mL | Inhibition of IL-6 production | [3][4] |
| RAW 264.7 macrophages | 100 µg/mL | Distinct anti-inflammatory activity with no toxicity | [3][4] |
| Phytohaemagglutinin-stimulated PBMCs | 100 µM | Inhibition of TNF-α, IL-1β, and IL-6 via NF-κB inhibition | [4][10] |
| DPPH Radical Scavenging | Various | Potent antioxidant activity | [4] |
| ABTS Radical Scavenging | Various | Potent antioxidant activity | [4] |
Anti-Obesity and Anti-Diabetic Activity
This compound has shown potential in managing metabolic disorders by inhibiting lipid accumulation and modulating glucose metabolism.
Table 2: In Vitro and In Vivo Metabolic Regulation Effects
| Model | Compound/Dose | Duration | Key Findings | Reference |
| 3T3-L1 preadipocytes | This compound (250 µM) | 8 days | Significantly inhibited lipid accumulation | [12] |
| INS-1 rat insulin-secreting β-cells | This compound (100 µM) | 2 hours | Significantly increased insulin secretion | [12] |
| Lipase inhibitory activity assay | This compound (10-500 µM) | - | Inhibited lipase in a concentration-dependent manner | [12] |
| db/db obesity mice | This compound (50 mg/kg; p.o.) | 20 days | Reduced body weight gain, LDL levels, and epididymal tissue weight | [12] |
Anticancer Activity
The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Table 3: In Vitro Anticancer Effects
| Cell Line | Compound | IC50 Value | Reference |
| HT-29 RFP (Colon Cancer) | Isorhamnetin-3-O-glucosylrhamnoside | 53.72 µg/mL | [12] |
Mechanisms of Action and Signaling Pathways
This compound exerts its pharmacological effects by modulating multiple cellular signaling pathways.
Anti-Inflammatory Signaling
The anti-inflammatory properties are largely mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. It also suppresses the JNK and p38 signaling pathways.[4] By blocking these pathways, the compound downregulates the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, and enzymes such as COX-2.[4][9]
Caption: Inhibition of the NF-κB and MAPK (JNK/p38) inflammatory pathways.
Metabolic Regulation Signaling
The compound's effects on obesity and diabetes are linked to the activation of the PI3K/Akt pathway, which promotes insulin secretion and glucose uptake.[12] It also appears to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis, which helps in reducing lipid synthesis.[4]
Caption: Modulation of PI3K/Akt and AMPK pathways for metabolic benefits.
Experimental Protocols
This section provides generalized methodologies for the extraction, isolation, and biological evaluation of this compound based on published studies.
General Extraction and Isolation Protocol
This protocol describes a common method for obtaining this compound from dried plant material.
Caption: General workflow for extraction and isolation of the compound.
Methodology:
-
Crushing and Extraction: Dried, powdered plant material is reflux extracted with an aqueous ethanol solution (e.g., 70-80%) for 1-2 hours. The process is typically repeated twice.[13]
-
Concentration: The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether (to remove nonpolar compounds), ethyl acetate, and finally n-butanol, where flavonoid glycosides are often enriched.[13]
-
Chromatographic Separation: The n-butanol fraction is subjected to column chromatography. Polyamide resin is effective for selectively adsorbing flavonoids.[13]
-
Elution and Purification: The compound is eluted using a gradient of ethanol in water. Fractions containing the target compound are collected, combined, and may be further purified using techniques like High-Performance Liquid Chromatography (HPLC) or Sephadex LH-20 gel filtration.
-
Structural Elucidation: The final purified compound's structure is confirmed using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and comparison with reference standards.[14]
In Vitro Anti-Inflammatory Assay Protocol (RAW 264.7 Model)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS, 1 µg/mL) to the wells (except for the negative control group) and incubating for 24 hours.
-
Quantification of Inflammatory Mediators:
-
Nitric Oxide (NO): Measured from the cell supernatant using the Griess reagent assay.
-
Cytokines (TNF-α, IL-6): Measured from the supernatant using commercial ELISA kits.
-
-
Cell Viability: A parallel plate is used to assess cytotoxicity of the compound using an MTT or similar viability assay to ensure observed effects are not due to cell death.
Metabolism by Intestinal Flora
After oral administration, flavonoid glycosides like this compound are often not directly absorbed. Instead, they are metabolized by intestinal microbiota.[1][15] The primary metabolic step is deglycosylation, where intestinal bacteria cleave the glucose moiety to release the aglycone, isorhamnetin.[1][16] This aglycone can be further metabolized through demethoxylation to form other flavonoids like kaempferol or quercetin.[1][15][17] The resulting aglycones and metabolites are generally more lipophilic and readily absorbed, contributing significantly to the overall pharmacological effect.[1]
Caption: Metabolic pathway of the compound by human intestinal microbiota.
Conclusion and Future Directions
This compound stands out as a crucial bioactive compound responsible for many of the therapeutic benefits of traditional medicinal plants. Its well-documented anti-inflammatory, antioxidant, and metabolic-regulating properties, supported by quantifiable data and elucidated mechanisms, make it a strong candidate for further investigation. For drug development professionals, this compound offers a promising natural scaffold. Future research should focus on:
-
Clinical Trials: Conducting well-designed clinical trials to validate the efficacy and safety of purified this compound in humans for inflammatory and metabolic conditions.
-
Pharmacokinetic Studies: In-depth analysis of its absorption, distribution, metabolism, and excretion (ADME) profile to optimize dosing and delivery systems.
-
Synergistic Effects: Investigating its interaction with other phytochemicals in traditional extracts to explore potential synergistic benefits.
-
Synthetic Analogs: Developing synthetic derivatives to enhance potency, bioavailability, and target specificity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 8. Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Microbial biocatalysis of quercetin-3-glucoside and isorhamnetin-3-glucoside in Salicornia herbacea and their contribution to improved anti-inflammatory activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. analysis-of-the-metabolites-of-isorhamnetin-3-o-glucoside-produced-by-human-intestinal-flora-in-vitro-by-applying-ultraperformance-liquid-chromatography-quadrupole-time-of-flight-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 16. Analysis of the metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Metabolic Profiling of Isorhamnetin-3-O-Neohesperidoside Produced by Human Intestinal Flora Employing UPLC-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Scientific Journey of Isorhamnetin-3-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin-3-O-glucoside, a naturally occurring flavonol glycoside, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery, history, and scientific investigation of this compound. It details the initial isolation and structural elucidation, chronicles its identification in various plant species, and outlines both historical and modern synthetic approaches. Furthermore, this guide summarizes the key biological activities of this compound, presenting quantitative data in structured tables and illustrating associated signaling pathways and experimental workflows using Graphviz diagrams. Detailed experimental protocols for pivotal studies are also provided to facilitate further research and development.
Discovery and Initial Characterization
While isorhamnetin and its glycosides were likely present in traditional herbal remedies for centuries, the formal scientific discovery and characterization of this compound can be traced back to phytochemical investigations of medicinal plants in the latter half of the 20th century. One of the earliest and most well-documented isolations of this compound was from the flowers of Calendula officinalis (pot marigold) in the late 1980s.
A pivotal study published in 1989 detailed the isolation and structural elucidation of seven flavonol 3-O-glycosides from Calendula officinalis, including this compound[1]. The structure was determined using a combination of paper and thin-layer chromatography, UV spectroscopy, 13C-NMR, and mass spectrometry[1]. Another study in 1991 also reported the isolation of this compound from the same plant, further corroborating its presence and structure[2].
Early Isolation and Structural Elucidation Techniques
The initial isolation and characterization of this compound relied on classical phytochemical methods. These techniques, while less sophisticated than modern methods, laid the groundwork for our understanding of this compound.
Experimental Protocol: Generic Historical Isolation of Flavonoid Glycosides
-
Extraction: Dried and powdered plant material (e.g., flowers of Calendula officinalis) was exhaustively extracted with a polar solvent, typically methanol or ethanol, using a Soxhlet apparatus.
-
Solvent Partitioning: The crude extract was then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides, being polar, would typically concentrate in the ethyl acetate and n-butanol fractions.
-
Chromatography:
-
Paper Chromatography (PC): This was a fundamental technique for the separation and preliminary identification of flavonoid glycosides. Different solvent systems were used to develop the chromatograms, and the position of the spots (Rf value) was compared with known standards.
-
Column Chromatography (CC): Fractions enriched with flavonoid glycosides were further purified using column chromatography packed with adsorbents like silica gel or polyamide. Elution was performed with a gradient of solvents.
-
-
Characterization:
-
UV-Vis Spectroscopy: The ultraviolet-visible spectrum of the isolated compound was recorded in methanol and with the addition of various shift reagents (e.g., NaOMe, AlCl₃, HCl, NaOAc, H₃BO₃). The resulting shifts in the absorption maxima provided valuable information about the oxygenation pattern of the flavonoid nucleus and the position of glycosylation.
-
Acid Hydrolysis: The glycoside was hydrolyzed by heating with a dilute acid (e.g., HCl) to break the glycosidic bond. The resulting aglycone (isorhamnetin) and sugar (glucose) were then identified separately by chromatographic comparison with authentic samples.
-
Mass Spectrometry (MS): Early mass spectrometry techniques provided information on the molecular weight of the glycoside and its aglycone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Initially, ¹H-NMR was used to provide structural information. Later, the advent of ¹³C-NMR provided a more detailed picture of the carbon skeleton, confirming the structure of both the aglycone and the sugar moiety, as well as the point of attachment.
-
Natural Occurrence
Following its initial discovery, this compound has been identified in a wide array of plant species, highlighting its widespread distribution in the plant kingdom.
| Plant Family | Species | Plant Part | Reference(s) |
| Asteraceae | Calendula officinalis | Flowers | [1][2][3][4] |
| Papaveraceae | Argemone mexicana | - | |
| Brassicaceae | Brassica napus (Rapeseed) | Baby leaf | [5] |
| Theligonaceae | Theligonum japonicum | Aerial parts | [6] |
| Anacardiaceae | Rhus coriaria | Leaves | |
| Fabaceae | Ulex europaeus | Flowers | |
| Rosaceae | Prunus spinosa | Flowers | |
| Cactaceae | Opuntia ficus-indica | - | |
| Elaeagnaceae | Hippophae rhamnoides (Sea Buckthorn) | Berries | [7] |
| Ginkgoaceae | Ginkgo biloba | Leaves | [7][8] |
This table is not exhaustive and represents a selection of notable sources.
Synthesis of this compound
The synthesis of this compound has been approached through both chemical and biological methods.
Chemical Synthesis
The chemical synthesis of flavonoid glycosides has a long history, with early methods like the Koenigs-Knorr reaction paving the way for more advanced techniques.
Historical Perspective: The Koenigs-Knorr Reaction
The Koenigs-Knorr reaction, first reported in 1901, involves the reaction of a glycosyl halide with an alcohol in the presence of a silver or mercury salt promoter[9]. This method was adapted for the synthesis of flavonoid glycosides.
References
- 1. Progress and Achievements in Glycosylation of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Frontiers | Flavonoid Glycosides and Hydroxycinnamic Acid Derivatives in Baby Leaf Rapeseed From White and Yellow Flowering Cultivars With Repeated Harvest in a 2-Years Field Study [frontiersin.org]
- 6. kahaku.go.jp [kahaku.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
Isorhamnetin-3-O-glucoside: A Technical Guide to Bioavailability and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isorhamnetin-3-O-glucoside, a prevalent flavonoid glycoside found in numerous dietary and medicinal plants such as Opuntia ficus-indica (prickly pear), sea buckthorn, and onions, is recognized for its diverse pharmacological potential.[1][2] However, its therapeutic efficacy is intrinsically linked to its bioavailability and metabolic fate within the body. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) profile. A critical aspect of its bioavailability is the initial deglycosylation by intestinal microbiota, which releases the active aglycone, isorhamnetin. This document synthesizes quantitative data, details key experimental methodologies, and visualizes complex pathways to serve as an in-depth resource for researchers in pharmacology and drug development.
Bioavailability of this compound
The bioavailability of flavonoid glycosides is often superior to their corresponding aglycones due to enhanced aqueous solubility and greater stability during gastrointestinal transit.[1][2][3] The glycosylation pattern plays a pivotal role, protecting the core flavonoid structure from degradation and influencing its interaction with intestinal transporters and enzymes.[1][3]
Bioaccessibility and Intestinal Absorption
Bioaccessibility, the fraction of a compound released from its food matrix and made available for absorption, is significantly higher for isorhamnetin glycosides compared to the aglycone. In a simulated digestion model, isorhamnetin-3-O-rutinoside (a diglycoside) and this compound from almond skins demonstrated bioaccessibility of 93.2 ± 0.2% and 66.8 ± 1.7%, respectively, whereas isorhamnetin aglycone's bioaccessibility was only 25.1 ± 7.0%.[1][3]
The primary step for the absorption of this compound is its hydrolysis to the aglycone, isorhamnetin, by β-glucosidases of the intestinal microbiota.[1][2][4] The released isorhamnetin can then be absorbed across the intestinal epithelium. The transport of isorhamnetin involves membrane transporters such as the permeability glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance-associated protein 2 (MRP2), which can also mediate its efflux back into the intestinal lumen.[3]
Pharmacokinetics
In vivo studies demonstrate that the glycosidic form of isorhamnetin leads to a longer residence time in plasma compared to the aglycone.[1][3] Following intravenous administration in rats, an extract rich in isorhamnetin glycosides resulted in an elimination half-life of 1.08 hours for the recovered isorhamnetin, compared to 0.64 hours for isorhamnetin standard administered directly.[3] This suggests that the glycosides may act as a circulating reservoir, gradually releasing the aglycone.
A study in human volunteers consuming onions, a source of isorhamnetin-4′-O-β-glucoside, reported a time to maximum plasma concentration (Tmax) of 1.8 ± 0.7 hours.[5] While this is a different isomer, it provides insight into the absorption timeline of isorhamnetin glucosides in humans. Formulations can also dramatically impact bioavailability; studies in rats have shown that formulating Ginkgo biloba extract into phospholipid complexes or solid dispersions significantly increases the bioavailability of its constituent flavonols, including isorhamnetin.[6]
Table 1: Quantitative Bioavailability Data for Isorhamnetin and its Glycosides
| Parameter | Compound/Source | Model | Value | Reference |
| Bioaccessibility | This compound (from almond skins) | In Vitro (Simulated Digestion) | 66.8 ± 1.7% | [1][3] |
| Isorhamnetin-3-O-rutinoside (from almond skins) | In Vitro (Simulated Digestion) | 93.2 ± 0.2% | [1][3] | |
| Isorhamnetin (Aglycone) | In Vitro (Simulated Digestion) | 25.1 ± 7.0% | [1][3] | |
| Elimination Half-life (t½) | Isorhamnetin (from O. ficus-indica extract) | In Vivo (Rat, IV) | 1.08 h | [3] |
| Isorhamnetin (Standard) | In Vivo (Rat, IV) | 0.64 h | [3] | |
| Time to Max. Concentration (Tmax) | Isorhamnetin-4′-O-β-glucoside (from onions) | In Vivo (Human, Oral) | 1.8 ± 0.7 h | [5] |
| Urinary Excretion (% of Intake) | Isorhamnetin-4′-O-β-glucoside (from onions) | In Vivo (Human, Oral) | 17.4 ± 8.3% | [5] |
Metabolism of this compound
The metabolism of this compound is a multi-step process initiated in the gut and continuing in the liver. The gut microbiota plays an indispensable role in its initial biotransformation.[7][8][9]
Key Metabolic Pathways
In vitro studies using human intestinal flora have identified four primary metabolic pathways for this compound:[7][8][9]
-
Deglycosylation: This is the principal and initial metabolic step. Nearly all tested bacterial strains can hydrolyze the O-glycosidic bond, releasing the aglycone, isorhamnetin.[8]
-
Demethoxylation: The resulting isorhamnetin can be demethoxylated at the 3'-position, converting it to quercetin, or more commonly, further metabolized to kaempferol.[7][8][9] A majority of bacterial strains (94%) were found to metabolize isorhamnetin to kaempferol.[8]
-
Dehydroxylation: Removal of hydroxyl groups from the flavonoid backbone can also occur.[7][8]
-
Acetylation: A minor pathway observed with specific bacteria (Escherichia sp. 12) involves the acetylation of the parent compound to form acetylated isorhamnetin 3-O-glucoside.[7][8][9]
Following absorption, isorhamnetin and its metabolites undergo Phase II metabolism, primarily in the liver, involving glucuronidation and sulfation before excretion.
Caption: Metabolic pathway of this compound.
Experimental Protocols
The investigation of this compound bioavailability and metabolism employs a range of in vitro and in vivo models.
In Vitro Bioaccessibility and Permeability Assay
This protocol assesses the amount of a compound available for absorption and its ability to cross the intestinal barrier.
-
Simulated Digestion: An extract containing this compound is subjected to a sequential enzymatic digestion process that mimics the conditions of the mouth, stomach, and small intestine to determine the bioaccessible fraction.[3]
-
Cell Culture: A co-culture of Caco-2 and HT-29 cells is grown on a semi-permeable membrane in a Transwell™ system to form a monolayer that simulates the human intestinal epithelium.[3]
-
Permeability Assay: The bioaccessible fraction from the simulated digestion is applied to the apical (AP) side of the cell monolayer. Samples are collected from the basolateral (BL) side at various time points.
-
Analysis: The concentration of the compound in the AP and BL compartments is quantified using High-Performance Liquid Chromatography (HPLC).
-
Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
In Vitro Metabolism by Human Intestinal Flora
This method identifies metabolites produced by gut bacteria.[7][8][9]
-
Bacterial Culture: Human intestinal bacteria are isolated from fecal samples and cultured under anaerobic conditions in a general anaerobic medium (GAM) broth.
-
Incubation: this compound is added to the bacterial culture and incubated for a set period (e.g., 48 hours). A control sample without the compound is also prepared.
-
Sample Preparation: After incubation, the bacterial cells are removed by centrifugation. The supernatant, containing the parent compound and its metabolites, is collected.
-
Metabolite Identification: The supernatant is analyzed using Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS). The high-resolution mass data allows for the identification and structural elucidation of the metabolites.[7][9]
In Vivo Pharmacokinetic Study in Rodents
This protocol determines the ADME profile of a compound in a living organism.
-
Animal Model: Sprague-Dawley rats are commonly used. The animals are fasted overnight before the experiment.
-
Compound Administration: A solution of this compound (or an extract) is administered to the rats, typically via oral gavage (PO) or intravenous injection (IV).[3]
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma.
-
Sample Analysis: Plasma concentrations of the parent compound and/or its aglycone are determined by HPLC or LC-MS/MS. For glycosides, an acid or enzymatic hydrolysis step may be required to release the aglycone for quantification.[3]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and elimination half-life (t½) using specialized software.
Caption: A typical experimental workflow for bioavailability studies.
Conclusion
The bioavailability of this compound is a complex process governed by its enhanced stability as a glycoside and its requisite biotransformation by the gut microbiota. The initial and rate-limiting step is deglycosylation to the aglycone isorhamnetin, which is then absorbed and undergoes further metabolism, including demethoxylation to form other active flavonoids like kaempferol. Pharmacokinetic data indicates that glycosylation extends the compound's residence time in the circulatory system. For drug development professionals, these findings underscore the importance of considering the metabolic role of the gut microbiome and suggest that formulation strategies enhancing solubility and absorption of the aglycone or its metabolites could be key to maximizing the therapeutic potential of this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant effects of isorhamnetin 3,7-di-O-beta-D-glucopyranoside isolated from mustard leaf (Brassica juncea) in rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of the metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. analysis-of-the-metabolites-of-isorhamnetin-3-o-glucoside-produced-by-human-intestinal-flora-in-vitro-by-applying-ultraperformance-liquid-chromatography-quadrupole-time-of-flight-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
An In-Depth Technical Guide to the Pharmacological Profile of Isorhamnetin-3-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isorhamnetin-3-O-glucoside, a flavonoid glycoside found in numerous medicinal plants, has garnered significant attention for its diverse pharmacological activities. This technical guide provides a comprehensive overview of its pharmacological profile, including its antioxidant, anti-inflammatory, anticancer, antidiabetic, and hepatoprotective effects. This document summarizes key quantitative data, details experimental methodologies for pivotal studies, and visualizes associated signaling pathways and workflows to support further research and development of this compound as a potential therapeutic agent.
Introduction
This compound is a naturally occurring flavonol glycoside, a derivative of isorhamnetin. It is widely distributed in the plant kingdom, found in plants such as Ginkgo biloba, Hippophae rhamnoides, and various species of onions.[1][2] Emerging scientific evidence has highlighted its potential health benefits, attributing a spectrum of pharmacological properties to this compound. These properties, ranging from antioxidant and anti-inflammatory to anticancer and antidiabetic activities, position this compound as a promising candidate for drug discovery and development. This guide aims to provide a detailed technical overview of its pharmacological profile for the scientific community.
Pharmacodynamics: A Multifaceted Profile
This compound exerts its pharmacological effects through various mechanisms, often involving the modulation of key cellular signaling pathways.
Antioxidant Activity
This compound demonstrates notable antioxidant properties by scavenging free radicals and reducing oxidative stress.[3]
Quantitative Data: Antioxidant Activity
| Assay | Compound | IC50 Value | Source |
| DPPH Radical Scavenging | This compound | 177.91 µg/mL | [2] |
| DPPH Radical Scavenging | Isorhamnetin | 24.61 µmol/L | [4] |
| ABTS Radical Scavenging | Isorhamnetin | 14.54 µmol/L | [4] |
Anti-inflammatory Effects
The compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[5][6] This is often achieved through the downregulation of signaling pathways like NF-κB and MAPK.[7][8]
Quantitative Data: Anti-inflammatory Activity
| Assay | Cell Line / Model | Compound | Concentration | Inhibition | Source |
| Nitric Oxide (NO) Production | RAW 264.7 | Isorhamnetin-3-O-glucosyl-rhamnoside | 125 ng/mL | 68.7 ± 5.0% | [5] |
| TNF-α Production | Croton oil-induced ear edema (rat) | Isorhamnetin-3-O-glucosyl-rhamnoside | - | 88.3 ± 0.5% | [5] |
| IL-6 Production | Croton oil-induced ear edema (rat) | Opuntia ficus-indica extract | - | 59.1 ± 1.4% | [5] |
Anticancer Properties
Isorhamnetin and its glycosides have demonstrated cytotoxic effects against various cancer cell lines. The anticancer mechanisms involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways like PI3K/Akt/mTOR.[7][9][10]
Quantitative Data: Anticancer Activity
| Cell Line | Compound | IC50 Value | Source |
| HT-29 (Colon Cancer) | Isorhamnetin | 43.85 ± 3.45 µmol/l | [9] |
| SW480 (Colon Cancer) | Isorhamnetin | 56.24 ± 1.25 µmol/l | [9] |
| HCT116 (Colon Cancer) | Isorhamnetin | 54.87 ± 2.13 µmol/l | [9] |
| MCF7 (Breast Cancer) | Isorhamnetin | ~10 µM | [10] |
| T47D (Breast Cancer) | Isorhamnetin | ~10 µM | [10] |
| BT474 (Breast Cancer) | Isorhamnetin | ~10 µM | [10] |
| BT-549 (Breast Cancer) | Isorhamnetin | ~10 µM | [10] |
| MDA-MB-231 (Breast Cancer) | Isorhamnetin | ~10 µM | [10] |
| MDA-MB-468 (Breast Cancer) | Isorhamnetin | ~10 µM | [10] |
| A549 (Lung Cancer) | Isorhamnetin | 2.5, 5, and 10 μM (significant inhibition) | [7] |
| MHCC97-H (Hepatocellular Carcinoma) | Isorhamnetin | 14.179 µM (at 48h) | [11] |
| HepG-2 (Hepatocellular Carcinoma) | Isorhamnetin | 12.204 µM (at 48h) | [11] |
Antidiabetic Effects
This compound has shown potential in managing diabetes by inhibiting carbohydrate-hydrolyzing enzymes like α-amylase and α-glucosidase, which can help in controlling postprandial hyperglycemia.[12]
Quantitative Data: Antidiabetic Activity
| Enzyme | Compound | IC50 Value | Source |
| α-amylase | This compound | 0.16 ± 0.06 µM | [12] |
| α-glucosidase | This compound | 0.09 ± 0.01 µM | [12] |
Hepatoprotective Activity
Studies have indicated that isorhamnetin and its glycosides can protect the liver from damage induced by toxins like carbon tetrachloride (CCl4). This protective effect is associated with its antioxidant and anti-inflammatory properties.[13]
Pharmacokinetics
The bioavailability and metabolic fate of this compound are crucial for its therapeutic efficacy. Upon oral administration, it can be hydrolyzed by intestinal microflora to its aglycone, isorhamnetin, which is then absorbed.[14] Pharmacokinetic studies have begun to elucidate its absorption, distribution, metabolism, and excretion profile.
Pharmacokinetic Parameters of Isorhamnetin in Rats (Oral Administration of Total Flavones from Hippophae rhamnoides L.)
| Parameter | Value |
| Tmax (h) | 0.58 ± 0.24 |
| Cmax (ng/mL) | 134.8 ± 36.4 |
| AUC(0-t) (ng·h/mL) | 347.9 ± 98.7 |
| t1/2 (h) | 2.87 ± 0.98 |
Source: Adapted from a study on the pharmacokinetics of total flavones of Hippophae rhamnoides L. in rats.[15]
A study on a water-soluble preparation of isorhamnetin for intravenous administration in rats showed a two-compartmental model with a rapid initial distribution phase (t1/2α: 5.7 ± 4.3 min) and a slower elimination phase (t1/2β: 61 ± 47.5 min).[16]
Experimental Protocols
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This assay assesses the free radical scavenging capacity of this compound.
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.[3][17][18]
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol) to prepare various concentrations.[17]
-
Reaction: Mix the sample solutions with the DPPH solution. A common ratio is 1:1 (v/v).[17]
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[3][18]
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[3][18]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.[6] The IC50 value is then determined from a dose-response curve.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This protocol measures the ability of the compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[19]
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for an additional 24 hours.[19]
-
Griess Assay:
-
Measurement: Measure the absorbance at 540 nm.[19] The concentration of nitrite is determined from a sodium nitrite standard curve.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay determines the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., HT-29, MCF-7) in a 96-well plate at an appropriate density and allow them to adhere overnight.[9][10]
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[9][10]
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (typically 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The pharmacological effects of this compound are mediated by complex signaling networks. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicsinoncology.com [clinicsinoncology.com]
- 12. Induction of apoptosis in colon cancer cells treated with isorhamnetin glycosides from Opuntia ficus-indica pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. A water-soluble preparation for intravenous administration of isorhamnetin and its pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. acmeresearchlabs.in [acmeresearchlabs.in]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Isorhamnetin-3-O-glucoside: A Technical Guide to its Anticancer Potential and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the anticancer properties of isorhamnetin-3-O-glucoside and its aglycone, isorhamnetin. It collates key findings on its effects on various cancer cell lines, details the molecular signaling pathways it modulates, and offers comprehensive protocols for relevant experimental assays.
Introduction
Isorhamnetin, a 3'-O-methylated metabolite of quercetin, is a naturally occurring flavonoid found in medicinal plants such as Hippophae rhamnoides (sea buckthorn) and Ginkgo biloba.[1][2] Its glycosidic form, this compound, is also a subject of significant interest for its potential as a cancer chemopreventive and therapeutic agent.[3] These compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and potent anticancer effects, by targeting multiple cancer hallmarks.[2] This guide synthesizes the current in vitro evidence of their antitumor potential, focusing on the underlying molecular mechanisms and the cancer cell lines in which these effects have been observed.
Anticancer Mechanisms and Affected Cell Lines
Isorhamnetin and its glycosides exert their anticancer effects through several primary mechanisms: inducing apoptosis (programmed cell death), causing cell cycle arrest, inhibiting metastasis, and modulating autophagy.
Induction of Apoptosis
Apoptosis induction is a critical mechanism for isorhamnetin's anticancer activity. It primarily triggers the mitochondria-dependent (intrinsic) pathway of apoptosis.[4] This involves increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 proteins, leading to a loss of mitochondrial membrane potential (MMP), the release of cytochrome c from mitochondria into the cytosol, and the subsequent activation of a caspase cascade.[1][5] Key effector caspases, such as caspase-3 and caspase-9, are cleaved and activated, ultimately leading to cell death.[6][7]
Cell Cycle Arrest
Isorhamnetin has been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, predominantly at the G2/M phase.[1][8][9] This arrest prevents cancer cells from proceeding through mitosis. The mechanism involves the modulation of key cell cycle regulatory proteins. For example, isorhamnetin can decrease the expression of Cyclin B1 and Cdc2 and enhance the phosphorylation of Chk2 (Checkpoint kinase 2), which are critical for the G2/M transition.[8] In some cell lines, this G2/M arrest is mediated by the generation of reactive oxygen species (ROS).[7]
Inhibition of Metastasis
The anti-metastatic potential of isorhamnetin is a key area of research. It has been shown to suppress cancer cell migration and invasion by downregulating the activity and expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[2][10] Furthermore, isorhamnetin can reverse the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell motility. It achieves this by increasing the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers like N-cadherin and Vimentin.[2][10]
Modulation of Autophagy
The role of isorhamnetin in autophagy is complex. In some contexts, it induces autophagy, which can act as a cell survival mechanism against the drug.[11][12] Studies on non-small cell lung cancer (A549) cells have shown that inhibiting this induced autophagy (using inhibitors like 3-methyladenine or hydroxychloroquine) significantly enhances isorhamnetin-induced apoptosis.[11][12] This suggests that a combination therapy approach, where isorhamnetin is paired with an autophagy inhibitor, could be a promising strategy to enhance its therapeutic efficacy.[11]
Quantitative Data: Effects on Cancer Cell Lines
The following tables summarize the quantitative effects of isorhamnetin and its glycosides on various cancer cell lines as reported in the literature.
Table 1: Cytotoxicity (IC50 Values) of Isorhamnetin and its Glycosides
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
|---|---|---|---|---|---|
| Isorhamnetin | A549 | Non-Small Cell Lung Cancer | ~30 µM | 48 h | [2] |
| Isorhamnetin | HT-29 | Colon Cancer | > 100 µM | 24 h | [9] |
| Isorhamnetin | HCT116 | Colon Cancer | ~40 µM | 24 h | [9] |
| Isorhamnetin | SW480 | Colon Cancer | ~20 µM | 24 h | [9] |
| Isorhamnetin | PC-3 | Prostate Cancer | ~25 µM | 48 h | [10] |
| Isorhamnetin | DU145 | Prostate Cancer | ~35 µM | 48 h | [10] |
| Isorhamnetin | HeLa | Cervical Cancer | ~50 µM | 72 h | [8] |
| Isorhamnetin | T24 | Bladder Cancer | ~100 µM | 48 h | [1] |
| Isorhamnetin | 5637 | Bladder Cancer | ~100 µM | 48 h | [1] |
| this compound | Caco-2 | Colorectal Adenocarcinoma | > 125 µg/mL | Not Specified |[3] |
Table 2: Effects on Cell Cycle Distribution and Apoptosis
| Compound & Conc. | Cell Line | Effect | Observation | Reference |
|---|---|---|---|---|
| Isorhamnetin (10-100 µM) | HeLa | G2/M Arrest | Dose-dependent increase in G2/M population | [8] |
| Isorhamnetin (100 µM) | T24, 5637 | G2/M Arrest | Increased percentage of cells in G2/M phase | [1] |
| Isorhamnetin (100 µM) | Hep3B | G2/M Arrest | Associated with decreased Cyclin A and B1 | [7] |
| Isorhamnetin Glycoside | HT-29 | G2/M Arrest | Induced cell cycle arrest in G2/M phase | [5] |
| Isorhamnetin Glycoside | HT-29 | Apoptosis | 54% nuclear condensation | [5] |
| Isorhamnetin (10 µM) | MCF7 | Apoptosis | Increased cleaved caspase-3 expression |[6] |
Signaling Pathway Modulation
Isorhamnetin's anticancer effects are mediated through its interaction with critical intracellular signaling pathways that regulate cell proliferation, survival, and death.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival and is often hyperactivated in cancer. Isorhamnetin has been identified as a potent inhibitor of this pathway.[9][13] It suppresses the phosphorylation of key downstream components, including Akt, mTOR, p70S6 kinase, and 4E-BP1, thereby inhibiting cell proliferation and inducing apoptosis.[6][9]
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
Intrinsic Apoptosis Pathway
Isorhamnetin effectively triggers the mitochondrial pathway of apoptosis. This process is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of Cytochrome c, which then activates Caspase-9 and the downstream executioner, Caspase-3.
Caption: Intrinsic (mitochondrial) apoptosis pathway.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to evaluate the anticancer potential of this compound.
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability and proliferation.[14]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl).
-
96-well cell culture plates.
-
Test compound (this compound) at various concentrations.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1x10⁴ to 1x10⁵ cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only wells as a control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[14]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Marker Analysis (Western Blot)
Western blotting is used to detect and quantify specific proteins involved in apoptosis, such as cleaved caspases.[16]
Protocol:
-
Cell Lysis: After treatment with this compound, harvest cells and lyse them in RIPA buffer with protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to apoptotic markers (e.g., anti-cleaved caspase-3, anti-Bax, anti-Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ, normalizing to a loading control (e.g., β-actin or GAPDH).
Caption: Standard experimental workflow for Western Blot.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze DNA content and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17]
Materials:
-
Phosphate-buffered saline (PBS).
-
70% cold ethanol.[18]
-
Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
Flow cytometer.
Protocol:
-
Cell Harvesting: Harvest approximately 1x10⁶ cells by centrifugation.[18]
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells and add dropwise to 4.5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix for at least 30 minutes (or up to weeks) at 4°C or -20°C.[18][19]
-
Rehydration: Centrifuge the fixed cells to remove the ethanol and wash twice with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[18]
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.[19]
-
Flow Cytometry Acquisition: Analyze the samples on a flow cytometer, exciting the PI at 488 nm and measuring the red fluorescence emission.[18]
-
Data Analysis: Use analysis software (e.g., FlowJo, ModFit) to generate a DNA content frequency histogram. Gate on single cells to exclude doublets and debris. The software will model the peaks to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[18][20] Apoptotic cells may appear as a sub-G1 peak.
Cell Migration Assessment (Wound Healing/Scratch Assay)
This assay measures collective cell migration by creating a "wound" in a confluent cell monolayer and monitoring the rate at which cells close the gap.[21][22]
Protocol:
-
Create Monolayer: Seed cells in a 12-well or 24-well plate and grow until they form a confluent monolayer.[23][24]
-
Create Wound: Use a sterile 1 mL or 200 µL pipette tip to make a straight scratch across the center of the monolayer.[23][25]
-
Wash: Gently wash the well with PBS or serum-free media to remove detached cells and debris.[25]
-
Treatment: Add fresh media, with or without the test compound (this compound), to the wells.
-
Imaging (Time 0): Immediately capture images of the scratch using a phase-contrast microscope at a low magnification (e.g., 10x). Mark the location to ensure the same field is imaged over time.[23]
-
Incubation and Monitoring: Incubate the plate and capture images at regular intervals (e.g., every 4-8 hours) until the wound in the control well is nearly closed (typically 24-48 hours).[23]
-
Analysis: Measure the area or width of the scratch at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial (Time 0) wound area. Compare the migration rate between treated and control groups.[21]
Conclusion and Future Perspectives
This compound and its aglycone, isorhamnetin, demonstrate significant anticancer potential across a diverse range of cancer cell lines. Their multitargeted approach, involving the induction of apoptosis, G2/M cell cycle arrest, and inhibition of key survival pathways like PI3K/Akt/mTOR, makes them compelling candidates for further drug development. The ability to inhibit metastasis and the potential for synergistic effects when combined with autophagy inhibitors further highlight their therapeutic promise.
Future research should focus on in vivo studies to validate these in vitro findings, explore advanced nanoformulation-driven delivery systems to improve bioavailability, and conduct clinical trials to establish their safety and efficacy in human patients. The detailed mechanisms and protocols outlined in this guide provide a solid foundation for researchers aiming to further elucidate and harness the anticancer properties of this promising natural compound.
References
- 1. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 5. Isorhamnetin glycoside isolated from Opuntia ficus-indica (L.) MilI induces apoptosis in human colon cancer cells through mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isorhamnetin induces ROS-dependent cycle arrest at G2/M phase and apoptosis in human hepatocarcinoma Hep3B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. Isorhamnetin inhibited the proliferation and metastasis of androgen-independent prostate cancer cells by targeting the mitochondrion-dependent intrinsic apoptotic and PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autophagy inhibition enhances isorhamnetin-induced mitochondria-dependent apoptosis in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autophagy inhibition enhances isorhamnetin‑induced mitochondria‑dependent apoptosis in non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. assaygenie.com [assaygenie.com]
- 18. wp.uthscsa.edu [wp.uthscsa.edu]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nanocellect.com [nanocellect.com]
- 21. Wound healing assay | Abcam [abcam.com]
- 22. Wound healing assay - Wikipedia [en.wikipedia.org]
- 23. med.virginia.edu [med.virginia.edu]
- 24. Scratch Wound Healing Assay [en.bio-protocol.org]
- 25. Scratch Wound Healing Assay [bio-protocol.org]
The Role of Isorhamnetin-3-O-glucoside in Metabolic Syndrome: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
Metabolic syndrome is a complex clustering of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia, and hypertension, that significantly increases the risk of developing type 2 diabetes mellitus (T2DM) and cardiovascular diseases.[1] Emerging evidence highlights the therapeutic potential of natural flavonoids in managing this multifaceted condition. Isorhamnetin-3-O-glucoside (I3G), a glycosylated form of the flavonol isorhamnetin found in various medicinal and edible plants, has garnered significant attention for its promising effects against key components of metabolic syndrome.[1][2] This technical guide provides a comprehensive overview of the current understanding of I3G's role in metabolic syndrome, focusing on its molecular mechanisms, supported by quantitative data from preclinical studies. Detailed experimental protocols and signaling pathway diagrams are presented to facilitate further research and drug development efforts.
Introduction to this compound
This compound is a naturally occurring flavonoid, specifically an O-methylated flavonol glycoside.[1][2] It is a derivative of quercetin, where a methoxy group replaces a hydroxyl group.[2] Found in plants like Salicornia herbacea and Opuntia ficus-indica, this compound is orally active and demonstrates a range of biological activities, including anti-inflammatory, antioxidant, and anti-adipogenic properties.[3][4][5] Upon oral administration, isorhamnetin glycosides can be metabolized by intestinal microflora into their aglycone form, isorhamnetin, which is then absorbed and exerts systemic effects.[6][7]
Mechanisms of Action in Metabolic Syndrome
This compound and its aglycone, isorhamnetin, ameliorate the pathological features of metabolic syndrome by modulating multiple signaling pathways involved in lipid and glucose metabolism.
Attenuation of Obesity and Adipogenesis
Preclinical studies consistently demonstrate that I3G and its parent compound inhibit adipogenesis—the process of pre-adipocyte differentiation into mature fat cells. This is a critical mechanism for controlling the excessive fat accumulation that defines obesity.
-
Inhibition of Lipid Accumulation: In 3T3-L1 preadipocyte models, I3G significantly suppresses lipid accumulation.[3] For instance, at a concentration of 250 μM, I3G markedly inhibits the formation of lipid droplets.[3]
-
Downregulation of Adipogenic Transcription Factors: The anti-adipogenic effect is mediated by the downregulation of key master regulators of adipogenesis, including Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and CCAAT/enhancer-binding protein-α (C/EBPα).[2][3][8] By inhibiting these transcription factors, I3G prevents the expression of genes required for adipocyte differentiation and lipid storage, such as fatty acid synthase (FAS) and adipocyte protein 2 (aP2).[8][9][10]
-
Activation of AMPK Signaling: this compound has been shown to exert its anti-adipogenic activity through the activation of AMP-activated protein kinase (AMPK).[8][11] AMPK is a central energy sensor that, when activated, switches off anabolic processes like fat storage and turns on catabolic processes like fatty acid oxidation.[8][9]
-
Modulation of Wnt/β-catenin Pathway: Isorhamnetin has also been found to activate the Wnt/β-catenin signaling pathway, which is a known inhibitor of adipogenesis.[8]
Improvement of Insulin Sensitivity and Glucose Homeostasis
I3G plays a significant role in improving glucose metabolism and combating insulin resistance, a cornerstone of metabolic syndrome.
-
Enhanced Glucose Uptake: Isorhamnetin promotes glucose uptake in insulin-sensitive tissues like skeletal muscle.[1][12] This is achieved primarily through the translocation of Glucose Transporter Type 4 (GLUT4) to the plasma membrane, which facilitates the transport of glucose from the blood into cells.[1][12][13]
-
Activation of Key Signaling Pathways: Unlike insulin, which primarily uses the PI3K/Akt pathway, isorhamnetin stimulates GLUT4 translocation through distinct signaling cascades:
-
JAK/STAT Pathway: At low physiological concentrations (1 nM and 10 nM), isorhamnetin activates the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway, specifically involving JAK2, to induce GLUT4 translocation in myotubes.[1][12]
-
AMPK Pathway: Isorhamnetin treatment upregulates the phosphorylation and activation of AMPK in skeletal muscle.[13][14] Activated AMPK, in turn, promotes GLUT4 translocation, enhancing glucose uptake independently of insulin.[13][14]
-
-
Protection of Pancreatic β-cells: Studies indicate that I3G can stimulate glucose-stimulated insulin secretion from pancreatic β-cells via the phosphorylation of ERK, PI3K, and Akt, potentially alleviating β-cell dysfunction.[2]
Regulation of Dyslipidemia
Dyslipidemia in metabolic syndrome is characterized by elevated triglycerides, high levels of low-density lipoprotein (LDL) cholesterol, and reduced high-density lipoprotein (HDL) cholesterol. I3G has shown beneficial effects on these lipid profiles.
-
Reduction of Serum Lipids: In animal models of obesity and diabetes, administration of I3G or extracts rich in isorhamnetin glycosides leads to a significant reduction in body weight gain, serum triglycerides, total cholesterol, and LDL cholesterol.[3][4][13][14][15][16]
-
Hepatic Lipid Metabolism: Isorhamnetin decreases hepatic lipid content by downregulating the expression of lipogenic genes (genes involved in fat production) and increasing the expression of genes related to fatty acid oxidation (fat burning).[4][15] It has also been shown to inhibit lipase, an enzyme crucial for dietary fat digestion and absorption.[3][5]
Impact on Hypertension
While research is more extensive in other areas of metabolic syndrome, some studies suggest a potential role for isorhamnetin in blood pressure regulation.
-
Association with Lower Blood Pressure: An observational study in coronary artery disease patients revealed a significant inverse correlation between dietary isorhamnetin intake and systolic blood pressure.[17][18][19] The consumption of isorhamnetin-rich foods like onions was associated with lower systolic blood pressure values.[17][18]
-
Mechanistic Insights: Animal studies suggest that isorhamnetin may restore vasodilation in hypertensive models.[17] The glucuronidated metabolites of isorhamnetin have been shown to exert antihypertensive effects in spontaneously hypertensive rats.[20]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies on this compound and its aglycone.
Table 1: In Vitro Studies
| Cell Line | Compound | Concentration | Duration | Key Quantitative Findings | Reference |
| 3T3-L1 Preadipocytes | This compound | 250 μM | 8 days | Significantly inhibited lipid accumulation. | [3][5] |
| 3T3-L1 Preadipocytes | Isorhamnetin | 20 μM | 7 days | Decreased triglyceride content by 19.3%; Inhibited intracellular lipid content by 19.1%. | [9] |
| L6 Myotubes | Isorhamnetin | 1 nM | 15 min | Significantly increased glucose uptake via GLUT4 translocation. | [12] |
| INS-1 Pancreatic β-cells | This compound | 100 μM | 2 hours | Significantly increased glucose-stimulated insulin secretion. | [5] |
| HepG2 Cells | This compound | 30 μM | - | Significantly inhibited sodium oleate-induced triglyceride overloading. | [4] |
Table 2: In Vivo Studies
| Animal Model | Compound/Extract | Dosage | Duration | Key Quantitative Findings | Reference |
| db/db Mice | S. herbacea extract (rich in I3G) | 50 mg/kg/day | 20 days | Limited body weight gain; Significantly reduced feed efficiency and adipose tissue weight; Significantly decreased LDL. | [3] |
| Diet-Induced Obese C57BL/6 Mice | O. ficus-indica extract (rich in isorhamnetin glycosides) | 0.3% and 0.6% in diet | 12 weeks | Reduced body weight gain; Significantly lower total cholesterol, LDL, and HDL; Lower glucose and insulin concentrations. | [15] |
| HFD/STZ-induced Diabetic Mice | Isorhamnetin | 10 mg/kg/day | 10 days | Significantly reduced serum glucose and insulin; Upregulated GLUT4 and p-AMPK-α protein in skeletal muscle; Reduced LDL, triglycerides, and total cholesterol. | [13][14] |
| STZ-induced Diabetic Rats | Isorhamnetin Diglucoside | 10 & 20 mg/kg/day | 10 days | Significantly reduced serum glucose levels. | [7] |
| Coronary Artery Disease Patients (Observational) | Dietary Isorhamnetin | - | Long-term | Significant inverse correlation with systolic blood pressure (R: -0.36). | [17] |
Detailed Experimental Protocols
In Vitro Adipogenesis Assay (3T3-L1 Cells)
-
Cell Culture and Differentiation: Mouse 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) with 10% bovine calf serum. To induce differentiation, post-confluent cells are treated with a differentiation medium (DM) containing DMEM, 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin for 2-3 days. The medium is then replaced with DMEM with 10% FBS and 10 µg/mL insulin for another 2 days, followed by maintenance in DMEM with 10% FBS.
-
Treatment: this compound (e.g., at 10, 100, 250 µM) is added to the medium during the differentiation period.[3]
-
Lipid Accumulation Analysis (Oil Red O Staining): After 8-10 days of differentiation, cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin. The fixed cells are then stained with Oil Red O solution to visualize intracellular lipid droplets. The stained oil droplets are eluted with isopropanol, and the absorbance is measured spectrophotometrically to quantify lipid content.[3]
-
Gene and Protein Expression Analysis: Total RNA and protein are extracted from cells at different time points. The mRNA expression of adipogenic markers (e.g., PPARγ, C/EBPα) is quantified using real-time quantitative PCR (RT-qPCR). Protein levels of key signaling molecules (e.g., p-AMPK, total AMPK) are determined by Western blotting.[8][9]
In Vivo Diet-Induced Obesity Mouse Model
-
Animals and Diet: Male C57BL/6 mice are typically used. After an acclimatization period, mice are fed a high-fat diet (HFD), often containing 45-60% of calories from fat, for a period of 8-12 weeks to induce obesity, insulin resistance, and dyslipidemia.[15]
-
Treatment Administration: An extract rich in isorhamnetin glycosides (e.g., 0.3% or 0.6% w/w) is incorporated into the HFD.[15] Alternatively, purified isorhamnetin (e.g., 10 mg/kg) can be administered daily via oral gavage.[13][14]
-
Metabolic Measurements: Body weight and food intake are monitored regularly. At the end of the study, fasting blood glucose and insulin levels are measured. An intraperitoneal glucose tolerance test (IPGTT) is often performed to assess glucose homeostasis.[13]
-
Biochemical and Tissue Analysis: At sacrifice, blood is collected to measure serum lipid profiles (triglycerides, total cholesterol, LDL, HDL). Tissues such as liver, skeletal muscle, and adipose depots are collected, weighed, and used for histopathological analysis (e.g., H&E staining of adipocytes) and molecular analysis (qPCR and Western blotting for markers of lipogenesis, fatty acid oxidation, and insulin signaling).[13][15]
Signaling Pathways and Experimental Workflow Diagrams
Caption: Anti-Adipogenic Signaling of I3G.
Caption: Glucose Uptake Signaling by Isorhamnetin.
Caption: In Vivo Experimental Workflow for Obesity.
Conclusion and Future Directions
This compound demonstrates significant potential as a multi-target agent for the management of metabolic syndrome. Its ability to concurrently inhibit adipogenesis, improve insulin sensitivity and glucose uptake, and ameliorate dyslipidemia through the modulation of critical signaling pathways like AMPK and JAK/STAT makes it a compelling candidate for further investigation. The preclinical data summarized herein provide a strong rationale for its therapeutic utility.
For drug development professionals, future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of I3G and its active metabolites in humans.
-
Clinical Efficacy and Safety: Well-designed, randomized controlled trials are necessary to establish the efficacy and safety of I3G in patients with metabolic syndrome.
-
Formulation Development: Optimizing delivery systems to enhance the bioavailability and stability of I3G could improve its therapeutic index.
-
Synergistic Combinations: Investigating I3G in combination with existing therapies for diabetes or dyslipidemia could reveal synergistic effects and allow for lower, safer doses of conventional drugs.
References
- 1. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Analysis of the metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant effects of isorhamnetin 3,7-di-O-beta-D-glucopyranoside isolated from mustard leaf (Brassica juncea) in rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Obesity Effects of Isorhamnetin and Isorhamnetin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Isorhamnetin on Adipocyte Mitochondrial Biogenesis and AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Quercetin and its metabolite isorhamnetin promote glucose uptake through different signalling pathways in myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isorhamnetin Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isorhamnetin Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model [mdpi.com]
- 15. The effect of isorhamnetin glycosides extracted from Opuntia ficus-indica in a mouse model of diet induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Dietary Isorhamnetin Intake Is Associated with Lower Blood Pressure in Coronary Artery Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Neuroprotective Potential of Isorhamnetin-3-O-glucoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin-3-O-glucoside, a flavonoid glycoside found in various medicinal plants, is emerging as a promising candidate for neuroprotective therapies. This technical guide provides an in-depth overview of its core neuroprotective mechanisms, supported by quantitative data from key preclinical studies and detailed experimental protocols. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent for neurodegenerative diseases and ischemic brain injury.
Core Neuroprotective Mechanisms
This compound and its aglycone, isorhamnetin, exert their neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, inflammation, and apoptosis in neuronal cells. These protective actions are mediated through the modulation of several key signaling pathways.
Attenuation of Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a major contributor to neuronal damage in various neurological disorders. This compound has been shown to counteract oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[3] Upon activation by isorhamnetin, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the upregulation of downstream targets such as HO-1, which in turn helps to neutralize ROS and protect cells from oxidative damage.[2][3]
Inhibition of Neuroinflammation
Neuroinflammation, mediated by activated microglia and astrocytes, plays a critical role in the pathogenesis of neurodegenerative diseases. Isorhamnetin and its glycosides have demonstrated potent anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][5][6] NF-κB is a key transcription factor that governs the expression of pro-inflammatory cytokines and enzymes.[4] By preventing the activation and nuclear translocation of NF-κB, this compound can suppress the production of inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), thereby reducing the inflammatory cascade that leads to neuronal injury.[1][7][8]
Prevention of Apoptosis
Apoptosis, or programmed cell death, is a crucial process in the removal of damaged neurons. However, excessive apoptosis contributes to the progressive neuronal loss observed in neurodegenerative conditions. Isorhamnetin has been shown to inhibit apoptosis in neuronal cells through the activation of pro-survival signaling pathways, such as the Akt/mTOR and Akt/SIRT1/Nrf2/HO-1 pathways.[9][10][11] The Akt pathway is a central regulator of cell survival, and its activation by isorhamnetin leads to the suppression of pro-apoptotic proteins and the enhancement of anti-apoptotic mechanisms.[10]
Quantitative Data on Neuroprotective Effects
The following tables summarize the key quantitative findings from preclinical studies investigating the neuroprotective effects of isorhamnetin and its glycosides.
Table 1: In Vivo Neuroprotective Effects of Isorhamnetin in a Mouse Model of Middle Cerebral Artery Occlusion (MCAO)
| Parameter | Vehicle Control | Isorhamnetin Treatment | % Change | Reference |
| Infarct Volume | High | Reduced | Significant Reduction | [1] |
| Neurological Deficit Score | High | Reduced | Improvement | [1] |
| Caspase-3 Activity | High | Reduced | Reduction | [1] |
| IL-1β Protein Levels | High | Reduced | Reduction | [1] |
| TNF-α Protein Levels | High | Reduced | Reduction | [1] |
Table 2: In Vitro Neuroprotective Effects of Isorhamnetin in a 6-Hydroxydopamine (6-OHDA)-Induced SH-SY5Y Cell Model of Parkinson's Disease
| Parameter | 6-OHDA Control | Isorhamnetin Treatment (Concentration) | % Change | Reference |
| Cell Viability | Decreased | Increased (Dose-dependent) | Significant Increase | [10] |
| Apoptotic Cells | Increased | Decreased (Dose-dependent) | Significant Reduction | [10] |
| Reactive Oxygen Species (ROS) | Increased | Decreased (Dose-dependent) | Significant Reduction | [10] |
| Cleaved Caspase-3 Levels | Increased | Decreased (50 µM) | Reduction | [10] |
| BAX Levels | Increased | Decreased (50 µM) | Reduction | [10] |
Table 3: In Vitro Neuroprotective Effects of Isorhamnetin in an Oxygen-Glucose Deprivation/Reoxygenation (OGD/R)-Induced HT22 Hippocampal Neuron Injury Model
| Parameter | OGD/R Control | Isorhamnetin Treatment | % Change | Reference |
| Cell Viability | Decreased | Increased | Significant Increase | [9][12] |
| LDH Release | Increased | Decreased | Significant Reduction | [9][12] |
| Caspase-3 Activity | Increased | Decreased | Significant Reduction | [9][12] |
| Apoptotic Cells (TUNEL) | Increased | Decreased | Significant Reduction | [9][12] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the general workflows of the experimental models cited.
Experimental Protocols
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice
This protocol describes a common method to induce focal cerebral ischemia, mimicking stroke, to evaluate the neuroprotective effects of this compound.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Nylon monofilament (e.g., 6-0) with a rounded tip
-
This compound solution
-
Vehicle control solution
-
2,3,5-triphenyltetrazolium chloride (TTC) stain
Procedure:
-
Anesthesia: Anesthetize the mouse using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).
-
Surgical Preparation: Place the mouse in a supine position. Make a midline cervical incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal end of the ECA and the CCA. Place a temporary ligature around the origin of the ICA.
-
Filament Insertion: Make a small incision in the ECA stump. Insert the nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The depth of insertion is critical and should be predetermined based on the animal's weight.
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 60-90 minutes).
-
Treatment Administration: Administer this compound or vehicle control (e.g., intraperitoneally or intravenously) at the onset of reperfusion.
-
Reperfusion: Gently withdraw the filament to allow reperfusion. Close the incision.
-
Post-operative Care: Monitor the animal's recovery from anesthesia and provide appropriate post-operative care.
-
Neurological Assessment: At a predetermined time point post-MCAO (e.g., 24 hours), assess neurological deficits using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal and harvest the brain. Slice the brain into coronal sections and stain with TTC to visualize the infarct area. Quantify the infarct volume using image analysis software.
In Vitro Model: 6-Hydroxydopamine (6-OHDA)-Induced Injury in SH-SY5Y Cells
This protocol outlines a method to model Parkinson's disease-like neurotoxicity in a human neuroblastoma cell line to assess the protective effects of this compound.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution
-
6-Hydroxydopamine (6-OHDA) solution
-
Assay reagents for cell viability (e.g., MTT, CCK-8), apoptosis (e.g., Annexin V/PI staining, caspase-3 activity assay), and oxidative stress (e.g., DCFH-DA for ROS detection)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells into appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for a specified pre-incubation period (e.g., 2 hours). Include a vehicle control group.
-
Induction of Neurotoxicity: Add 6-OHDA to the culture medium to a final concentration known to induce significant cell death (e.g., 100 µM).
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTT or CCK-8 assay to quantify cell viability.
-
Apoptosis: Analyze the percentage of apoptotic cells using flow cytometry after Annexin V/PI staining or measure caspase-3 activity using a colorimetric or fluorometric assay.
-
Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in HT22 Cells
This protocol describes an in vitro model of ischemia-reperfusion injury in a hippocampal neuronal cell line to evaluate the neuroprotective effects of this compound.
Materials:
-
HT22 murine hippocampal neuronal cells
-
Complete culture medium
-
Glucose-free DMEM
-
This compound stock solution
-
Hypoxia chamber or incubator
-
Assay reagents for cell viability, LDH release, and apoptosis
Procedure:
-
Cell Culture: Maintain HT22 cells in complete medium under standard culture conditions.
-
Cell Seeding: Plate the cells in appropriate culture vessels and allow them to grow to a desired confluency.
-
Pre-treatment: Expose the cells to different concentrations of this compound for a specified duration before OGD.
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells with glucose-free DMEM.
-
Replace the medium with fresh glucose-free DMEM.
-
Place the cells in a hypoxia chamber (e.g., 95% N2, 5% CO2) for a defined period (e.g., 4-6 hours).
-
-
Reoxygenation (R):
-
Remove the cells from the hypoxia chamber.
-
Replace the glucose-free medium with complete culture medium containing glucose.
-
Return the cells to a normoxic incubator for a specified reoxygenation period (e.g., 24 hours).
-
-
Assessment of Neuroprotection:
-
Cell Viability: Measure cell viability using an MTT or CCK-8 assay.
-
Cell Death (LDH Release): Quantify the release of lactate dehydrogenase (LDH) into the culture medium as an indicator of cell membrane damage.
-
Apoptosis: Assess apoptosis by measuring caspase-3 activity or using TUNEL staining.
-
Conclusion
The evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its ability to modulate key signaling pathways involved in oxidative stress, neuroinflammation, and apoptosis makes it a compelling candidate for further investigation in the context of various neurological disorders. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals seeking to advance the study of this promising natural compound. Future research should focus on elucidating the detailed molecular interactions of this compound, optimizing its delivery to the central nervous system, and validating its efficacy in more advanced preclinical models.
References
- 1. Treatment with Isorhamnetin Protects the Brain Against Ischemic Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isorhamnetin protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of Nrf2/HO-1 signaling: An important molecular mechanism of herbal medicine in the treatment of atherosclerosis via the protection of vascular endothelial cells from oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isorhamnetin Induces Melanoma Cell Apoptosis via the PI3K/Akt and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isorhamnetin alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isorhamnetin attenuates TNF-α-induced inflammation, proliferation, and migration in human bronchial epithelial cells via MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Isorhamnetin Alleviates High Glucose-Aggravated Inflammatory Response and Apoptosis in Oxygen-Glucose Deprivation and Reoxygenation-Induced HT22 Hippocampal Neurons Through Akt/SIRT1/Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Isorhamnetin ameliorates dopaminergic neuronal damage via targeting FOSL1 to activate AKT/mTOR in 6-OHDA-induced SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Isorhamnetin-3-O-glucoside: A Technical Guide to its Hepatoprotective Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the hepatoprotective activity of isorhamnetin-3-O-glucoside, a flavonoid glycoside found in various medicinal plants. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved in its mechanism of action.
Executive Summary
This compound has demonstrated significant potential as a hepatoprotective agent. In vivo studies have shown its efficacy in mitigating chemically-induced liver damage, primarily through the attenuation of liver enzyme activities. The protective effects are believed to be mediated by its antioxidant and anti-inflammatory properties, involving the modulation of key cellular signaling pathways such as Nrf2/HO-1 and NF-κB. This guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a detailed examination of the scientific evidence supporting the therapeutic potential of this compound in liver diseases.
Quantitative Data on Hepatoprotective Effects
The hepatoprotective efficacy of this compound has been quantified in preclinical models of liver injury. The following tables summarize the key findings from in vivo studies.
Table 1: Effect of this compound on Liver Enzyme Levels in Carbon Tetrachloride (CCl₄)-Induced Liver Injury in Mice
| Treatment Group | Dose | Plasma ALT (U/L) | Plasma AST (U/L) |
| Control | - | 25.1 ± 3.4 | 55.2 ± 6.1 |
| CCl₄ | 0.05 mL/kg | 4875.4 ± 632.1 | 4210.7 ± 544.8 |
| This compound + CCl₄ | 20 µg/mL/mouse | Significantly suppressed increase | Significantly suppressed increase |
Data adapted from a study on CCl₄-induced liver injury in mice. This compound was shown to significantly suppress the increase in plasma ALT and AST activities.[1][2]
Table 2: Effects of Isorhamnetin and its Glycosides on Oxidative Stress Markers
| Compound | Model | Key Findings |
| Isorhamnetin | Streptozotocin-induced diabetic rats | Reduced malondialdehyde (MDA) and nitrite production; Increased glutathione (GSH) level, superoxide dismutase (SOD), and catalase (CAT) activities.[3] |
| Isorhamnetin Glycosides (General) | CCl₄-induced hepatic damage | Reduced hepatic level of malondialdehyde (MDA).[4] |
Table 3: Effects of Isorhamnetin and its Glycosides on Inflammatory Cytokines
| Compound | Model | Key Findings |
| This compound | Phytohaemagglutinin-stimulated human peripheral blood mononuclear cells | Mediated inhibition of TNF-α, IL-1β, and IL-6.[5][6] |
| Isorhamnetin | Reflux esophagitis in rats | Decreased mRNA levels of IL-6, TNF-α, and IL-1β.[7] |
| Isorhamnetin-3-O-galactoside | CCl₄-induced hepatic damage | Reduced serum TNF-α levels.[4] |
Experimental Protocols
This section details the methodologies employed in key studies to evaluate the hepatoprotective activity of this compound.
Carbon Tetrachloride (CCl₄)-Induced Liver Injury Model in Mice
This in vivo model is widely used to screen for hepatoprotective agents.
-
Animals: Male ddY mice, 5 weeks old, are used.
-
Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week before the experiment.
-
Treatment Groups:
-
Control Group: Receives the vehicle (e.g., olive oil) only.
-
CCl₄ Group: Receives CCl₄ to induce liver injury.
-
This compound Group: Receives this compound orally, followed by CCl₄ administration.
-
Positive Control Group (optional): Receives a known hepatoprotective agent (e.g., silymarin) prior to CCl₄ administration.
-
-
Dosing Regimen:
-
This compound (e.g., 20 µg/mL in a 0.5% carboxyl methyl cellulose solution) is administered orally.
-
After 30 minutes, CCl₄ (e.g., 0.05 mL/kg) diluted in olive oil is injected intraperitoneally to induce liver damage.
-
-
Sample Collection: 22 hours after CCl₄ injection, blood is collected via cardiac puncture under anesthesia.
-
Biochemical Analysis: Plasma is separated by centrifugation, and the activities of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured using commercially available kits.
Signaling Pathways and Mechanisms of Action
The hepatoprotective effects of this compound are attributed to its influence on several key signaling pathways.
Nrf2/HO-1 Signaling Pathway
Isorhamnetin and its glycosides are known to enhance the antioxidant defense system by activating the Nrf2/HO-1 pathway.[4] Nrf2 is a transcription factor that regulates the expression of antioxidant proteins. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of cytoprotective genes, including heme oxygenase-1 (HO-1).
Caption: Nrf2/HO-1 signaling pathway activation by this compound.
NF-κB Signaling Pathway
Isorhamnetin glycosides have been shown to reduce inflammatory responses by inhibiting the NF-κB signaling pathway.[4][5][6] NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the hepatoprotective activity of this compound in a preclinical setting.
Caption: General experimental workflow for in vivo hepatoprotective studies.
Conclusion and Future Directions
The available evidence strongly suggests that this compound is a promising candidate for the development of new therapies for liver diseases. Its ability to reduce liver enzyme levels, coupled with its antioxidant and anti-inflammatory activities, underscores its therapeutic potential.
Future research should focus on:
-
Conducting more extensive in vivo studies to establish a dose-response relationship and to evaluate its efficacy in other models of liver injury (e.g., non-alcoholic fatty liver disease).
-
Elucidating the detailed molecular mechanisms, including the specific targets of this compound within the Nrf2 and NF-κB pathways.
-
Investigating the pharmacokinetics and bioavailability of this compound to optimize its delivery and therapeutic efficacy.
This technical guide provides a solid foundation for researchers and drug development professionals to further explore the potential of this compound as a novel hepatoprotective agent.
References
- 1. iosrphr.org [iosrphr.org]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. Isorhamnetin Glycosides as Phytonutrients | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols for HPLC-PDA Analysis of Isorhamnetin-3-O-glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin-3-O-glucoside is a flavonoid glycoside found in a variety of medicinal plants and dietary sources, including Zygophyllum simplex, Nelumbo nucifera (lotus), and sea buckthorn.[1][2][3] It has garnered significant interest for its potential therapeutic properties, including anti-inflammatory effects.[1][4] High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA) is a robust and widely used technique for the accurate quantification and quality control of this compound in plant extracts and pharmaceutical formulations.[2] This document provides detailed application notes and standardized protocols for the analysis of this compound using HPLC-PDA.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the HPLC-PDA analysis of this compound, compiled from various studies to facilitate methodological comparison.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase (Column) | Reverse-phase C18 | Core-shell C18 |
| Mobile Phase | Acidified water and Methanol or Acetonitrile[3] | 0.5% formic acid in water (A) and 0.5% formic acid in acetonitrile (B)[5] |
| Flow Rate | 0.8 mL/min | 0.3 mL/min[5] |
| Detection Wavelength | 356 nm | 350 nm[5] |
| Column Temperature | Not specified | 30 °C[5] |
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Result 1 | Result 2 |
| Linearity Range | 1.0–40.0 µg/mL[1][4] | 1.9–31.5 µg/mL[6][7] |
| Correlation Coefficient (r²) | ≥ 0.9995[1][4] | ≥ 0.9996[6][7] |
| Limit of Detection (LOD) | 0.139 µg/mL[1][4] | 1.33 µg/mL (for a similar compound)[7] |
| Limit of Quantification (LOQ) | Not specified | 4.0 µg/mL (for a similar compound)[7] |
| Precision (RSD%) | Not specified | ≤ 3.19%[6][7] |
| Accuracy (Recovery %) | Not specified | 102.6–105.0%[6][7] |
Experimental Protocols
Sample Preparation: Extraction from Plant Material
This protocol describes a general method for the extraction of this compound from dried plant material.
Materials:
-
Dried and finely crushed plant material
-
Methanol
-
Deionized water
-
Formic acid
-
Syringe filters (0.2 µm, PVDF or equivalent)
-
Centrifuge
Procedure:
-
Weigh 1 gram of the ground plant sample into a 50 mL conical tube.
-
Add 10 mL of an extraction solvent consisting of methanol, water, and formic acid in a 50:45:5 (v/v/v) ratio.[5]
-
For enhanced extraction, sonicate the mixture in a shaking water bath at room temperature for a specified duration (e.g., 3 hours).
-
Centrifuge the mixture at 3000 rpm for 10 minutes at 4°C to pellet the solid material.[5]
-
Carefully collect the supernatant and filter it through a 0.2 µm syringe filter into an HPLC vial.[5]
-
The filtered extract is now ready for HPLC-PDA analysis.
HPLC-PDA Analysis Protocol
This protocol outlines the steps for the chromatographic separation and quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: A reverse-phase C18 column is commonly used.[3]
-
Mobile Phase A: 0.5% formic acid in deionized water.[5]
-
Mobile Phase B: 0.5% formic acid in acetonitrile.[5]
-
Gradient Elution: A typical gradient profile starts with a low percentage of mobile phase B, which is gradually increased to elute compounds with increasing hydrophobicity. A representative gradient is as follows: 0 min, 5% B; 30 min, 90% B; 32 min, 90% B; 35 min, 5% B; 40 min, 5% B.[5]
-
Flow Rate: 0.3 mL/min.[5]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[5]
-
Detection Wavelength: Monitor at 350 nm for the quantification of flavonols.[5]
Procedure:
-
Prepare a series of standard solutions of this compound in the mobile phase at known concentrations to establish a calibration curve.
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard solutions, followed by the prepared sample extracts.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and interpolating from the calibration curve. The analysis time for this compound is typically short, often under 5 minutes.[1][4]
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
Signaling Pathway (Illustrative Example)
The following diagram illustrates a hypothetical signaling pathway that could be investigated in relation to the anti-inflammatory effects of this compound.
Caption: Hypothetical Anti-inflammatory Pathway of this compound.
References
- 1. HPLC-PDA and in vivo anti-inflammatory potential of isorhamnetin-3-O-β-D-glucoside from Zygophyllum simplex L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and quantification of flavonoid glycosides in the Prunus genus by UPLC-DAD-QTOF/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes: Extraction of Isorhamnetin-3-O-glucoside from Plant Material
Introduction
Isorhamnetin-3-O-glucoside is a naturally occurring flavonol glycoside, a derivative of quercetin. It is found in a variety of plants and is recognized for its significant pharmacological properties, including antioxidant, anti-inflammatory, and anti-diabetic activities.[1][2] These therapeutic potentials make it a compound of high interest for researchers, scientists, and drug development professionals. This compound can be sourced from numerous dietary and medicinal plants such as sea buckthorn (Hippophae rhamnoides), prickly pear (Opuntia ficus-indica), and elderberry (Sambucus nigra).[2][3] This document provides detailed application notes and protocols for the efficient extraction of this compound from plant materials, focusing on modern and conventional techniques.
Extraction Techniques Overview
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The choice depends on the plant matrix, solvent properties, and available equipment.
-
Conventional Methods:
-
Maceration: A simple technique involving soaking the plant material in a solvent for an extended period. It is straightforward but can be time-consuming and may result in lower yields.
-
Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration. However, it requires longer extraction times and larger solvent volumes, and the prolonged exposure to heat can degrade thermolabile compounds.[4]
-
Reflux Extraction: This method involves boiling the solvent with the plant material, with the vapor being condensed and returned to the extraction flask. It is more efficient than maceration but also involves heat, posing a risk to compound stability.[5]
-
-
Modern (Green) Techniques:
-
Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves to create acoustic cavitation, which disrupts plant cell walls and enhances solvent penetration, leading to faster extraction and higher yields.[6][7] UAE is known for its reduced extraction time, lower solvent consumption, and operation at lower temperatures.[7]
-
Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, causing the rupture of cell walls and the release of target compounds.[4][8] It is a rapid and efficient method that significantly reduces extraction time and solvent usage compared to conventional techniques.[9]
-
Enzyme-Assisted Extraction (EAE): This method employs enzymes like pectinase or cellulase to break down the plant cell wall, facilitating the release of intracellular compounds. It can be used alone or in combination with other techniques, such as UAE, to improve extraction efficiency.[10][11]
-
Data Presentation
Quantitative data from various studies are summarized below to provide a comparative overview of sources and extraction efficiencies.
Table 1: Natural Plant Sources and Yield of this compound
| Plant Species | Plant Part | Yield of this compound | Reference |
| Opuntia ficus-indica | Cladodes | 149.71 ± 10.13 mg/100 g DW | [2] |
| Opuntia ficus-indica | Pulps | 184.14 ± 14.91 mg/100 g DW | [2] |
| Opuntia ficus-indica | Peels | 223.66 ± 14.44 mg/100 g DW | [2] |
| Hippophae rhamnoides | Berries | 62.0–217.0 mg/100 g DW | [2] |
| Almond (Prunus amygdalus) | Skin | Comprises up to 75% of total polyphenols | [12] |
| Nelumbo nucifera | Stamen | 3.21 - 16.05 mg/g DW (for various flavonoids) | [13] |
| Zygophyllum simplex | Whole Plant | 0.05% w/w of dry extract | [14] |
DW: Dry Weight
Table 2: Comparison of Optimized Extraction Parameters for Flavonoids
| Method | Plant Material | Optimal Conditions | Yield/Efficiency | Reference |
| MAE | Onion (Allium cepa) | Solvent: 74.2% Methanol; Temp: 99.9 °C; pH: 2; Ratio: 0.2:18.2 g:mL | Optimized for antioxidant activity | [15] |
| MAE | Ginkgo biloba | Solvent: 1.5 M [HO₃S(CH₂)₄mim]HSO₄; Power: 120 W; Time: 15 min; Ratio: 1:30 g/mL | High recovery (100.29% for isorhamnetin) | [4] |
| UAE | Flos Sophorae Immaturus | Solvent: 70% Ethanol; Temp: 61 °C; Time: 30 min; Ratio: 15.30 mL/g | 0.4920% for isorhamnetin | [6] |
| UEAE | Sea Buckthorn Pomace | Enzyme: 1500 U/g Pectinase; Solvent: 48% Ethanol; Power: 300 W; Temp: 50 °C; Time: 28 min; Ratio: 34:1 mL/g | 21.57 ± 0.45 mg/g (total flavonoids) | [10] |
| Reflux | Salicornia herbacea | Solvent: Ethanol | Qualitative isolation | [5] |
MAE: Microwave-Assisted Extraction; UAE: Ultrasound-Assisted Extraction; UEAE: Ultrasound-Enzymatic-Assisted Extraction
Experimental Protocols
Protocol 1: General Solvent Extraction and Purification
This protocol outlines a general procedure for extracting and isolating this compound using conventional solvent extraction followed by column chromatography.
1. Materials and Equipment:
-
Dried and powdered plant material
-
Solvents: Ethanol (70-80%), n-hexane, ethyl acetate, n-butanol
-
Rotary evaporator
-
Chromatography column
-
Silica gel or Polyamide resin
-
Beakers, flasks, and filtration apparatus
-
HPLC system for analysis
2. Procedure:
-
Extraction: Macerate or reflux the powdered plant material with 70% ethanol at a 1:20 solid-to-liquid ratio for 2-4 hours at 60 °C.[5][16]
-
Filtration and Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Fractionation: Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane, ethyl acetate, and n-butanol. This compound is typically enriched in the ethyl acetate or n-butanol fractions.[5]
-
Concentration: Concentrate the target fraction (e.g., ethyl acetate) to dryness.
-
Purification: Dissolve the dried fraction in a minimal amount of methanol and apply it to a silica gel or polyamide column. Elute the column with a gradient solvent system (e.g., chloroform-methanol or ethanol-water) to separate the compounds.[5][16]
-
Isolation and Identification: Collect the fractions and monitor them using Thin Layer Chromatography (TLC) or HPLC. Combine the fractions containing the pure compound and evaporate the solvent. Confirm the structure using analytical techniques like NMR and Mass Spectrometry.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol is optimized for rapid and efficient extraction using ultrasonication.[6]
1. Materials and Equipment:
-
Dried and powdered plant material
-
Solvent (e.g., 70% Ethanol)
-
Ultrasonic bath or probe system
-
Temperature controller
-
Centrifuge
-
Filtration apparatus (0.45 µm filter)
-
HPLC system
2. Procedure:
-
Mixing: Weigh 1.0 g of the powdered plant material and place it in an extraction vessel. Add 15 mL of 70% ethanol (1:15 solid-to-liquid ratio).[6]
-
Ultrasonication: Place the vessel in an ultrasonic bath. Set the temperature to 60 °C, ultrasonic power to 300 W, and sonicate for 30 minutes.[6][10]
-
Separation: After extraction, centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collection: Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
Analysis: The resulting extract is ready for direct quantification of this compound using a validated HPLC method.
Protocol 3: Microwave-Assisted Extraction (MAE)
This protocol utilizes microwave energy for a highly accelerated extraction process.[4][15]
1. Materials and Equipment:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 74% Methanol at pH 2)
-
Microwave extraction system with closed vessels
-
Centrifuge and filtration apparatus
-
HPLC system
2. Procedure:
-
Sample Preparation: Place 0.2 g of powdered plant material into a microwave extraction vessel. Add 18 mL of the extraction solvent.[15]
-
Microwave Irradiation: Securely close the vessel and place it in the microwave reactor. Set the extraction parameters: temperature at 100 °C, power at 120 W, and time for 15 minutes.[4][15]
-
Cooling: After irradiation, allow the vessel to cool to room temperature.
-
Separation: Centrifuge the extract to separate the solid residue from the supernatant.
-
Filtration and Analysis: Filter the supernatant through a 0.45 µm filter prior to HPLC analysis for quantification.
Protocol 4: Quantification by HPLC-PDA
This protocol describes a general method for quantifying this compound in the obtained extracts.[14]
1. HPLC System and Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient elution using (A) 0.1% Formic acid in Water and (B) Acetonitrile.
-
Gradient: Start with 10% B, increase to 40% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector set at 360 nm.[15]
-
Injection Volume: 10 µL
2. Procedure:
-
Standard Preparation: Prepare a stock solution of this compound standard in methanol. Create a series of dilutions (e.g., 1 to 40 µg/mL) to construct a calibration curve.[14]
-
Sample Injection: Inject the prepared standards and the filtered plant extracts into the HPLC system.
-
Quantification: Identify the peak for this compound in the sample chromatogram by comparing its retention time with the standard. Quantify the amount based on the peak area and the linear regression equation from the calibration curve.
Biological Activity Context: Anti-inflammatory Signaling
This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways. It has been shown to inhibit the production of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. mdpi.com [mdpi.com]
- 3. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Method for Simultaneous Extraction and Hydrolysis for Determination of Flavonol Glycosides in Ginkgo Foliage Using Brönsted Acidic Ionic-Liquid [HO3S(CH2)4mim]HSO4 Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Ultrasound-Assisted Extraction Using Response Surface Methodology for Simultaneous Quantitation of Six Flavonoids in Flos Sophorae Immaturus and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Response Surface Optimized Ultrasonic-Assisted Extraction of Flavonoids from Sparganii Rhizoma and Evaluation of Their in Vitro Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 10. Optimization of Ultrasonic-Enzymatic-Assisted Extraction of Flavonoids from Sea Buckthorn (Hippophae rhamnoides L.) Pomace: Chemical Composition and Biological Activities [mdpi.com]
- 11. Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize? [mdpi.com]
- 12. Isorhamnetin - Wikipedia [en.wikipedia.org]
- 13. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC-PDA and in vivo anti-inflammatory potential of isorhamnetin-3-O-β-D-glucoside from Zygophyllum simplex L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of a Microwave Assisted Extraction Method for Maximum Flavonols and Antioxidant Activity of Onion Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents [patents.google.com]
Application Note and Protocol: Isolation and Purification of Isorhamnetin-3-O-glucoside
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isorhamnetin-3-O-glucoside is a flavonoid glycoside found in a variety of plants, including Opuntia ficus-indica (prickly pear), Hippophae rhamnoides (sea buckthorn), and Ginkgo biloba.[1][2][3] This natural compound has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities.[1][2] The efficient isolation and purification of this compound are crucial for its further investigation in preclinical and clinical studies, as well as for its potential development as a pharmaceutical agent.
This application note provides a detailed protocol for the isolation and purification of this compound from plant material, employing a combination of solvent extraction, liquid-liquid partitioning, and chromatographic techniques. The described methods are intended to yield a high-purity compound suitable for research and drug development purposes.
Data Presentation
The following tables summarize the quantitative data and parameters for the key steps in the isolation and purification process.
Table 1: Summary of Extraction and Column Chromatography Purification Parameters
| Parameter | Value/Description | Reference |
| Extraction | ||
| Plant Material | Dried and powdered plant material (e.g., Gorse flower buds) | [4] |
| Extraction Solvent | 70-80% Ethanol in water | [4] |
| Solvent-to-Solid Ratio | 15:1 (v/w) | [4] |
| Extraction Method | Reflux extraction | [4] |
| Extraction Duration | 2 x 1.5 hours | [4] |
| Liquid-Liquid Partitioning | ||
| Solvents | Petroleum ether, Ethyl acetate, n-Butanol | [4] |
| Target Fraction | n-Butanol | [4] |
| Polyamide Column Chromatography | ||
| Stationary Phase | Polyamide resin | [4] |
| Elution Solvents | Stepwise gradient of Ethanol in water (e.g., 0%, 25%) | [4] |
| Target Elution | 25% Ethanol fraction | [4] |
| Expected Purity | >80% | [4] |
Table 2: Preparative and Analytical HPLC Parameters
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | ||
| Stationary Phase | C18, 10 µm, 250 x 20 mm | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | ||
| Solvent A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |
| Solvent B | Acetonitrile | Acetonitrile |
| Gradient | ||
| 0-5 min | 10% B | 10% B |
| 5-35 min | 10-40% B | 10-40% B |
| 35-40 min | 40-90% B | 40-90% B |
| 40-45 min | 90% B | 90% B |
| 45-50 min | 90-10% B | 90-10% B |
| Flow Rate | 15 mL/min | 1 mL/min |
| Detection | UV at 350 nm | UV at 350 nm |
| Injection Volume | 5 mL of concentrated fraction | 20 µL of dissolved sample |
Experimental Protocols
1. Extraction of this compound
This protocol is based on a method for extracting flavonoid glycosides from plant material.[4]
1.1. Plant Material Preparation: Air-dry the plant material (e.g., Gorse flower buds) and grind it into a fine powder (approximately 40-60 mesh).
1.2. Solvent Extraction: 1.2.1. Place 1 kg of the powdered plant material in a round-bottom flask. 1.2.2. Add 15 L of 80% aqueous ethanol. 1.2.3. Heat the mixture to reflux and maintain for 1.5 hours with constant stirring. 1.2.4. Filter the mixture while hot through a Büchner funnel. 1.2.5. Return the plant residue to the flask and repeat the reflux extraction with another 15 L of 80% ethanol for 1.5 hours. 1.2.6. Combine the two filtrates.
1.3. Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.
2. Purification by Liquid-Liquid Partitioning and Column Chromatography
This multi-step purification protocol aims to remove non-target compounds and enrich the extract with this compound.[4]
2.1. Liquid-Liquid Partitioning: 2.1.1. Dissolve the crude extract in hot water. 2.1.2. Transfer the aqueous solution to a separatory funnel. 2.1.3. Extract three times with an equal volume of petroleum ether to remove nonpolar compounds. Discard the petroleum ether layers. 2.1.4. Subsequently, extract the aqueous layer three times with an equal volume of ethyl acetate to remove moderately polar compounds. Discard the ethyl acetate layers. 2.1.5. Finally, extract the remaining aqueous layer three times with an equal volume of n-butanol. 2.1.6. Combine the n-butanol fractions and concentrate under reduced pressure to yield the n-butanol extract.
2.2. Polyamide Column Chromatography: 2.2.1. Dissolve the n-butanol extract in a minimal amount of hot water. 2.2.2. Load the solution onto a polyamide column pre-equilibrated with deionized water. 2.2.3. Elute the column with a stepwise gradient of ethanol in water. Start with 100% water to remove highly polar impurities. 2.2.4. Increase the ethanol concentration to 25%. Collect the fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC. This compound is expected to elute in this fraction. 2.2.5. Combine the fractions containing the target compound and concentrate under reduced pressure.
3. Preparative High-Performance Liquid Chromatography (HPLC) Purification
For obtaining high-purity this compound, preparative HPLC is employed.
3.1. Sample Preparation: Dissolve the concentrated fraction from the polyamide column in the initial mobile phase (10% acetonitrile in water with 0.1% formic acid).
3.2. HPLC Separation: 3.2.1. Equilibrate the preparative C18 column with the initial mobile phase. 3.2.2. Inject the sample onto the column. 3.2.3. Run the gradient elution as detailed in Table 2. 3.2.4. Collect the fractions corresponding to the peak of this compound.
3.3. Post-Purification: 3.3.1. Combine the pure fractions. 3.3.2. Remove the acetonitrile by rotary evaporation. 3.3.3. Lyophilize the remaining aqueous solution to obtain pure this compound as a powder.
4. Purity Assessment by Analytical HPLC
The purity of the final product should be confirmed using analytical HPLC.
4.1. Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in methanol.
4.2. HPLC Analysis: 4.2.1. Equilibrate the analytical C18 column with the initial mobile phase. 4.2.2. Inject 20 µL of the sample solution. 4.2.3. Run the gradient elution as detailed in Table 2. 4.2.4. Determine the purity by calculating the peak area percentage of this compound relative to the total peak area at 350 nm.
Mandatory Visualization
Caption: Experimental workflow for the isolation and purification of this compound.
References
- 1. Advances in Isorhamnetin Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents [patents.google.com]
Application Notes and Protocols for Isorhamnetin-3-O-glucoside In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting in vitro cell culture assays to evaluate the biological activities of isorhamnetin-3-O-glucoside. The protocols outlined below cover key assays for assessing cytotoxicity, apoptosis, and the modulation of critical signaling pathways.
Introduction
This compound is a flavonoid glycoside found in various medicinal plants, such as Opuntia ficus-indica and Ginkgo biloba.[1][2] It is a derivative of isorhamnetin, an O-methylated flavonol.[3] Emerging research indicates that isorhamnetin and its glycosides possess a wide range of pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[4][5][6] These biological activities are attributed to the modulation of multiple cellular signaling pathways, making this compound a compound of significant interest for drug development.[2]
This document provides detailed protocols for the in vitro evaluation of this compound, enabling researchers to investigate its therapeutic potential.
Data Presentation: Summary of Quantitative Data
The following tables summarize the reported in vitro effects of isorhamnetin and its glycosides across various cell lines and assays.
Table 1: Cytotoxicity of Isorhamnetin and its Glycosides in Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 | Citation |
| Isorhamnetin | MCF7 (Breast Cancer) | CCK-8 | 48 | ~10 µM | [7] |
| Isorhamnetin | T47D (Breast Cancer) | CCK-8 | 48 | ~10 µM | [7] |
| Isorhamnetin | BT474 (Breast Cancer) | CCK-8 | 48 | ~10 µM | [7] |
| Isorhamnetin | BT-549 (Breast Cancer) | CCK-8 | 48 | ~10 µM | [7] |
| Isorhamnetin | MDA-MB-231 (Breast Cancer) | CCK-8 | 48 | ~10 µM | [7] |
| Isorhamnetin | MDA-MB-468 (Breast Cancer) | CCK-8 | 48 | ~10 µM | [7] |
| Isorhamnetin | MCF10A (Normal Breast Epithelial) | CCK-8 | 48 | 38 µM | [7] |
| Isorhamnetin-3-O-glucosylrhamnoside | HT-29 RFP (Colon Cancer) | Viability Assay | 24 | 53.72 µg/mL | [8] |
| Isorhamnetin | HT-29 (Colon Cancer) | MTT | 24 | 100 µM (significant decrease) | [9] |
| Isorhamnetin | HT-29 (Colon Cancer) | MTT | 48 | 150 µM (significant decrease) | [9] |
Table 2: Apoptotic Effects of Isorhamnetin and its Glycosides
| Compound | Cell Line | Assay | Treatment | Result | Citation |
| Isorhamnetin-3-O-glucosyl-pentoside (IGP) | HT-29 (Colon Cancer) | Phosphatidylserine Exposure | Not Specified | 48% of cells showed PS exposure | [1] |
| Isorhamnetin-3-O-glucosyl-pentoside (IGP) | HT-29 (Colon Cancer) | Nuclear Condensation | Not Specified | 54% of cells showed nuclear condensation | [1] |
| Isorhamnetin | PANC-1 (Pancreatic Cancer) | Annexin V/PI Staining | 80 µM for 48h | Mild increase in apoptosis | [10] |
Table 3: Anti-inflammatory Effects of Isorhamnetin Glycosides
| Compound | Cell Line | Assay | Treatment | Result | Citation |
| Isorhamnetin-glucosyl-rhamnoside (IGR) | RAW 264.7 (Macrophage) | Nitric Oxide (NO) Production | 125 ng/mL | 68.7 ± 5.0% suppression of NO production | [11] |
| Isorhamnetin | HT-29 (Colon Cancer) | IL-8 Production | 80 µM for 24h | Significant decrease in IL-8 | [9] |
| Isorhamnetin | HT-29 (Colon Cancer) | IL-8 Production | 100 µM for 24h | Significant decrease in IL-8 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the in vitro effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the effect of this compound on cell viability and to calculate the IC50 value.
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line (e.g., MCF-7, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with 0.1% DMSO) and a blank control (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Determine the IC50 value by plotting a dose-response curve.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to quantify the percentage of apoptotic and necrotic cells after treatment with this compound.
Materials:
-
This compound
-
Selected cell line
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time period (e.g., 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA treatment to maintain membrane integrity.
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blot Analysis of Signaling Pathways (e.g., PI3K/Akt/mTOR)
This protocol is used to investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways.
Materials:
-
This compound
-
Selected cell line
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and a key signaling pathway modulated by this compound.
Caption: Experimental workflow for in vitro cell culture assays.
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
References
- 1. Isorhamnetin glycoside isolated from Opuntia ficus-indica (L.) MilI induces apoptosis in human colon cancer cells through mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchgate.net [researchgate.net]
- 7. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isorhamnetin-3-O-Glucoside in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin-3-O-glucoside is a naturally occurring flavonoid found in various medicinal plants, such as Salicornia herbacea and ginkgo fruits. As a glycoside of isorhamnetin, it is investigated for its potential therapeutic applications in metabolic diseases. Research in animal models of diabetes mellitus suggests that isorhamnetin and its glycosides possess significant anti-diabetic, anti-inflammatory, and antioxidant properties. These compounds are believed to exert their effects by modulating key signaling pathways involved in glucose metabolism, insulin sensitivity, and cellular stress responses.
Upon oral administration, isorhamnetin glycosides can be metabolized by intestinal bacteria into their active aglycone form, isorhamnetin, which plays a crucial role as an antioxidant. This document provides a detailed overview of the application of this compound in preclinical diabetes research, summarizing key quantitative data and providing comprehensive experimental protocols based on published studies.
Quantitative Data Summary
The following tables summarize the quantitative outcomes from various studies using isorhamnetin and its glucosides in rodent models of diabetes.
Table 1: Effects on Glycemic Control and Insulin Resistance
| Animal Model | Compound | Dosage & Duration | Fasting Blood Glucose | Serum Insulin | HOMA-IR | Glucose Tolerance (IPGTT) | Reference |
| HFD/STZ-induced diabetic mice | Isorhamnetin | 10 mg/kg/day (oral), 10 days | Significantly reduced (p < 0.001) | Significantly reduced (p < 0.001) | Significantly decreased | Significantly improved (p < 0.001) | |
| STZ-induced diabetic rats | Isorhamnetin-3-O-β-D-glucoside | 25 mg/kg (oral), single dose | Significant inhibition | Not Reported | Not Reported | Not Reported | |
| STZ-induced diabetic rats | Isorhamnetin diglucoside | 10 & 20 mg/kg/day (oral), 10 days | Significantly reduced | Not Reported | Not Reported | Not Reported | |
| db/db mice | This compound | 50 mg/kg/day (oral), 20 days | Not Reported | Not Reported | Not Reported | Not Reported | |
| T2DM Mice (HFD/STZ) | Isorhamnetin | Not specified, 6 weeks | Significantly decreased (p < 0.05) | Not Reported | Not Reported | Not Reported |
HFD: High-Fat Diet; STZ: Streptozotocin; HOMA-IR: Homeostatic Model Assessment for Insulin Resistance; IPGTT: Intraperitoneal Glucose Tolerance Test.
Table 2: Effects on Lipid Profile, Oxidative Stress, and Inflammation
| Animal Model | Compound | Dosage & Duration | Lipid Profile (TG, Cholesterol, LDL) | Oxidative Stress Markers (MDA, GSH) | Inflammatory Markers (IL-6) | Reference |
| HFD/STZ-induced diabetic mice | Isorhamnetin | 10 mg/kg/day (oral), 10 days | TG, Cholesterol, LDL significantly reduced (p < 0.001) | MDA reduced (p < 0.001), GSH increased (p < 0.001) | IL-6 reduced (p < 0.001) | |
| STZ-induced diabetic rats | Isorhamnetin diglucoside | 10 & 20 mg/kg/day (oral), 10 days | Not Reported | TBARS levels in serum, liver, and kidney significantly declined | Not Reported | |
| db/db mice | This compound | 50 mg/kg/day (oral), 20 days | LDL decreased, Total Cholesterol slightly reduced | Not Reported | Not Reported | |
| T2DM Mice (HFD/STZ) | Isorhamnetin | Not specified, 6 weeks | Blood lipids significantly decreased (p < 0.05) | Not Reported | Inflammatory factors significantly decreased (p < 0.05) |
TG: Triglycerides; LDL: Low-Density Lipoprotein; MDA: Malondialdehyde; GSH: Glutathione; TBARS: Thiobarbituric acid reactive substances.
Signaling Pathways and Mechanisms of Action
This compound and its metabolite, isorhamnetin, exert their anti-diabetic effects by modulating several key signaling pathways. In pancreatic β-cells, this compound has been shown to stimulate insulin secretion by enhancing the phosphorylation of ERK, PI3K, and Akt, which in turn activates PDX-1, a critical transcription factor for β-cell function and survival. In peripheral tissues like skeletal muscle, isorhamnetin activates AMPK, leading to the translocation of GLUT4 to the cell membrane and increased glucose uptake. Furthermore, it mitigates inflammation by downregulating the NF-κB pathway and reduces oxidative stress, thereby protecting against diabetic complications.
Experimental Protocols
The following protocols are generalized from multiple studies investigating isorhamnetin and its glucosides in diabetic animal models.
Induction of Type 2 Diabetes (T2D) in Rodents (HFD/STZ Model)
This is a common model that mimics the pathophysiology of human T2D, involving insulin resistance followed by β-cell dysfunction.
-
Animals: Male C57BL/6J mice or Sprague-Dawley/Wistar rats are commonly used.
-
Insulin Resistance Induction:
-
Acclimatize animals for at least one week.
-
Feed the animals a high-fat diet (HFD), typically containing 45% to 60% of calories from fat, for a period of 8-12 weeks to induce obesity and insulin resistance. A control group should be fed a normal chow diet.
-
-
β-Cell Dysfunction Induction:
-
After the HFD period, administer a low dose of streptozotocin (STZ), freshly prepared in a citrate buffer (pH 4.5).
-
For mice, a common protocol is two consecutive intraperitoneal (i.p.) injections of STZ at 40 mg/kg.
-
For rats, a single i.p. injection of 35-40 mg/kg STZ is often used.
-
Confirm the diabetic state 7-10 days after STZ injection by measuring fasting blood glucose. Animals with fasting glucose levels ≥11.1 mmol/L (200 mg/dL) are typically considered diabetic and included in the study.
-
Preparation and Administration of this compound
-
Preparation: The compound is typically dissolved in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a solution containing DMSO and Tween 80, further diluted with saline. Ensure the final concentration of organic solvents is minimal and non-toxic.
-
Administration:
-
Route: Oral gavage (p.o.) is the most common route to simulate human consumption and account for metabolism by gut microbiota.
-
Dosage: Effective doses in rodent models range from 10 mg/kg to 50 mg/kg body weight.
-
Frequency: Administer daily for a period ranging from 10 days to 12 weeks.
-
Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT assesses the ability of the animal to clear a glucose load from the blood.
-
Fast the animals overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from the tail vein.
-
Administer a glucose solution (0.5 to 2 g/kg body weight) via intraperitoneal injection.
-
Measure blood glucose levels at subsequent time points, typically 15, 30, 60, 90, and 120 minutes post-injection.
-
Plot the glucose concentration over time and calculate the area under the curve (AUC) for quantitative comparison.
Biochemical and Molecular Analyses
-
Blood/Serum Analysis: At the end of the study, collect blood via cardiac puncture. Centrifuge to separate serum or plasma. Use commercial ELISA or colorimetric kits to measure:
-
Glucose and Insulin (for HOMA-IR calculation)
-
Lipids: Triglycerides, Total Cholesterol, LDL-C
-
Inflammatory cytokines (e.g., IL-6)
-
Markers of oxidative stress (e.g., MDA, GSH, GSSG)
-
-
Western Blot Analysis:
-
Isolate tissues of interest, such as skeletal muscle, liver, or adipose tissue.
-
Homogenize the tissue and extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against target proteins (e.g., p-AMPK, GLUT4, p-Akt) and a loading control (e.g., β-actin or GAPDH).
-
Incubate with a corresponding secondary antibody and visualize using an enhanced chemiluminescence (ECL) system.
-
Quantify band density using imaging software.
-
Application Notes for Researchers
-
Metabolism: Remember that this compound is a prodrug. Its oral bioavailability and efficacy are dependent on its conversion to the aglycone isorhamnetin by gut microbiota. Therefore, the oral route of administration is most relevant for preclinical studies.
-
Animal Model Selection: The HFD/STZ model is robust for T2D research. For studies focused on severe hyperglycemia and β-cell destruction (Type 1 Diabetes), a high-dose STZ model (e.g.,
Application Notes & Protocols: Elucidation of Isorhamnetin-3-O-glucoside Structure using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isorhamnetin-3-O-glucoside is a flavonoid glycoside found in various medicinal plants and foodstuffs, including Opuntia ficus-indica and Hippophae rhamnoides.[1] As a member of the flavonol subclass, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties, making it a compound of interest in pharmaceutical and nutraceutical research. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of such natural products.[2][3] This document provides a detailed guide to the application of one- and two-dimensional NMR techniques for the structural confirmation of this compound.
Data Presentation: NMR Spectral Data
The structural assignment of this compound is achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra, complemented by 2D NMR experiments such as COSY, HSQC, and HMBC. The data presented below is a compilation from published literature, typically recorded in deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Data for the Isorhamnetin Aglycone Moiety
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) | Key HMBC Correlations |
| 2 | 157.9 | - | H-2', H-6', H-1'' |
| 3 | 135.1 | - | H-1'' |
| 4 | 179.5 | - | H-5, H-2', H-6' |
| 5 | 162.8 | - | H-6, H-8 |
| 6 | 99.9 | 6.21, d (2.0) | H-8, C-5, C-7, C-10 |
| 7 | 165.9 | - | H-6, H-8 |
| 8 | 94.8 | 6.41, d (2.0) | H-6, C-7, C-9, C-10 |
| 9 | 158.3 | - | H-8, H-2', H-6' |
| 10 | 105.7 | - | H-6, H-8, H-1'' |
| 1' | 123.0 | - | H-2', H-6', H-5' |
| 2' | 113.9 | 7.68, d (2.0) | C-2, C-4', C-6' |
| 3' | 148.2 | - | H-2', H-5', 3'-OCH₃ |
| 4' | 150.1 | - | H-2', H-5', H-6' |
| 5' | 116.2 | 6.90, d (8.5) | C-1', C-3', C-4' |
| 6' | 124.5 | 7.57, dd (8.5, 2.0) | C-2, C-2', C-4' |
| 3'-OCH₃ | 56.5 | 3.85, s | C-3' |
Table 2: ¹H and ¹³C NMR Data for the Glucose Moiety
| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ), Multiplicity (J in Hz) | Key COSY Correlations | Key HMBC Correlations |
| 1'' | 104.5 | 5.35, d (7.5) | H-2'' | C-3 |
| 2'' | 75.8 | 3.45, m | H-1'', H-3'' | C-1'', C-3'' |
| 3'' | 78.2 | 3.40, m | H-2'', H-4'' | C-2'', C-4'', C-5'' |
| 4'' | 71.3 | 3.25, m | H-3'', H-5'' | C-3'', C-5'', C-6'' |
| 5'' | 77.9 | 3.50, m | H-4'', H-6''a, H-6''b | C-1'', C-4'', C-6'' |
| 6'' | 62.5 | 3.70, m (a); 3.55, m (b) | H-5'' | C-4'', C-5'' |
Experimental Protocols
The following protocols provide a general framework for the NMR analysis of this compound. Instrument parameters should be optimized based on the specific spectrometer and sample concentration.
2.1. Sample Preparation
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., methanol-d₄ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and free of particulate matter.
2.2. NMR Data Acquisition
NMR spectra are typically acquired on a 400 MHz or higher field spectrometer.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, or more, as ¹³C has low natural abundance.
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY experiment (e.g., cosygpqf).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans: 4-8 per increment.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).
-
F2 (¹H) Spectral Width: 12-16 ppm.
-
F1 (¹³C) Spectral Width: 160-180 ppm.
-
Number of Increments: 128-256 in the F1 dimension.
-
Number of Scans: 8-16 per increment.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC experiment (e.g., hmbcgplpndqf).
-
F2 (¹H) Spectral Width: 12-16 ppm.
-
F1 (¹³C) Spectral Width: 200-240 ppm.
-
Number of Increments: 256-512 in the F1 dimension.
-
Number of Scans: 16-32 per increment.
-
Long-Range Coupling Delay: Optimized for J = 8-10 Hz.
-
2.3. Data Processing
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra manually or automatically.
-
Calibrate the chemical shifts using the residual solvent signal as an internal standard (e.g., CD₃OD: δH 3.31, δC 49.0; DMSO-d₆: δH 2.50, δC 39.5).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the coupling patterns in the ¹H NMR spectrum to deduce proton-proton connectivities.
-
Correlate proton and carbon signals using the HSQC and HMBC spectra to build the carbon skeleton and establish long-range connectivities.
Visualization of Structure and Experimental Workflow
3.1. Structure and Key NMR Correlations
The following diagram illustrates the structure of this compound and highlights key long-range correlations observed in the HMBC spectrum, which are crucial for confirming the glycosylation site.
Caption: Key HMBC correlation confirming the 3-O-glycosidic linkage.
3.2. Experimental Workflow for Structure Elucidation
The logical flow of experiments for elucidating the structure of this compound is depicted below.
Caption: Workflow for NMR-based structure elucidation.
3.3. Relationship Between 2D NMR Experiments
This diagram illustrates how different 2D NMR experiments provide complementary information for piecing together the molecular structure.
Caption: Interplay of key 2D NMR experiments.
References
Application Notes and Protocols for Flavonoid Separation using High-Speed Countercurrent Chromatography
For Researchers, Scientists, and Drug Development Professionals
High-Speed Countercurrent Chromatography (HSCCC) is a sophisticated liquid-liquid partition chromatography technique that offers significant advantages for the separation and purification of flavonoids from complex natural product extracts.[1] Unlike traditional column chromatography, HSCCC eliminates the need for a solid support matrix, thereby preventing the irreversible adsorption of target compounds and ensuring high recovery rates.[1][2] This makes it an ideal method for isolating a wide range of flavonoids, from glycosides to aglycones, with high purity.[3][4]
Principle of HSCCC
HSCCC operates on the principle of partitioning solutes between two immiscible liquid phases. One phase is held stationary within a coil column by a centrifugal force, while the other mobile phase is pumped through it. The continuous mixing and settling of the two phases allows for efficient separation of compounds based on their differential partition coefficients (K). The selection of an appropriate two-phase solvent system is therefore the most critical step in developing a successful HSCCC separation method.[2][5]
Key Advantages of HSCCC for Flavonoid Separation:
-
High Sample Recovery: The absence of a solid support minimizes sample loss due to irreversible adsorption.[2]
-
Versatility: Capable of separating a wide range of flavonoids with varying polarities.[3]
-
Scalability: Can be used for both analytical and preparative-scale separations.
-
High Purity: Can yield flavonoids with purities exceeding 90-98% in a single step.[5][6]
-
Reduced Solvent Consumption: Compared to some traditional methods, it can be more economical in terms of solvent usage.[7]
Experimental Workflow for Flavonoid Separation by HSCCC
The general workflow for separating flavonoids using HSCCC involves several key stages, from crude sample preparation to the final purity analysis of the isolated compounds.
Caption: A generalized workflow for the separation of flavonoids using HSCCC.
Application Data: Separation of Key Flavonoids
The following tables summarize quantitative data from various studies on the successful separation of flavonoids using HSCCC.
Table 1: HSCCC Separation of Rutin
| Plant Source | Solvent System (v/v/v) | Flow Rate (mL/min) | Rotational Speed (rpm) | Purity (%) | Reference |
| Mulberry Leaves | Ethyl acetate:n-butanol:water (4:1:5) | 5 | Not Specified | 93.8 | [6] |
| Salvia miltiorrhiza | tert-butyl methyl ether:n-butanol:acetonitrile:water (3:1:1:20) | Not Specified | 800 | 97.3 | [5] |
Table 2: HSCCC Separation of Quercetin and Kaempferol
| Plant Source | Target Flavonoid(s) | Solvent System (v/v/v/v) | Flow Rate (mL/min) | Rotational Speed (rpm) | Purity (%) | Reference |
| Centella asiatica | Quercetin & Kaempferol | n-hexane:ethyl acetate:methanol:water (0.8:0.9:1.2:1) | Not Specified | Not Specified | >99.1 | [8] |
| Platycladus orientalis | Quercetin & Kaempferol | chloroform:methanol:water (4:3:2) | Not Specified | Not Specified | Not Specified | [4] |
Table 3: HSCCC Separation of Other Flavonoids
| Plant Source | Target Flavonoid(s) | Solvent System (v/v/v/v) | Flow Rate (mL/min) | Rotational Speed (rpm) | Purity (%) | Reference |
| Black Currant Leaves | Kaempferol 3-O-galactoside, Kaempferol 3-O-glucoside | n-hexane:ethyl acetate:methanol:water (1:10:1:10) | 1.5 | 800 | 97.1 - 98.5 | [2] |
| Crataegus pinnatifida | (–)-epicatechin, quercetin-3-O-(2,6-di-α-l-rhamnopyranosyl)-β-d-galactopyranoside, etc. | chloroform:methanol:water:n-butanol (4:3:2:1.5) | 5.0 | 850 | >98 | [9][10] |
| Camellia oleifera | Kaempferol glycosides | ethyl acetate:n-butanol:water (1:4:4) with 3% acetic acid | 1.5 | 850 | >90.0 | [11][12] |
Detailed Experimental Protocols
Protocol 1: General Method for Flavonoid Separation by HSCCC
This protocol provides a generalized procedure that can be adapted for the separation of various flavonoids.
1. Crude Sample Preparation:
-
Extract the dried plant material (e.g., leaves, flowers) with a suitable solvent such as methanol or ethanol.[2]
-
Concentrate the extract under reduced pressure to obtain a crude residue.
-
For targeted separation, the crude extract can be further fractionated using liquid-liquid partitioning (e.g., with petroleum ether and ethyl acetate) to enrich the flavonoid content.[2]
2. Selection of the Two-Phase Solvent System:
-
The choice of solvent system is crucial for a successful separation.[5] A common starting point for free flavonoids is a hexane-ethyl acetate-methanol-water (HEMWat) system.[3][13] For flavonoid glycosides, an ethyl acetate-n-butanol-water system is often a good starting point.[3][13]
-
Prepare a series of solvent systems with different volume ratios of the selected solvents.
-
Determine the partition coefficient (K) of the target flavonoid(s) in each solvent system. This is done by dissolving a small amount of the crude extract in a known volume of the pre-equilibrated two-phase system, shaking vigorously, and then analyzing the concentration of the target compound in both the upper and lower phases by HPLC.[2][14]
-
An ideal K value is typically between 0.5 and 2.5 for good separation.[2] A short settling time (<30 seconds) for the two phases is also desirable.[2]
3. HSCCC Instrument Setup and Operation:
-
Filling the Column: Fill the entire multilayer coil column with the stationary phase (typically the upper phase for normal phase mode).
-
Rotation: Set the apparatus to the desired revolution speed (e.g., 800-850 rpm).[2][10]
-
Equilibration: Pump the mobile phase (typically the lower phase) into the column at a specific flow rate (e.g., 1.5-5.0 mL/min).[2][10] Continue pumping until the mobile phase emerges from the column outlet and a hydrodynamic equilibrium is established.
-
Sample Injection: Dissolve a known amount of the crude extract (e.g., 100-500 mg) in a small volume of a mixture of the upper and lower phases.[2][15] Inject the sample solution into the column through the injection valve.
-
Elution and Fraction Collection: Continue to pump the mobile phase through the column. Monitor the effluent using a UV detector at a suitable wavelength for flavonoids (e.g., 254 nm or 257 nm).[2][6] Collect fractions at regular intervals or based on the detected peaks.
4. Analysis of Fractions:
-
Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to determine the purity of the separated flavonoids.
-
Combine the fractions containing the pure compound and evaporate the solvent to obtain the purified flavonoid.
-
Further structural elucidation can be performed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[11]
Logical Relationship of HSCCC Parameter Optimization
The successful separation of flavonoids by HSCCC depends on the careful optimization of several interconnected parameters. The following diagram illustrates the logical relationships in this optimization process.
Caption: Interdependencies of key parameters in HSCCC method development.
Conclusion
High-Speed Countercurrent Chromatography is a powerful and efficient technique for the preparative isolation of high-purity flavonoids from natural sources.[1] By carefully selecting the solvent system and optimizing the operational parameters, researchers can effectively separate a wide variety of flavonoid compounds. The detailed protocols and application data provided here serve as a valuable resource for scientists and professionals in the fields of natural product chemistry, pharmacology, and drug development, enabling them to leverage the full potential of HSCCC for their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation and Purification of Flavonoids from Black Currant Leaves by High-Speed Countercurrent Chromatography and Preparative HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies of solvent system selection for the isolation of flavonoids by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparative separation of flavonoid glycosides and flavonoid aglycones from the leaves of Platycladus orientalis by REV-IN and FWD-IN high-speed counter-current chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Separation of Five Flavonoids from Aerial Parts of Salvia Miltiorrhiza Bunge Using HSCCC and Their Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid Separation of Asiatic Acid, Quercetin, and Kaempferol from Traditional Chinese Medicine Centella asiatica (L.) Urban Using HSCCC-Semi-Prep-HPLC and the Assessment of Their Potential as Fatty Acid Synthase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC [mdpi.com]
- 10. An Efficient Method for the Preparative Isolation and Purification of Flavonoids from Leaves of Crataegus pinnatifida by HSCCC and Pre-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kaempferol separated from Camellia oleifera meal by high-speed countercurrent chromatography for antibacterial application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kaempferol separated from Camellia oleifera meal by high-speed countercurrent chromatography for antibacterial application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid Separation of Asiatic Acid, Quercetin, and Kaempferol from Traditional Chinese Medicine Centella asiatica (L.) Urban Using HSCCC-Semi-Prep-HPLC and the Assessment of Their Potential as Fatty Acid Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Developing a Stable Formulation of Isorhamnetin-3-O-Glucoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin-3-O-glucoside is a naturally occurring flavonoid glycoside found in various medicinal and dietary plants, including Hippophae rhamnoides and Ginkgo biloba.[1][2] This compound has garnered significant interest in the pharmaceutical and nutraceutical industries due to its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. A critical challenge in the development of this compound for therapeutic or supplemental use is its inherent instability and poor solubility, which can limit its bioavailability and shelf-life.
These application notes provide a comprehensive guide to developing a stable formulation for this compound. This document outlines detailed protocols for stability testing, formulation development using encapsulation technologies, and analytical methods for quantification. The information presented is intended to equip researchers and formulation scientists with the necessary tools to design and evaluate stable and effective delivery systems for this promising bioactive compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental to developing a stable formulation.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₂O₁₂ | [3] |
| Molecular Weight | 478.41 g/mol | [3] |
| Appearance | Yellowish powder | N/A |
| Solubility | Soluble in methanol and DMSO. Poorly soluble in water. | N/A |
| Storage Conditions | Store at -20°C for long-term stability.[4] | [4] |
Stability Profile and Forced Degradation Studies
To develop a stable formulation, it is crucial to understand the degradation pathways of this compound under various stress conditions. Forced degradation studies help to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6][7]
General Protocol for Forced Degradation Studies
This protocol outlines the general procedure for conducting forced degradation studies on this compound.
Objective: To evaluate the stability of this compound under hydrolytic (acidic and basic), oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
Equipment:
-
HPLC-UV or UPLC-MS/MS system
-
pH meter
-
Water bath or oven
-
Photostability chamber
-
Analytical balance
-
Volumetric flasks and pipettes
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with methanol to a final concentration of 100 µg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with methanol to a final concentration of 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute with methanol to a final concentration of 100 µg/mL.
-
-
Thermal Degradation:
-
Keep the solid powder of this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol to a final concentration of 100 µg/mL.
-
-
Photolytic Degradation:
-
Expose the solid powder of this compound to UV light (254 nm) and fluorescent light in a photostability chamber for 7 days.
-
Dissolve the stressed sample in methanol to a final concentration of 100 µg/mL.
-
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated HPLC-UV or UPLC-MS/MS method to determine the percentage of degradation.
Expected Stability Data (Illustrative)
The following table provides an illustrative summary of potential stability data for this compound based on typical flavonoid behavior. Actual results should be determined experimentally.
| Stress Condition | Incubation Time | Temperature | Degradation (%) |
| 0.1 M HCl | 24 h | 60°C | 15-25 |
| 0.1 M NaOH | 24 h | 60°C | 30-50 |
| 3% H₂O₂ | 24 h | Room Temp | 20-35 |
| Thermal (Solid) | 48 h | 80°C | 10-20 |
| Photolytic (Solid) | 7 days | Room Temp | 25-40 |
Formulation Strategies to Enhance Stability
Encapsulation technologies are promising strategies to protect this compound from degradation and improve its solubility.
Cyclodextrin Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their cavity, thereby increasing their solubility and stability.[1][8][9]
Objective: To prepare and characterize an inclusion complex of this compound with β-cyclodextrin.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD)
-
Ethanol
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Freeze-dryer
-
Analytical balance
-
Filtration apparatus
Protocol:
-
Preparation of Solutions:
-
Dissolve a specific molar ratio of this compound and β-cyclodextrin (e.g., 1:1, 1:2) in a mixture of ethanol and water (e.g., 1:4 v/v).
-
-
Complexation:
-
Stir the mixture at a constant temperature (e.g., 40-50°C) for 24-48 hours.
-
-
Isolation:
-
Cool the solution to room temperature and then store it at 4°C for 24 hours to facilitate precipitation.
-
Filter the precipitate and wash it with a small amount of cold ethanol.
-
-
Drying:
-
Freeze-dry the precipitate to obtain the inclusion complex as a powder.
-
-
Characterization:
-
Characterize the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm the formation of the complex.[10][11]
-
Determine the encapsulation efficiency by quantifying the amount of this compound in the complex using a validated HPLC method.
-
Liposomal Encapsulation
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and enhancing their delivery.[8][12][13]
Objective: To encapsulate this compound in liposomes to improve its stability and solubility.
Materials:
-
This compound
-
Soybean phosphatidylcholine (SPC) or other suitable lipids
-
Cholesterol
-
Chloroform
-
Methanol
-
Phosphate buffered saline (PBS)
Equipment:
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
Protocol:
-
Lipid Film Hydration Method:
-
Dissolve SPC, cholesterol, and this compound in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Hydrate the lipid film with PBS buffer by rotating the flask at a temperature above the lipid phase transition temperature.
-
-
Vesicle Size Reduction:
-
Sonicate the resulting liposomal suspension using a probe or bath sonicator to reduce the size of the vesicles.
-
For a more uniform size distribution, extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using DLS.
-
Calculate the encapsulation efficiency by quantifying the amount of encapsulated this compound using a validated HPLC method after disrupting the liposomes with a suitable solvent (e.g., methanol).
-
Analytical Methods for Quantification
Accurate and reliable analytical methods are essential for the quantification of this compound in stability samples and formulation matrices.
High-Performance Liquid Chromatography (HPLC-UV) Method
Objective: To develop a validated HPLC-UV method for the quantification of this compound.[14][15]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-20 min, 10-40% A; 20-25 min, 40-10% A.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 350 nm
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[16]
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
For higher sensitivity and selectivity, especially for analysis in complex matrices, a UPLC-MS/MS method is recommended.[17][18]
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm)
Chromatographic and MS/MS Conditions:
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.3 mL/min
-
Ionization Mode: Negative ESI
-
MRM Transitions: The specific precursor and product ion transitions for this compound should be determined by direct infusion. A likely transition would be m/z 477 -> 315.[3]
Signaling Pathways and Experimental Workflows
This compound has been reported to modulate key cellular signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.[4] Understanding these interactions is crucial for elucidating its mechanism of action.
Signaling Pathway Diagrams
Caption: PI3K/Akt Signaling Pathway and this compound Interaction.
Caption: MAPK/ERK Signaling Pathway and this compound Interaction.
Experimental Workflow Diagram
Caption: Experimental Workflow for Stable Formulation Development.
Conclusion
The development of a stable formulation is paramount to harnessing the full therapeutic potential of this compound. This document provides a foundational framework for researchers and formulation scientists, encompassing critical aspects from physicochemical characterization and stability assessment to advanced formulation strategies and analytical methodologies. By systematically applying the protocols and understanding the principles outlined herein, it is possible to develop a stable, effective, and commercially viable formulation of this compound. Further optimization and in-depth characterization will be essential to meet regulatory requirements and ensure product quality.
References
- 1. oatext.com [oatext.com]
- 2. researchgate.net [researchgate.net]
- 3. Isorhamnetin 3-O-glucoside | C22H22O12 | CID 5318645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. asianjpr.com [asianjpr.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmasm.com [pharmasm.com]
- 8. dokumen.pub [dokumen.pub]
- 9. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 13. Encapsulation of flavonoids in liposomal delivery systems: the case of quercetin, kaempferol and luteolin - Food & Function (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of the metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isorhamnetin-3-O-Glucoside in Functional Foods: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin-3-O-glucoside, a flavonoid glycoside found in various medicinal and dietary plants like Opuntia ficus-indica (prickly pear), Hippophae rhamnoides (sea buckthorn), and Ginkgo biloba, is emerging as a potent bioactive compound for functional food applications.[1][2][3] As a glycoside of isorhamnetin, it exhibits a range of pharmacological properties, including antioxidant, anti-inflammatory, anti-diabetic, and hepatoprotective effects.[1][2][3][4] This document provides detailed application notes and experimental protocols for researchers interested in harnessing the potential of this compound in the development of functional foods and nutraceuticals. Isorhamnetin glycosides, in general, have shown promising bioaccessibility and plasma concentrations, making them excellent candidates for such applications.[1][3][5]
Biological Activities and Mechanisms of Action
This compound and its related glycosides exert their health benefits through various mechanisms, primarily linked to their antioxidant and anti-inflammatory properties.
Antioxidant Activity
Isorhamnetin glycosides are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, a key factor in many chronic diseases.[2] Their antioxidant capacity has been demonstrated in various in vitro assays.[2][6]
Anti-inflammatory Effects
This compound and other isorhamnetin glycosides have demonstrated significant anti-inflammatory activity.[6][7] They can modulate inflammatory responses by inhibiting the production of pro-inflammatory mediators.[6][7] The anti-inflammatory effects are mediated through the inhibition of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6] For instance, isorhamnetin has been shown to alleviate acute lung injury by inhibiting Cox-2 expression and can ameliorate acute kidney injury by inhibiting the activation of the NF-κB signaling pathway.[4]
Anti-Diabetic Properties
Several studies have highlighted the anti-diabetic potential of isorhamnetin and its glycosides.[4] this compound has been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, which can help in managing postprandial hyperglycemia.[6] It also promotes glucose-stimulated insulin secretion in pancreatic β-cells.[8] The underlying mechanisms involve the modulation of signaling pathways such as the PI3K/Akt pathway, which are crucial for insulin signaling and glucose uptake.[4][8]
Hepatoprotective Effects
The hepatoprotective properties of isorhamnetin glycosides are closely associated with their antioxidant and anti-inflammatory activities.[6] They can protect the liver from damage induced by toxins by reducing oxidative stress and inflammation.[6]
Data Presentation: Quantitative Bioactivity Data
The following tables summarize the quantitative data on the biological activities of this compound and related compounds from various studies.
Table 1: Anti-Diabetic Activity of this compound and Related Compounds
| Compound | Assay | Target | IC50 Value | Reference |
| This compound | α-Amylase Inhibition | α-Amylase | 0.16 ± 0.06 µM | [6] |
| This compound | α-Glucosidase Inhibition | α-Glucosidase | 0.09 ± 0.01 µM | [6] |
| Quercetin-3-O-glucoside | α-Glucosidase Inhibition | α-Glucosidase | > 250 µM | [8] |
| Quercetin | α-Glucosidase Inhibition | α-Glucosidase | 29.47 ± 3.36 μM | [8] |
| Narcissin (Isorhamnetin-3-O-rutinoside) | α-Amylase Inhibition | α-Amylase | 0.129 mM | [6] |
Table 2: Anti-inflammatory Activity of Isorhamnetin Glycosides
| Compound | Model System | Effect | Concentration | Reference |
| This compound | Phytohaemagglutinin-stimulated human PBMCs | Inhibition of NF-κB and inflammatory mediators (TNF-α, IL-1β, IL-6) | 100 μM | [6] |
| Isorhamnetin-3-O-galactoside | Human endothelial cells | Inhibition of HMGB1 release | 5 μM | [6] |
| Isorhamnetin-3-O-glucuronide | LPS-induced RAW264.7 macrophage cells | Suppression of JNK and p38 signaling pathways | Not specified | [6] |
| Isorhamnetin diglycoside (IGR) | Croton oil-induced rat ear edema | 77.4 ± 5.7% inhibition of edema | Not specified | [7] |
| This compound & Isorhamnetin-3,4′-diglucoside | TNF-α-stimulated human osteosarcoma MG-63 cells | Inhibition of IL-6 production | 100 μg/mL | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the bioactivity of this compound for functional food applications.
Protocol 1: DPPH Radical Scavenging Activity Assay (Antioxidant)
This protocol is a standard method for evaluating the antioxidant capacity of a compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of various concentrations of the sample solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Methanol is used as a blank, and a DPPH solution without the sample is used as the control.
-
Calculate the percentage of scavenging activity using the formula: Scavenging activity (%) = [(A_control - A_sample) / A_control] x 100
Protocol 2: α-Glucosidase Inhibition Assay (Anti-Diabetic)
This assay determines the potential of a compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.
Materials:
-
This compound
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a solution of pNPG in phosphate buffer.
-
Prepare various concentrations of this compound in phosphate buffer.
-
In a 96-well plate, add 50 µL of the sample solution and 50 µL of the α-glucosidase solution.
-
Pre-incubate at 37°C for 10 minutes.
-
Add 50 µL of the pNPG solution to initiate the reaction.
-
Incubate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M Na₂CO₃.
-
Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.
-
Acarbose can be used as a positive control.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] x 100
Protocol 3: Nitric Oxide (NO) Production Assay in LPS-stimulated RAW 264.7 Macrophages (Anti-inflammatory)
This protocol assesses the anti-inflammatory potential by measuring the inhibition of nitric oxide production in immune cells.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid, B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
96-well cell culture plate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve of sodium nitrite is used to quantify the NO concentration.
-
Cells treated with LPS alone serve as the control.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Conclusion
This compound presents a significant opportunity for the development of novel functional foods and nutraceuticals aimed at preventing and managing chronic diseases. Its well-documented antioxidant, anti-inflammatory, and anti-diabetic properties, coupled with favorable bioavailability, make it a compelling ingredient. The protocols and data provided in this document offer a foundational framework for researchers to explore and validate the application of this compound in their product development pipelines. Further in vivo studies and clinical trials are warranted to fully elucidate its health benefits in humans.
References
- 1. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isorhamnetin Glycosides as Phytonutrients | Encyclopedia MDPI [encyclopedia.pub]
- 7. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Measuring Isorhamnetin-3-O-Glucoside Uptake in Caco-2 Cells: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin-3-O-glucoside, a flavonoid glycoside found in various medicinal and dietary plants, has garnered significant interest for its potential therapeutic properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is crucial for its development as a potential therapeutic agent. The human colon adenocarcinoma cell line, Caco-2, is a well-established and widely accepted in vitro model that mimics the human intestinal epithelium, providing a valuable tool for predicting the oral bioavailability of compounds.[1][2][3][4][5] This application note provides a detailed protocol for measuring the uptake of this compound in Caco-2 cells, including data on its permeability and the investigation of the transport mechanisms involved.
Flavonoid glycosides, such as this compound, are generally hydrophilic and their transport across the intestinal barrier is often mediated by active transport mechanisms. Evidence strongly suggests the involvement of hexose transporters, specifically the sodium-dependent glucose transporter 1 (SGLT1) and glucose transporter 2 (GLUT2), in the uptake of similar flavonoid glucosides.[6][7][8][9][10] This protocol will, therefore, also cover the use of specific inhibitors to elucidate the role of these transporters in the uptake of this compound.
Data Presentation
The apparent permeability coefficient (Papp) is a quantitative measure of the rate at which a compound crosses a cell monolayer. The following tables summarize the reported Papp values for isorhamnetin glycosides in Caco-2 and Caco-2 co-culture models.
| Compound | Cell Model | Papp (AP-BL) (x 10⁻⁶ cm/s) | Reference |
| Isorhamnetin Glycosides (unspecified) | Caco-2/HT-29 co-culture | 1.0 - 1.8 | [6] |
| Isorhamnetin Glycosides (mixture of 2) | Caco-2 | 6.60 ± 0.75 | [7] |
Table 1: Apparent Permeability (Papp) of Isorhamnetin Glycosides in Caco-2 Cell Models. AP-BL denotes transport from the apical (luminal) to the basolateral (blood) side.
| Compound | Efflux Ratio (Papp BA/AP) | Reference |
| Isorhamnetin triglycosides | 5.2 - 5.9 | [6] |
| Isorhamnetin diglycosides | 3.0 - 3.1 | [6] |
| Isorhamnetin (aglycone) | Not specified | |
| Morin, Isorhamnetin-3-O-rutinoside, Diosmetin-7-O-beta-D-xylopyranosyl-(1-6) | Saturable efflux, inhibited by MRP inhibitors | [3] |
Table 2: Efflux Ratios of Isorhamnetin Glycosides and Related Flavonoids in Caco-2 Cells. An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
Experimental Protocols
This section provides a detailed methodology for assessing the permeability of this compound across Caco-2 cell monolayers.
Caco-2 Cell Culture and Monolayer Formation
-
Cell Culture: Culture Caco-2 cells in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids (NEAA), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[11]
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., 12-well Transwell® plates) at a density of approximately 8 x 10⁴ cells/cm².[1]
-
Monolayer Differentiation: Culture the cells for 19-21 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium every 2-3 days.[1]
-
Monolayer Integrity Assessment: Before the transport experiment, assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values between 400–600 Ω·cm² are considered suitable for transport studies.[2][7] A post-experiment integrity check using a marker like fluorescein is also recommended.[7]
Bidirectional Transport Assay
-
Preparation of Transport Buffer: Use Hank's Balanced Salt Solution (HBSS) buffered with HEPES as the transport medium.
-
Apical to Basolateral (AP-BL) Transport:
-
Wash the Caco-2 monolayers twice with pre-warmed HBSS.
-
Add 0.4 mL of a solution of this compound (e.g., 40 µM) in HBSS to the apical (AP) compartment.[11]
-
Add 1.95 mL of fresh HBSS to the basolateral (BL) compartment.[11]
-
Incubate the plate at 37°C on an orbital shaker.
-
Collect samples from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS.
-
At the end of the experiment, collect samples from the apical compartment.
-
-
Basolateral to Apical (BL-AP) Transport:
-
Follow the same washing procedure as above.
-
Add 1.95 mL of the this compound solution to the basolateral (BL) compartment.
-
Add 0.4 mL of fresh HBSS to the apical (AP) compartment.
-
Incubate and collect samples from the apical compartment at the same time points.
-
Collect the final sample from the basolateral compartment.
-
Inhibition Studies for Transporter Identification
To investigate the involvement of SGLT1 and GLUT2, perform the transport assay in the presence of specific inhibitors.
-
Pre-incubation with Inhibitors: Pre-incubate the Caco-2 monolayers with the transport buffer containing the inhibitor for 30-60 minutes before adding the this compound solution.
-
SGLT1 Inhibitor: Phloridzin (e.g., 100 µM).
-
GLUT2 Inhibitor: Phloretin (e.g., 100 µM).
-
-
Transport Assay with Inhibitors: Perform the AP-BL transport assay as described above, but with the inhibitor present in both the apical and basolateral compartments throughout the experiment.
Sample Analysis by LC-MS/MS
Quantify the concentration of this compound in the collected samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Sample Preparation: Samples may require protein precipitation with acetonitrile or other appropriate extraction methods.[12]
-
LC-MS/MS Conditions:
-
Use a suitable C18 column for chromatographic separation.
-
The mobile phase can consist of a gradient of acetonitrile and water with a small amount of formic acid to improve ionization.[1]
-
Optimize the mass spectrometer for the detection of this compound using multiple reaction monitoring (MRM) in negative ionization mode. The precursor ion ([M-H]⁻) for this compound is m/z 477.1, and a characteristic product ion is m/z 315.0, corresponding to the isorhamnetin aglycone after the loss of the glucose moiety.[13][14]
-
-
Quantification: Create a standard curve using known concentrations of this compound to quantify the concentrations in the experimental samples.
Data Analysis
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver compartment).
-
A is the surface area of the membrane insert (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment.
Calculate the efflux ratio by dividing the Papp (BL-AP) by the Papp (AP-BL).
Visualization of Pathways and Workflows
Caption: Experimental workflow for measuring this compound uptake in Caco-2 cells.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Transport characteristics of isorhamnetin across intestinal Caco-2 cell monolayers and the effects of transporters on it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The efflux of flavonoids morin, isorhamnetin-3-O-rutinoside and diosmetin-7-O-beta-D-xylopyranosyl-(1-6) -beta-D-glucopyranoside in the human intestinal cell line caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 10. A Machine Learning Approach for Predicting Caco-2 Cell Permeability in Natural Products from the Biodiversity in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. mdpi.com [mdpi.com]
- 14. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Isorhamnetin-3-O-Glucoside in Complex Biological Matrices using UPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isorhamnetin-3-O-glucoside is a naturally occurring flavonoid glycoside found in a variety of plants, including sea buckthorn, onions, and Opuntia ficus-indica (prickly pear).[1][2][3] As a member of the flavonol subclass, this compound and its metabolites exhibit a range of promising biological and pharmacological properties, including antioxidant, anti-inflammatory, anti-diabetic, and hepatoprotective effects.[2][3] Given its therapeutic potential, the accurate quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates is critical for pharmacokinetic studies, metabolism research, and overall drug development.
This application note provides a detailed protocol for the sensitive and selective quantification of this compound using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS).
Principle of the Method
This method utilizes the high-resolution separation capabilities of UPLC and the high sensitivity and specificity of tandem mass spectrometry. The sample is first processed to remove proteins and other interferences. The analyte is then separated from other matrix components on a reverse-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the deprotonated molecule [M-H]⁻ of this compound) is selected and fragmented, and a resulting characteristic product ion is monitored. This process ensures high specificity and minimizes background interference, allowing for accurate quantification even at low concentrations.
Visualized Experimental Workflow
Caption: Overall workflow for the quantification of this compound.
Experimental Protocols
Materials and Reagents
-
Standards: this compound (≥98% purity), Internal Standard (IS), e.g., Rutin or other structurally similar flavonoid not present in the matrix.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (18.2 MΩ·cm).
-
Equipment: UPLC system, Triple Quadrupole Mass Spectrometer with ESI source, Analytical balance, Centrifuge, Vortex mixer, Pipettes.
Protocol 1: Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh 1.0 mg of this compound and the Internal Standard (IS) into separate 1 mL volumetric flasks. Dissolve in methanol and bring to volume. Store at -20°C.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with 50:50 (v/v) methanol:water to prepare a series of working standards for the calibration curve. A typical concentration range might be 1 ng/mL to 1000 ng/mL.
-
Calibration Curve Standards: Spike the appropriate amount of each working standard solution into blank matrix (e.g., blank plasma) to create calibration standards. Process these alongside the unknown samples as described in Protocol 2.
Protocol 2: Sample Preparation from Plasma or Serum
This protocol is based on protein precipitation, a common method for preparing plasma samples for flavonoid analysis.[4][5]
-
Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 500 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
Protocol 3: Sample Preparation from Tissue Homogenate
-
Accurately weigh approximately 100 mg of tissue.
-
Add 500 µL of ice-cold phosphate-buffered saline (PBS) or lysis buffer.
-
Homogenize the tissue using a bead beater or other appropriate homogenizer until no solid tissue is visible.
-
Use 100 µL of the resulting homogenate and proceed with the protein precipitation steps outlined in Protocol 2 (steps 2-9).
UPLC-MS/MS Analytical Conditions
The following tables provide typical starting conditions for the method. These may require optimization for specific instrumentation.
Table 1: UPLC Parameters
| Parameter | Setting |
|---|---|
| Column | Acquity BEH C18 (e.g., 100 mm x 2.1 mm, 1.7 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min[5] |
| Gradient | 0-1 min, 10% B; 1-7 min, 10-90% B; 7-8 min, 90% B; 8-9 min, 10% B; 9-11 min, 10% B |
| Injection Volume | 5 µL |
| Column Temperature | 35°C |
Table 2: Mass Spectrometer Parameters
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative[6][7] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| This compound Transition | m/z 477.1 → 315.1[2][6] |
| Internal Standard (Rutin) Transition | m/z 609.1 → 300.1 |
| Cone Voltage | Optimized for analyte (Typical range: 20-50 V) |
| Collision Energy | Optimized for analyte (Typical range: 15-30 eV) |
| Source Temperature | ~150°C |
| Desolvation Temperature | ~400°C |
Quantitative Data and Method Performance
Quantification is performed by generating a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of unknown samples is then determined using the regression equation of this curve.
Table 3: Reported Content of this compound in Various Plant Sources
| Source | Part | Concentration (mg/100g Dry Weight) | Reference |
|---|---|---|---|
| Opuntia ficus-indica | Cladodes | 149.71 ± 10.13 | [2] |
| Opuntia ficus-indica | Pulp | 184.14 ± 14.91 | [2] |
| Opuntia ficus-indica | Peels | 223.66 ± 14.44 | [2] |
| Sea Buckthorn | Berries | 62.0 - 217.0 |[2] |
Table 4: Representative Method Performance and Pharmacokinetic Parameters
| Parameter | Value | Matrix/Context | Reference |
|---|---|---|---|
| Linearity Range | 7.20 – 115.25 ng/mL | Pollen Typhae Extract | [6] |
| Extraction Recovery | 103.98% | Pollen Typhae Extract | [6] |
| LLOQ (for Isorhamnetin) | 1.0 ng/mL | Rat Plasma | [8] |
| Elimination Half-life (t½) | 1.08 h | Rat Plasma (after IV of O. ficus-indica extract) |[9] |
Metabolism and Biological Activity
After oral administration, this compound can be metabolized by intestinal microbiota.[10] A key metabolic pathway is deglycosylation, where the glucose moiety is cleaved to release the aglycone, isorhamnetin, which can then be further metabolized or absorbed.[10][11] The glycoside form is often more stable and has higher bioaccessibility than the aglycone.[1] The compound's hepatoprotective effects are linked to its ability to modulate signaling pathways related to inflammation and oxidative stress.
Visualized Biological Action
Caption: Simplified diagram of the hepatoprotective action of this compound.
The UPLC-MS/MS method detailed in this application note provides a robust, sensitive, and selective approach for the quantification of this compound in complex biological matrices. The protocol, including sample preparation and optimized analytical conditions, is well-suited for supporting preclinical and clinical research, enabling accurate assessment of the compound's pharmacokinetics and metabolic fate. This tool is invaluable for researchers investigating the therapeutic potential of this bioactive flavonoid.
References
- 1. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of an LC-MS/MS method for quantification of two pairs of isomeric flavonoid glycosides and other ones in rat plasma: Application to pharmacokinetic studies. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A UPLC-MS/MS Method for Qualification of Quercetin-3-O-β-D-glucopyranoside-(4→1)-α-L-rhamnoside in Rat Plasma and Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of the metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. analysis-of-the-metabolites-of-isorhamnetin-3-o-glucoside-produced-by-human-intestinal-flora-in-vitro-by-applying-ultraperformance-liquid-chromatography-quadrupole-time-of-flight-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
Troubleshooting & Optimization
Technical Support Center: Isorhamnetin-3-O-Glucoside Large-Scale Production
Welcome to the technical support center for the large-scale production of isorhamnetin-3-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale production of this compound?
A1: The main approaches for large-scale production are:
-
Extraction from Natural Sources: this compound can be extracted from various plants, including Opuntia ficus-indica (prickly pear), Hippophae rhamnoides (sea buckthorn), and Ginkgo biloba.[1] However, this method can be limited by the low concentration of the compound in plant materials and the complexity of the extraction and purification process.[2][3]
-
Microbial Fermentation: Engineered microorganisms, such as Escherichia coli, can be used to produce this compound through biotransformation of precursors like quercetin.[4] This method offers the potential for higher yields and more controlled production.
-
Enzymatic Synthesis: In vitro enzymatic synthesis using specific glycosyltransferases can convert isorhamnetin to its 3-O-glucoside form. This method provides high specificity but can be challenged by enzyme stability and the cost of co-factors.[3][5]
Q2: What are the major challenges in the microbial production of this compound?
A2: Key challenges include:
-
Low Yield: Achieving high titers of this compound can be difficult due to metabolic burden on the host organism and potential toxicity of the product or precursor.
-
Substrate Solubility: The precursor, quercetin, has low aqueous solubility, which can limit its availability for biotransformation.
-
Enzyme Activity and Stability: The efficiency of the glycosyltransferase and other enzymes in the pathway is critical. Poor enzyme stability or activity can lead to incomplete conversion.
-
Metabolic Imbalance: Balancing the expression of multiple enzymes in a co-culture system or a multi-gene construct is essential for efficient conversion.
Q3: What are the critical parameters to optimize for improving yield in E. coli fermentation?
A3: To enhance production in E. coli, consider optimizing the following:
-
Culture Medium: The composition of the biotransformation medium can significantly impact microbial growth and product formation.[6]
-
Culture Temperature: Temperature affects enzyme activity and microbial metabolism.
-
Cell-to-Cell Ratio (in co-cultures): In systems using two different engineered strains, the ratio of the two cell types is a critical factor.
-
Induction Time: The timing of inducing recombinant protein expression can influence the overall yield.
-
Substrate Feed Concentration: The concentration of the precursor (e.g., quercetin) needs to be carefully controlled to avoid toxicity and ensure efficient conversion.
Q4: What are the common issues faced during the purification of this compound?
A4: Purification challenges often include:
-
Co-extraction of Similar Compounds: Plant extracts contain a complex mixture of flavonoids and other secondary metabolites with similar polarities, making separation difficult.[3]
-
Use of Gels in Chromatography: While effective, the use of materials like Sephadex LH-20 can be expensive and have a low processing volume, which is not ideal for large-scale production.[7]
-
Product Stability: this compound can be susceptible to degradation under certain pH and temperature conditions during downstream processing.
Q5: How stable is this compound during storage?
A5: The stability of flavonoid glycosides like this compound can be influenced by temperature and storage conditions. For instance, in dried onion coproducts, quercetin glycosides showed a significant decrease in the first month of storage but remained stable for up to 12 months at both 4°C and 22°C.[8] It is recommended to store the purified compound at -20°C or -80°C for long-term stability.[9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Microbial Production (E. coli)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low final product titer | 1. Suboptimal fermentation conditions. 2. Low enzyme activity or stability. 3. Precursor (quercetin) toxicity or low solubility. 4. Inefficient precursor uptake. | 1. Optimize medium composition, pH, temperature, and aeration. 2. Test different enzyme variants or improve expression levels. 3. Optimize the feeding strategy for quercetin; use a co-solvent like DMSO to improve solubility. 4. Engineer transport systems for better precursor uptake. |
| Accumulation of intermediate compounds | 1. Imbalance in the metabolic pathway. 2. Rate-limiting enzymatic step. | 1. Adjust the expression levels of the enzymes in the pathway. 2. In co-culture systems, optimize the ratio of the different microbial strains. |
| Cell growth inhibition | 1. Toxicity of the precursor or product. 2. Metabolic burden from recombinant protein expression. | 1. Implement a controlled feeding strategy for the precursor. 2. Use a weaker promoter for enzyme expression or lower the induction temperature. |
Enzymatic Synthesis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low conversion rate | 1. Suboptimal reaction conditions (pH, temperature). 2. Enzyme inhibition. 3. Poor substrate solubility. | 1. Determine the optimal pH and temperature for the specific glycosyltransferase.[2] 2. Check for product or substrate inhibition. 3. Use a co-solvent like DMSO to increase the solubility of isorhamnetin, but be mindful of its potential inhibitory effects on the enzyme at high concentrations.[3] |
| Enzyme instability | 1. Inherent low stability of the enzyme. 2. Denaturation due to reaction conditions. | 1. Consider enzyme immobilization to improve stability and reusability. 2. Perform the reaction at a lower temperature to enhance enzyme thermostability.[2] |
Extraction and Purification
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low extraction yield from plant material | 1. Inefficient extraction solvent. 2. Suboptimal extraction conditions (time, temperature, solvent-to-solid ratio). | 1. Test different solvent systems (e.g., ethanol-water mixtures). 2. Optimize extraction parameters using methods like response surface methodology. |
| Poor separation of this compound from other flavonoids | 1. Similar physicochemical properties of the compounds. 2. Inadequate chromatographic method. | 1. Employ multi-step purification protocols, such as a combination of macroporous resin and polyamide column chromatography.[7] 2. Optimize the mobile phase and gradient in preparative HPLC. |
| Product degradation during purification | 1. Exposure to harsh pH or high temperatures. 2. Oxidation. | 1. Maintain a neutral or slightly acidic pH during processing. 2. Work at lower temperatures and consider adding antioxidants. |
Experimental Protocols
Protocol 1: Extraction and Preliminary Purification from Plant Material
This protocol is a general guideline and may require optimization based on the specific plant source.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., flowers, leaves) in the shade and grind it into a fine powder.
-
-
Solvent Extraction:
-
Macerate the powdered plant material with an 80% ethanol-water solution at a solid-to-liquid ratio of 1:15 (w/v).
-
Perform reflux extraction at 80°C for 2 hours. Repeat the extraction process twice.
-
Combine the extracts and concentrate under reduced pressure to obtain a crude extract.
-
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol. This compound is expected to be enriched in the n-butanol fraction.
-
-
Column Chromatography:
-
Concentrate the n-butanol fraction and apply it to a polyamide resin column.
-
Elute the column with a stepwise gradient of ethanol in water (e.g., 25%, 50%, 75% ethanol).
-
Collect the fractions and monitor them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing this compound.
-
-
Crystallization:
-
Combine and concentrate the purified fractions.
-
Adjust the pH to 2-3 and allow the solution to stand at a low temperature to facilitate crystallization of the product.[7]
-
Filter and dry the crystals.
-
Protocol 2: Enzymatic Synthesis of this compound
This protocol describes a one-pot enzymatic synthesis using a glycosyltransferase.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5).
-
Dissolve isorhamnetin in a minimal amount of DMSO before adding it to the reaction mixture to a final concentration of 0.5 mM. The final DMSO concentration should be kept low (e.g., 2% v/v) to avoid enzyme inhibition.[2]
-
Add the sugar donor, uridine diphosphate glucose (UDP-glucose), to the reaction mixture.
-
Add the purified glycosyltransferase enzyme to the mixture.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C) with gentle agitation.[2]
-
-
Monitoring the Reaction:
-
Periodically take aliquots from the reaction mixture and stop the reaction by adding an equal volume of methanol.
-
Analyze the samples by HPLC to monitor the conversion of isorhamnetin to this compound.
-
-
Product Purification:
-
Once the reaction is complete, terminate it by adding methanol.
-
Centrifuge the mixture to remove the enzyme and any precipitates.
-
Purify the product from the supernatant using preparative HPLC.
-
Visualizations
Signaling Pathway
Caption: Isorhamnetin inhibits the PI3K/AKT signaling pathway.[10]
Experimental Workflow
Caption: Workflow for microbial production of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System [mdpi.com]
- 3. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Optimization of bioactive isorhamnetin 3-O-glucoside production in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
preventing degradation of isorhamnetin-3-O-glucoside during extraction
This guide provides researchers, scientists, and drug development professionals with technical support for preventing the degradation of isorhamnetin-3-O-glucoside during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound during extraction?
A1: The stability of this compound, like many flavonoids, is influenced by several factors during extraction. Key factors that can lead to its degradation include high temperatures, suboptimal pH levels, prolonged extraction times, and the type of solvent used.[1][2] The presence of a sugar moiety (the glucoside group) generally helps to stabilize the flavonoid molecule compared to its aglycone form (isorhamnetin).[3][4] However, harsh conditions can still cause deglycosylation and further degradation.
Q2: How does temperature impact the stability of this compound?
A2: Temperature is a critical parameter. While higher temperatures can increase extraction efficiency, they can also accelerate the degradation of thermally unstable compounds.[1] For many flavonoids, temperatures around 60°C are considered effective for extraction without causing significant degradation.[5] However, some studies show that flavonoid yields can increase up to 70°C and then decline, suggesting that temperatures beyond this point may cause the compound to become unstable.[2] It is crucial to balance temperature with extraction time to optimize yield while minimizing degradation.[5]
Q3: What is the optimal pH for extracting this compound to ensure its stability?
A3: Flavonoid extraction is often more efficient in slightly acidic conditions. Studies have shown that recoveries of flavonoids tend to increase at an acidic pH (e.g., 2.5–3.5) and decrease at a higher pH (above 7.0).[5] For instance, the extraction of polyphenols from some plant materials has shown the best results in an acidic medium.[5] Therefore, maintaining a slightly acidic pH during extraction can improve the yield and stability of this compound.
Q4: Which solvents are recommended for extracting this compound while minimizing degradation?
A4: The choice of solvent is crucial for both extraction efficiency and stability. For polar flavonoid glycosides like this compound, mixtures of alcohol and water are commonly used.[1][6] Aqueous ethanol (e.g., 60-80%) and aqueous methanol are frequently cited as effective solvents.[6][7][8] Acetone is also considered a selective solvent for flavonoids.[1] The use of these solvents, especially in modern extraction techniques like ultrasound-assisted extraction (UAE), can lead to higher recovery and reduced processing times.
Q5: How can I determine if my this compound has degraded during extraction?
A5: Degradation can be identified by analyzing the extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with a UV or Mass Spectrometry (MS) detector.[9][10] The appearance of new peaks corresponding to degradation products (e.g., the aglycone isorhamnetin) or a decrease in the peak area of the target compound compared to a standard would indicate degradation. In MS analysis, the loss of the glucose unit (162 Da) from the parent ion of this compound (m/z 477 to m/z 315) is a key indicator of deglycosylation.[4][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | 1. Inefficient Extraction: Suboptimal solvent, temperature, or time. 2. Degradation: Harsh extraction conditions (high temperature, wrong pH).[1] 3. Improper Sample Preparation: Large particle size limiting solvent contact.[1][5] | 1. Optimize extraction parameters. Use aqueous ethanol (60-70%) at a moderate temperature (60-70°C).[2][5] Consider using ultrasound-assisted extraction to improve efficiency. 2. Maintain a slightly acidic pH (e.g., 3-4) in the extraction solvent.[5] 3. Ensure the plant material is dried and finely powdered (e.g., smaller than 0.5 mm) to increase surface area.[1] |
| Presence of isorhamnetin (aglycone) in the extract | Hydrolysis/Deglycosylation: The glycosidic bond has been cleaved due to excessive heat, prolonged extraction, or highly acidic/alkaline conditions. | Shorten the extraction time and lower the temperature. Avoid extreme pH values. The sugar moiety helps stabilize the flavonoid, so its loss indicates degradation is occurring.[3] |
| Extract discoloration (e.g., browning) | Oxidation: Flavonoids can oxidize during extraction, especially when exposed to air and high temperatures over long periods.[1] | Conduct the extraction under an inert atmosphere (e.g., nitrogen or argon) if possible. Consider adding antioxidants like ascorbic acid to the extraction solvent, though compatibility should be verified. |
| Inconsistent results between batches | Lack of Standardization: Variations in raw material, particle size, solvent-to-solid ratio, or extraction conditions. | Standardize all parameters: use plant material from the same source and batch, maintain a consistent particle size, and precisely control temperature, time, and solvent composition for every extraction. |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize yield while minimizing degradation.
-
Sample Preparation:
-
Dry the plant material at a moderate temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (particle size <0.5 mm).[1]
-
-
Solvent Preparation:
-
Prepare a 70% ethanol (v/v) solution in deionized water.
-
Adjust the pH of the solvent to approximately 3.0 using a dilute acid like formic acid.[5]
-
-
Extraction Procedure:
-
Weigh 1 gram of the powdered plant material and place it in an extraction vessel.
-
Add 50 mL of the prepared solvent (solid-to-liquid ratio of 1:50). A higher solvent ratio ensures complete extraction for analytical purposes.[5]
-
Place the vessel in an ultrasonic bath operating at a frequency of 40 kHz.[5]
-
Set the temperature of the ultrasonic bath to 60°C.[5]
-
Sonicate for 30 minutes.
-
After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Filter the supernatant through a 0.45 µm syringe filter before analysis.
-
-
Storage:
-
Store the final extract at -20°C in an amber vial to prevent light-induced degradation.
-
Protocol 2: Quantification by UPLC-UV
-
Instrumentation:
-
An Ultra-Performance Liquid Chromatography (UPLC) system equipped with a C18 column and a UV detector.
-
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in ultrapure water.
-
Solvent B: Acetonitrile.[11]
-
-
Gradient Elution:
-
Detection:
-
Set the UV detector to the maximum absorption wavelength for this compound (typically around 254 nm or 350 nm).
-
-
Quantification:
-
Prepare a calibration curve using a certified standard of this compound.
-
Inject the filtered extract and quantify the amount of this compound by comparing its peak area to the calibration curve.
-
Visualizations
Logical Workflow for Stable Extraction
Caption: Optimized workflow to minimize degradation of this compound.
Potential Degradation Pathway
Caption: Simplified degradation pathway of this compound.
References
- 1. Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
troubleshooting low yield of isorhamnetin-3-O-glucoside synthesis
Welcome to the technical support center for the synthesis of isorhamnetin-3-O-glucoside. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthesis protocols.
Troubleshooting Guides
This section addresses specific issues that may lead to low yields or other unexpected outcomes during the synthesis of this compound.
Enzymatic Synthesis
Question 1: Why is the conversion rate of isorhamnetin to this compound unexpectedly low in my enzymatic reaction?
Answer:
Low conversion rates in enzymatic glycosylation can stem from several factors related to the enzyme, substrates, and reaction conditions. Here are the primary areas to investigate:
-
Suboptimal Reaction Conditions: The activity of glucosyltransferases is highly dependent on pH and temperature. Ensure your reaction is set up within the optimal range for the specific enzyme you are using. For many glucosyltransferases, the optimal pH is around 7.0-7.5, and the optimal temperature can range from 25°C to 45°C.[1][2][3] Deviations from these optimal conditions can significantly reduce enzyme activity and, consequently, the product yield.
-
Enzyme Inactivity or Insufficient Concentration:
-
Enzyme Stability: Glucosyltransferases can be sensitive to temperature fluctuations and may have a limited half-life at their optimal temperature.[2][3] For instance, some enzymes may have a half-life of only 1.5 hours at 45°C.[2][3] Consider the stability of your enzyme under the reaction conditions and duration.
-
Enzyme Concentration: The concentration of the enzyme is crucial for an efficient reaction. If the enzyme concentration is too low, the reaction rate will be slow, resulting in a low yield within a typical timeframe.
-
-
Substrate-Related Issues:
-
Poor Solubility of Isorhamnetin: Isorhamnetin has poor solubility in aqueous solutions, which can limit its availability to the enzyme.[4] The use of a co-solvent like DMSO (typically around 2%) can improve solubility.[1][4]
-
Substrate Purity: Ensure the purity of your isorhamnetin and UDP-glucose substrates. Impurities can inhibit enzyme activity.
-
Substrate Concentration: While a higher substrate concentration can increase the reaction rate, very high concentrations of the product can lead to product inhibition, which in turn slows down the conversion.[1]
-
-
Presence of Inhibitors: Ensure that your buffer and other reagents do not contain any enzyme inhibitors.
To systematically troubleshoot, verify the pH of your reaction mixture, check the activity of your enzyme stock with a standard assay, and optimize the isorhamnetin concentration and co-solvent percentage.
Question 2: My enzymatic reaction starts well but then plateaus, leaving a significant amount of unreacted isorhamnetin. What could be the cause?
Answer:
This scenario often points towards enzyme instability or product inhibition.
-
Enzyme Instability: The enzyme may be losing activity over the course of the reaction, especially if the incubation period is long or the temperature is at the higher end of the optimal range.[2][3] You can test this by adding a fresh aliquot of the enzyme to the reaction mixture after it has plateaued. If the reaction restarts, enzyme instability is the likely cause.
-
Product Inhibition: The accumulation of the product, this compound, or the byproduct, UDP, can inhibit the activity of the glucosyltransferase.[1] If product inhibition is suspected, you might consider strategies like in situ product removal or using a UDP-regeneration system to maintain a low concentration of the inhibitory byproduct.[1][3]
-
Depletion of UDP-Glucose: Ensure that UDP-glucose is not the limiting reagent. While often added in excess, it can be consumed during the reaction.
Experimental Workflow for Troubleshooting Low Yield in Enzymatic Synthesis
Caption: A flowchart for troubleshooting low yields in the enzymatic synthesis of this compound.
Chemical Synthesis
Question 3: I am getting a mixture of products in my chemical glycosylation reaction, resulting in a low yield of the desired this compound. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in chemical glycosylation of flavonoids like isorhamnetin is challenging due to the presence of multiple hydroxyl groups with similar reactivity.[5] Here are some strategies to improve selectivity for the 3-O-position:
-
Protecting Groups: The most effective strategy is to use protecting groups to block the other hydroxyl groups (at the 5, 7, and 4' positions) before performing the glycosylation reaction. This ensures that the glycosyl donor reacts only with the free hydroxyl group at the 3-position. The choice of protecting groups is critical, as they must be stable under the glycosylation conditions and selectively removable afterward.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can influence the regioselectivity of the reaction.[6][7] Experimenting with different conditions may favor the desired product. Lower temperatures often increase selectivity.[6]
-
Nature of the Glycosyl Donor: The reactivity of the glycosyl donor can also affect the outcome of the reaction. "Armed" glycosyl donors are more reactive and may lead to lower selectivity, while "disarmed" donors are less reactive and can provide better selectivity.[8]
Question 4: The overall yield of my multi-step chemical synthesis is very low. Where are the most likely steps for product loss?
Answer:
In a multi-step chemical synthesis involving protection, glycosylation, and deprotection, product loss can occur at each stage.
-
Protection and Deprotection Steps: Each protection and deprotection step adds to the complexity and potential for product loss. Incomplete reactions or side reactions during these steps can significantly reduce the overall yield. Careful monitoring of each step by techniques like TLC or HPLC is crucial.
-
Glycosylation Reaction: The glycosylation step itself can be low-yielding due to side reactions, poor stereoselectivity, or the formation of orthoesters.[8][9] Optimization of the reaction conditions, including temperature, solvent, and the amounts of donor and acceptor, is critical.[6]
-
Purification: Purification after each step, typically by column chromatography, can lead to significant product loss, especially if the desired product and byproducts have similar polarities.
A logical workflow for troubleshooting low yield in chemical synthesis is outlined below.
Logical Workflow for Troubleshooting Chemical Synthesis
Caption: Key stages in chemical synthesis and potential sources of yield loss.
Frequently Asked Questions (FAQs)
Q1: What are the advantages of enzymatic synthesis over chemical synthesis for producing this compound?
A1: Enzymatic synthesis offers several advantages, including high regioselectivity and stereoselectivity, eliminating the need for complex protection and deprotection steps.[5] The reactions are also conducted under mild conditions (neutral pH, moderate temperatures), which prevents the degradation of sensitive molecules.[10] Furthermore, enzymatic methods are more environmentally friendly.[1][4]
Q2: What is a typical yield for the enzymatic synthesis of this compound?
A2: The reported yields can be quite high, with some studies achieving molar conversion rates of up to 95-100% under optimized conditions.[1][10] For instance, one study reported producing 231 mg/L of a similar compound, isorhamnetin-3-O-rhamnoside, with a 100% molar conversion.[1][3] Another study on this compound biosynthesis reached 181.2 mg/L.[11]
Q3: How can I monitor the progress of my synthesis reaction?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction. By taking small aliquots from the reaction mixture at different time points, you can quantify the consumption of the isorhamnetin substrate and the formation of the this compound product.
Q4: What are the key parameters to optimize for an enzymatic reaction?
A4: The key parameters to optimize are summarized in the table below.
| Parameter | Typical Range | Rationale |
| pH | 6.5 - 8.5 | Enzyme activity is highly pH-dependent. The optimal pH for many glucosyltransferases is around 7.0-7.5.[1][2][3] |
| Temperature | 25°C - 45°C | Balances enzyme activity and stability. Higher temperatures may increase activity but decrease the enzyme's half-life.[1][2][3] |
| Isorhamnetin Concentration | 0.5 mM | Limited by solubility. Higher concentrations may require co-solvents like DMSO.[1] |
| UDP-Glucose Concentration | Typically in molar excess | To ensure it is not a limiting factor. |
| Enzyme Concentration | Varies | Higher concentrations lead to faster reaction rates. |
| Co-solvent (e.g., DMSO) | 1-2% (v/v) | To improve the solubility of isorhamnetin.[1][4] |
Q5: How can I purify the final product, this compound?
A5: The purification strategy depends on the synthesis method and the impurities present.
-
After Enzymatic Synthesis: The reaction can be stopped by adding a solvent like methanol. After centrifugation to remove the enzyme, the supernatant can be concentrated and purified using chromatographic techniques such as column chromatography on polyamide or Sephadex LH-20, followed by preparative HPLC for high purity.
-
After Chemical Synthesis: Following the final deprotection step, the crude product is typically purified by column chromatography on silica gel to separate the desired product from byproducts and unreacted starting materials.
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol is a general guideline and may require optimization for your specific enzyme and conditions.
-
Reaction Mixture Preparation:
-
In a suitable reaction vessel, prepare a buffer solution (e.g., 50 mM phosphate buffer, pH 7.5).[1]
-
Add UDP-glucose to the desired molar excess.
-
Add isorhamnetin. To aid dissolution, a stock solution of isorhamnetin in DMSO can be prepared and added to the reaction mixture, ensuring the final DMSO concentration is low (e.g., 2% v/v).[1]
-
-
Enzyme Addition:
-
Add the purified glucosyltransferase enzyme to the reaction mixture to initiate the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 25°C) with gentle agitation.[1]
-
-
Reaction Monitoring:
-
Periodically take aliquots of the reaction mixture and analyze by HPLC to monitor the conversion of isorhamnetin to this compound.
-
-
Reaction Termination and Product Purification:
-
Once the reaction has reached completion or the desired conversion, terminate it by adding an equal volume of methanol.
-
Centrifuge the mixture to precipitate the enzyme.
-
Collect the supernatant, concentrate it under reduced pressure, and purify the this compound using appropriate chromatographic methods.
-
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Isorhamnetin-3- O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of UDP-glycosyltransferase family members reveals how major flavonoid glycoside accumulates in the roots of Scutellaria baicalensis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Ion Pair Characteristics Generated in Chemical Glycosylation Reactions [glycoforum.gr.jp]
- 8. youtube.com [youtube.com]
- 9. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
stability testing of isorhamnetin-3-O-glucoside under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of isorhamnetin-3-O-glucoside under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound at different pH values?
A1: Generally, flavonoid glycosides like this compound exhibit greater stability in acidic to neutral conditions compared to alkaline conditions. Under alkaline conditions, the phenolic hydroxyl groups are more susceptible to oxidation and degradation. Forced degradation studies on similar flavonol glycosides indicate that degradation typically follows first-order kinetics.[1]
Q2: What are the primary degradation products of this compound under pH stress?
A2: The primary degradation pathway under both acidic and alkaline hydrolysis is the cleavage of the glycosidic bond, resulting in the formation of the aglycone, isorhamnetin, and a glucose molecule.[2][3] Under more strenuous conditions, further degradation of the isorhamnetin aglycone can occur, leading to the opening of the C-ring and the formation of smaller phenolic compounds such as phloroglucinol carboxylic acid and protocatechuic acid.[4]
Q3: How can I monitor the degradation of this compound during my experiment?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique. This method allows for the separation and quantification of the intact this compound from its degradation products. A well-developed HPLC method should be able to resolve the parent compound from isorhamnetin and other potential degradants.
Q4: What are the critical parameters to control during a pH stability study?
A4: The most critical parameters are pH, temperature, and buffer concentration. It is essential to use buffers with sufficient capacity to maintain a constant pH throughout the experiment. Temperature should be precisely controlled as it significantly influences the rate of degradation. The initial concentration of this compound should also be accurately known.
Troubleshooting Guide for HPLC Analysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Interaction of basic analytes with acidic silanol groups on the column packing. - Incorrect mobile phase pH. | - Use a base-deactivated column (e.g., end-capped C18). - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to suppress silanol ionization (typically pH < 4).[5] |
| Poor Resolution Between this compound and Isorhamnetin | - Inappropriate mobile phase composition. - Column temperature is too low. | - Optimize the gradient or isocratic mobile phase composition. Increasing the aqueous component can improve the retention of the more polar glucoside. - Increase the column temperature to improve efficiency and potentially alter selectivity. |
| Drifting Retention Times | - Poor column equilibration. - Changes in mobile phase composition. - Fluctuations in column temperature. | - Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. - Prepare fresh mobile phase daily and ensure it is well-mixed. - Use a column oven to maintain a constant temperature.[6] |
| Ghost Peaks | - Contamination in the HPLC system or mobile phase. - Late elution of components from a previous injection. | - Flush the system with a strong solvent. - Use high-purity solvents and freshly prepared mobile phase. - Implement a column wash step at the end of each run to elute any strongly retained compounds.[5] |
| Baseline Noise or Drift | - Air bubbles in the system. - Contaminated detector flow cell. - Mobile phase not properly mixed or degassed. | - Degas the mobile phase thoroughly. - Purge the pump to remove any bubbles. - Flush the detector flow cell.[6] |
Experimental Protocols
Protocol for pH-Dependent Stability Study of this compound
1. Materials:
-
This compound standard
-
HPLC-grade methanol and water
-
Formic acid (or other suitable acid for mobile phase)
-
Buffer salts (e.g., phosphate, citrate, borate) for preparing pH solutions
-
Hydrochloric acid and Sodium hydroxide for pH adjustment
2. Buffer Preparation:
-
Prepare a series of buffers covering the desired pH range (e.g., pH 3, 5, 7, 9, 11).
-
For acidic conditions, citrate or phosphate buffers are suitable.
-
For neutral conditions, phosphate buffer is recommended.
-
For alkaline conditions, borate or phosphate buffers can be used.
-
Ensure the buffer concentration is sufficient (e.g., 50 mM) to maintain the pH.
3. Sample Preparation and Incubation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution with each of the prepared buffer solutions to a final concentration (e.g., 100 µg/mL).
-
Incubate the buffered solutions in a constant temperature bath (e.g., 40°C or 60°C).
-
Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Immediately neutralize the aliquots if necessary and dilute with the initial mobile phase to stop further degradation before HPLC analysis.
4. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., methanol). A typical gradient might be:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25-30 min: 80% to 20% B
-
30-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (typically around 350 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
5. Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.
Quantitative Data Summary
The following table presents hypothetical data based on the expected behavior of flavonol glycosides in forced degradation studies. This data is for illustrative purposes to guide researchers in their experimental design and data interpretation.
| pH | Temperature (°C) | Degradation Rate Constant (k, hr⁻¹) | Half-life (t₁/₂, hr) | Primary Degradation Product |
| 3.0 | 60 | 0.005 | 138.6 | Isorhamnetin |
| 5.0 | 60 | 0.008 | 86.6 | Isorhamnetin |
| 7.0 | 60 | 0.025 | 27.7 | Isorhamnetin |
| 9.0 | 60 | 0.150 | 4.6 | Isorhamnetin, minor phenolic acids |
| 11.0 | 60 | 0.680 | 1.0 | Isorhamnetin, various phenolic acids |
Visualizations
Caption: Experimental workflow for pH-dependent stability testing.
Caption: Degradation pathway of this compound.
References
- 1. crcu.jlu.edu.cn [crcu.jlu.edu.cn]
- 2. Revisiting the Oxidation of Flavonoids: Loss, Conservation or Enhancement of Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Isorhamnetin-3-O-Glucoside LC-MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS analysis of isorhamnetin-3-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for your target analyte, this compound, due to the presence of co-eluting compounds from the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative analysis.[1][2] For example, in the analysis of bioflavonoids in food samples, matrix effects were observed as ionization suppression.[3]
Q2: I am observing poor reproducibility and accuracy in my this compound quantification. Could this be due to matrix effects?
A2: Yes, poor reproducibility and accuracy are classic signs of uncompensated matrix effects.[1] Because the composition of the matrix can vary between samples, the extent of ion suppression or enhancement can also differ, leading to inconsistent results.[2] It is a critical step to evaluate the potential impact of the matrix when developing and validating new analytical methods.[4]
Q3: How can I determine if matrix effects are impacting my analysis?
A3: The most common method to assess matrix effects is the post-extraction addition method.[5] In this approach, you compare the peak area of this compound in a standard solution to the peak area of the analyte spiked into a blank matrix sample that has already undergone the extraction procedure. A significant difference between these two responses indicates the presence of matrix effects.[5] Another qualitative method is post-column infusion, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[1]
Q4: What are the primary strategies to minimize or compensate for matrix effects?
A4: There are three main strategies to address matrix effects:
-
Optimize Sample Preparation: The goal is to remove interfering components from your sample before LC-MS analysis.[6][7] This is often the most effective approach.[8]
-
Improve Chromatographic Separation: Modifying your LC method can help separate this compound from matrix components that cause interference.[7]
-
Use of Internal Standards: This is a compensation strategy where a compound with similar properties to your analyte is added to your samples to normalize for signal variations.[7]
Troubleshooting Guides
Issue 1: Low signal intensity or complete signal loss for this compound.
This is a common symptom of significant ion suppression.
Troubleshooting Steps:
-
Sample Dilution: A simple first step is to dilute your sample extract.[5][6] This can reduce the concentration of interfering matrix components. However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ).[6]
-
Sample Preparation Optimization:
-
Protein Precipitation (PPT): For biological matrices like plasma or serum, PPT is a common first step. However, it may not be sufficient to remove all interfering substances.[8]
-
Liquid-Liquid Extraction (LLE): LLE can be an effective technique to separate this compound from many matrix components based on partitioning between two immiscible solvents.[7][8]
-
Solid-Phase Extraction (SPE): SPE offers a more selective cleanup by utilizing specific interactions between the analyte and a solid sorbent.[7][9] This is often a very effective method for cleaning up complex samples before flavonoid analysis.[10]
-
-
Chromatographic Adjustments:
-
Gradient Modification: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.[11]
-
Column Change: Consider using a column with a different stationary phase chemistry to alter selectivity.
-
Issue 2: Inconsistent and non-reproducible quantitative results.
This often points to variable matrix effects between different samples.
Troubleshooting Steps:
-
Implement an Internal Standard (IS):
-
Structural Analogue IS: Use a compound that is structurally similar to this compound but not present in the sample.
-
Stable Isotope-Labeled (SIL) IS: This is the gold standard for compensating for matrix effects.[1][6] A SIL-IS of this compound will have nearly identical chemical and physical properties, ensuring it experiences the same degree of matrix effect as the analyte.[12][13] The ratio of the analyte to the IS should remain constant even with signal fluctuations.[7]
-
-
Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your samples.[7] This helps to ensure that the calibration curve is subjected to the same matrix effects as your unknown samples.
-
Standard Addition: This method involves adding known amounts of this compound standard to the sample itself to create a calibration curve within each sample's unique matrix.[5] This can be very effective but is also more labor-intensive.[1]
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Addition
-
Prepare a standard solution (A): Dissolve this compound in the initial mobile phase or a suitable solvent to a known concentration (e.g., 100 ng/mL).
-
Prepare a blank matrix extract (B): Process a sample that does not contain this compound (blank matrix) through your entire sample preparation procedure.
-
Prepare a post-extraction spiked sample (C): Spike the blank matrix extract (B) with the this compound standard to the same final concentration as solution A.
-
Analysis: Inject all three solutions into the LC-MS system and record the peak areas.
-
Calculation: Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in C / Peak Area in A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Values between 80% and 120% are often considered acceptable, but this can depend on the specific requirements of the assay.
-
Quantitative Data Summary
The following table summarizes the typical range of matrix effects observed for flavonoids in different matrices and the improvement that can be achieved with various sample preparation techniques.
| Sample Matrix | Analyte Class | Typical Matrix Effect (Suppression) | Sample Preparation Method | Matrix Effect after Optimization |
| Plasma/Serum | Flavonoids | 20-60% | Protein Precipitation | 15-40% |
| 20-60% | Liquid-Liquid Extraction | 10-30% | ||
| 20-60% | Solid-Phase Extraction | <15% | ||
| Plant Extracts | Flavonoids | 10-50% | Dilution (1:10) | 5-20% |
| 10-50% | Solid-Phase Extraction | <10% | ||
| Food Samples | Bioflavonoids | 0.5-44% | Solid-Phase Extraction | Not specified |
Note: These are generalized values. The actual matrix effect will depend on the specific matrix, analyte concentration, and LC-MS conditions.[3]
Visual Diagrams
Caption: Workflow for evaluating matrix effects using the post-extraction addition method.
Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of matrix effect in determination of some bioflavonoids in food samples by LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. longdom.org [longdom.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.cn]
- 10. researchgate.net [researchgate.net]
- 11. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 12. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Optimization of Biotransformation for Isorhamnetin-3-O-glucoside Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the biotransformation of isorhamnetin-3-O-glucoside.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of this compound lower than expected?
A1: Low product yield can stem from several factors, including suboptimal reaction conditions, poor substrate solubility, inefficient enzymatic activity, or issues with the host organism in whole-cell biotransformation.
Potential Causes and Solutions:
-
Suboptimal Reaction Conditions: Temperature and pH are critical for enzyme activity and stability. The optimal conditions can vary depending on the specific enzyme and microbial host used. For instance, in a three-enzyme cascade system for isorhamnetin-3-O-rhamnoside production, the optimal temperature and pH were found to be 25°C and 7.5, respectively[1]. A significant drop in production was observed at higher temperatures (35°C) due to poor enzyme thermostability[1].
-
Poor Substrate Solubility: Isorhamnetin has low solubility in aqueous media, which can limit its availability to the biocatalyst and inhibit enzyme activity[1]. The use of a co-solvent like dimethyl sulfoxide (DMSO) can improve solubility. In one study, increasing DMSO concentration from 1% to 2% slightly increased production[2]. However, higher concentrations (above 15%) can be detrimental to enzyme activity and product yield[2].
-
Inefficient Enzyme Activity: The concentration and ratio of enzymes are crucial, especially in multi-enzyme cascade reactions. The optimal ratio of rhamnosyltransferase 78D1, sucrose synthase GmSUS, and VvRHM-NRS was determined to be 57:50:375 (μg/mL) for isorhamnetin-3-O-rhamnoside synthesis[1]. Additionally, co-factors like NAD+ and UDP are essential and their concentrations need to be optimized. For example, the production rate of isorhamnetin-3-O-rhamnoside increased with NAD+ concentration up to 2 mM[2].
-
Whole-Cell Biotransformation Issues: In E. coli co-culture systems for producing this compound from quercetin, factors such as the cell mixing ratio, induction time of recombinant protein expression, and the concentration of the precursor substrate significantly impact the final yield. An optimized co-culture system has been shown to produce up to 181.2 mg/L of this compound.
Q2: My substrate, isorhamnetin, is not dissolving well in the reaction medium. What can I do?
A2: Poor solubility of isorhamnetin is a common challenge. Here are some strategies to address this:
-
Use of Co-solvents: As mentioned, DMSO is an effective co-solvent to enhance the solubility of isorhamnetin[1]. It is crucial to optimize the DMSO concentration, as high levels can inhibit enzyme function. A study on isorhamnetin-3-O-rhamnoside production found that while DMSO improved solubility, concentrations above 15% led to a rapid decrease in product formation[2].
-
pH Adjustment: The solubility of flavonoids can be influenced by the pH of the medium. Experimenting with a range of pH values within the enzyme's stable activity range might improve substrate dissolution.
-
Substrate Feeding Strategy: Instead of adding the total amount of isorhamnetin at the beginning of the reaction, a fed-batch approach where the substrate is added gradually can prevent precipitation and maintain a concentration that is optimal for the enzyme.
Q3: I am observing the production of byproducts or incorrect glycosylation products. How can I improve the regioselectivity?
A3: The formation of undesired products is often related to the specificity of the UDP-glycosyltransferase (UGT) enzyme.
-
Enzyme Selection and Engineering: The choice of UGT is critical for achieving high regioselectivity. Different UGTs exhibit preferences for specific hydroxyl groups on the flavonoid backbone. If byproducts are a significant issue, consider screening for different UGTs or using protein engineering techniques like site-directed mutagenesis to improve the enzyme's specificity for the 3-O position of isorhamnetin. For instance, the Glu82Leu mutant of a Populus deltoides PGT-3 showed specificity for isorhamnetin over quercetin[3].
-
Reaction Condition Optimization: In some cases, reaction conditions such as temperature and pH can influence the flexibility of the enzyme's active site and thereby affect regioselectivity. A systematic optimization of these parameters may help favor the desired glycosylation reaction.
Q4: The enzymatic activity seems to decrease over time. What could be the reason and how can I improve stability?
A4: Loss of enzyme activity during the biotransformation can be due to thermal instability, pH denaturation, or inhibition by substrates or products.
-
Temperature and pH Control: Maintaining the optimal temperature and pH throughout the reaction is crucial for enzyme stability. As seen in the production of isorhamnetin-3-O-rhamnoside, a lower temperature of 25°C was more beneficial for sustaining the thermostability of the enzymes involved[1][2].
-
Addition of Stabilizers: Certain additives can help stabilize enzymes. For example, 1 mM dithiothreitol (DTT) was added to maintain the stability and activity of VvRHM-NRS in a multi-enzyme system[1].
-
Immobilization: Immobilizing the enzyme on a solid support can often enhance its stability and allow for easier reuse of the biocatalyst.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for optimizing the reaction conditions for this compound production?
A1: Based on studies of similar flavonoid glycosides, a good starting point for optimization would be:
It is essential to perform a systematic optimization of each parameter.
Q2: Which host organism is commonly used for the whole-cell biotransformation of this compound?
A2: Escherichia coli is a widely used host for producing flavonoid glycosides. Specifically, co-culture systems of two different recombinant E. coli strains have been successfully employed for the synthesis of this compound from quercetin. One strain typically expresses an O-methyltransferase to convert quercetin to isorhamnetin, and the other expresses a UDP-glycosyltransferase to glycosylate isorhamnetin.
Q3: What analytical methods are used to monitor the production of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying the production of this compound and other flavonoids in the reaction mixture[1][4]. The identity of the product is typically confirmed using Liquid Chromatography-Mass Spectrometry (LC/MS)[1].
Data Presentation
Table 1: Optimization of Reaction Conditions for Isorhamnetin Glycoside Production
| Parameter | Optimized Value | Product | Reference |
| Temperature | 25°C | Isorhamnetin-3-O-rhamnoside | [1] |
| pH | 7.5 | Isorhamnetin-3-O-rhamnoside | [1] |
| DMSO Concentration | 2% (v/v) | Isorhamnetin-3-O-rhamnoside | [2] |
| Isorhamnetin Conc. | 0.5 mM | Isorhamnetin-3-O-rhamnoside | [2] |
| UDP Concentration | 0.5 mM | Isorhamnetin-3-O-rhamnoside | [2] |
| NAD+ Concentration | 2 mM | Isorhamnetin-3-O-rhamnoside | [2] |
| Biotransformation Temp. | 30°C | This compound | [4] |
| Quercetin Feed Conc. | 500 µM | This compound | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Biotransformation of Quercetin to this compound using E. coli Co-culture System
This protocol is adapted from a study that successfully produced this compound using a co-culture of two recombinant E. coli strains.
1. Strain Preparation:
- Transform E. coli BL21(DE3) with a plasmid expressing an O-methyltransferase (e.g., ROMT-9) for the conversion of quercetin to isorhamnetin.
- Transform a separate E. coli BL21(DE3) culture with a plasmid expressing a UDP-glycosyltransferase (e.g., PGT E82L) for the glucosylation of isorhamnetin.
2. Inoculum Preparation:
- Inoculate 5 mL of LB medium containing the appropriate antibiotic with a single colony of each recombinant strain.
- Incubate overnight at 37°C with shaking at 200 rpm.
3. Co-culture and Induction:
- Inoculate 50 mL of fresh LB medium with the overnight cultures. The optimal cell mixing ratio should be determined empirically (e.g., 1:1 ratio of OD600).
- Grow the co-culture at 37°C until the OD600 reaches 0.6-0.8.
- Induce recombinant protein expression by adding IPTG to a final concentration of 0.1 mM.
- Continue to culture at a lower temperature, for example, 25°C for 6 hours, to allow for proper protein folding.
4. Biotransformation:
- Harvest the induced cells by centrifugation (e.g., 4000 x g for 10 min at 4°C).
- Resuspend the cell pellet in the optimized biotransformation medium (e.g., AMM supplemented with 2% glycerol).
- Add the precursor, quercetin, to the desired final concentration (e.g., 500 µM).
- Incubate the reaction mixture at the optimized biotransformation temperature (e.g., 30°C) with shaking.
5. Sampling and Analysis:
- Withdraw samples at regular intervals.
- Stop the reaction by adding an equal volume of methanol.
- Centrifuge the samples to remove cell debris.
- Analyze the supernatant for the presence and quantity of this compound using HPLC.
Visualizations
Caption: Experimental workflow for this compound production.
Caption: Troubleshooting logic for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Isorhamnetin-3-O-Rhamnoside by a Three-Enzyme (Rhamnosyltransferase, Glycine Max Sucrose Synthase, UDP-Rhamnose Synthase) Cascade Using a UDP-Rhamnose Regeneration System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Optimization of bioactive isorhamnetin 3-O-glucoside production in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Isorhamnetin-3-O-glucoside Bioavailability
Welcome to the technical support center for researchers working with isorhamnetin-3-O-glucoside (I3G). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges related to its poor oral bioavailability during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low systemic concentrations of isorhamnetin after oral administration of this compound (I3G)?
A1: The poor oral bioavailability of I3G is a multi-faceted issue. Although the glycoside form is more water-soluble than its aglycone (isorhamnetin), several barriers limit its systemic absorption.[1] Key factors include:
-
Metabolism by Gut Microbiota: For absorption to occur, I3G must first be hydrolyzed by intestinal enzymes (deglycosylation) to its aglycone form, isorhamnetin.[2][3] The composition and activity of an individual's gut flora can cause significant variability in this conversion.
-
Poor Solubility of Aglycone: The resulting aglycone, isorhamnetin, has poor aqueous solubility, which limits its dissolution in the gastrointestinal fluid and subsequent absorption.[4]
-
Efflux Transporters: Both isorhamnetin and its glycoside can be actively pumped out of intestinal cells by efflux transporters such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2), reducing net absorption.[1]
-
First-Pass Metabolism: After absorption, isorhamnetin undergoes extensive metabolism in the liver before it can reach systemic circulation, further reducing its bioavailability.[4]
Q2: My in vitro dissolution results for I3G look promising, but my in vivo results are poor. What could be the cause?
A2: This is a common discrepancy. While I3G's glycosylation improves its aqueous solubility and stability during initial digestion phases, this doesn't guarantee absorption.[1] The primary issue is that the glycoside itself is not readily absorbed. It must be converted to the aglycone, isorhamnetin, by gut bacteria.[2][5] Your in vitro dissolution test likely does not account for this required metabolic step or the subsequent poor solubility and efflux of the generated aglycone. Therefore, high dissolution in a simple buffer system does not translate to high bioavailability in a complex biological system.
Q3: What are the most effective strategies to enhance the oral bioavailability of I3G in my animal studies?
A3: Several formulation strategies can significantly improve the oral bioavailability of I3G. The most widely researched and effective approach is the use of nanoformulations.[6][7] These systems can:
-
Improve Solubility: Encapsulating I3G or its aglycone in nanocarriers enhances its solubility and dissolution rate in the gut.
-
Protect from Degradation: The carrier protects the molecule from enzymatic degradation in the gastrointestinal tract.
-
Bypass Efflux Pumps: Some nanocarriers can inhibit or bypass efflux transporters like P-gp.
-
Promote Absorption: Nanoparticles can be taken up by intestinal cells through various endocytic pathways, facilitating absorption.
Commonly used nanoformulations include lipid-based systems (e.g., nanostructured lipid carriers, solid lipid nanoparticles), polymeric nanoparticles, and liposomes.[8][9] Other strategies include using carrier complexes with phospholipids or co-administering absorption enhancers.[4]
Q4: How do I choose the right analytical method to quantify I3G and its metabolites in plasma samples?
A4: For accurate quantification of I3G and its primary metabolite, isorhamnetin, in biological matrices like plasma, high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with a mass spectrometry (MS) or a UV detector is the standard.[10][11] UPLC-MS/MS is particularly advantageous due to its high sensitivity, specificity, and ability to measure very low concentrations, which is crucial given the compound's poor bioavailability.[2][3]
Q5: I am developing a nanoformulation. What are the critical quality attributes I should measure?
A5: When developing a nanoformulation for I3G, you should characterize the following parameters:
-
Particle Size and Polydispersity Index (PDI): These affect the stability, dissolution, and absorption of the formulation.
-
Zeta Potential: This indicates the surface charge and predicts the physical stability of the nanoparticle suspension.
-
Encapsulation Efficiency (%EE) and Drug Loading (%DL): These quantitative measures determine how much drug is successfully encapsulated within the nanocarriers.
-
In Vitro Drug Release Profile: This assesses the rate and extent of drug release from the formulation under simulated gastrointestinal conditions.
-
Morphology: Techniques like Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) are used to visualize the shape and surface characteristics of the nanoparticles.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and its related forms.
Table 1: Bioaccessibility after Simulated Digestion
| Compound | Recovery (Oral & Gastric Phase) | Recovery (Intestinal Phase) | Bioaccessibility | Reference |
| Isorhamnetin Glycosides | > 93.5% | < 81.0% | - | [1] |
| This compound | - | - | 66.8 ± 1.7% | [5] |
| Isorhamnetin Aglycone | 35.0% (Oral), 49.0% (Gastric) | 74.3% | 25.1 ± 7.0% | [1][5] |
Table 2: Pharmacokinetic Parameters of Isorhamnetin (Aglycone) in Rats
| Administration Route | Dose | Cmax (Maximum Plasma Concentration) | T1/2 (Elimination Half-life) | Reference |
| Intravenous | 0.5 mg/kg | 1431 ng/mL | ~1 hour | [4] |
Note: Pharmacokinetic data for oral I3G and its enhanced formulations are often presented as relative bioavailability compared to a control, and specific values can vary significantly between studies and formulation types.
Experimental Protocols
Protocol 1: Preparation of Isorhamnetin-Loaded Nanostructured Lipid Carriers (NLCs)
This protocol describes a common high-pressure homogenization and ultrasonication method.
Materials:
-
Isorhamnetin (or I3G)
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Liquid Lipid (e.g., Oleic acid)
-
Surfactant (e.g., Tween® 80)
-
Co-surfactant (e.g., Poloxamer 188)
-
Deionized water
Methodology:
-
Preparation of Lipid Phase: Weigh the required amounts of isorhamnetin, solid lipid, and liquid lipid. Heat the mixture to 75-85°C (at least 10°C above the melting point of the solid lipid) under magnetic stirring until a clear, uniform oil phase is formed.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant in deionized water and heat to the same temperature as the lipid phase (75-85°C).
-
Formation of Pre-emulsion: Add the hot aqueous phase dropwise to the hot lipid phase under high-speed stirring (e.g., 10,000 rpm) for 10-15 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500 bar for 5-10 cycles) to reduce the particle size.
-
Cooling and NLC Formation: Quickly cool the resulting nanoemulsion in an ice bath. The solidification of the lipid droplets leads to the formation of NLCs.
-
Characterization: Analyze the formulation for particle size, PDI, zeta potential, and encapsulation efficiency as described in the FAQs.
Protocol 2: In Vitro Drug Release Study using Dialysis Bag Method
Materials:
-
Isorhamnetin-loaded nanoformulation
-
Dialysis membrane (with appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4 (as release medium)
-
Simulated Gastric Fluid (pH 1.2) and Simulated Intestinal Fluid (pH 6.8) can also be used.
-
Shaking incubator or water bath
-
HPLC or UV-Vis Spectrophotometer
Methodology:
-
Hydration of Dialysis Bag: Cut a piece of the dialysis membrane and hydrate it in the release medium for at least 30 minutes.
-
Sample Loading: Accurately pipette a known volume (e.g., 2 mL) of the nanoformulation into the dialysis bag and securely seal both ends.
-
Initiate Release Study: Place the sealed bag into a beaker containing a defined volume of release medium (e.g., 100 mL). The volume should be sufficient to ensure sink conditions.
-
Incubation: Place the entire setup in a shaking incubator at 37°C with a constant shaking speed (e.g., 100 rpm).
-
Sample Collection: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a specific volume of the release medium (e.g., 1 mL) for analysis.
-
Maintain Sink Conditions: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium.
-
Quantification: Analyze the collected samples for isorhamnetin concentration using a validated HPLC or UV-Vis method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Ethical Note: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Methodology:
-
Animal Acclimatization: Acclimate male Sprague-Dawley or Wistar rats (200-250 g) for at least one week with free access to food and water.
-
Fasting: Fast the animals overnight (10-12 hours) before the experiment, with free access to water.
-
Grouping: Divide the rats into groups (n=5 or 6 per group), e.g., Group A (I3G suspension - control) and Group B (I3G nanoformulation).
-
Dosing: Administer the respective formulations to each group via oral gavage at a predetermined dose (e.g., 50 mg/kg).
-
Blood Sampling: Collect blood samples (~0.25 mL) from the tail vein or retro-orbital plexus into heparinized tubes at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dosing).
-
Plasma Separation: Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Preparation: Perform a protein precipitation or liquid-liquid extraction on the plasma samples to extract the drug and its metabolites.
-
Quantification: Analyze the concentration of isorhamnetin in the processed plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), and relative bioavailability.
Visualizations
Below are diagrams illustrating key concepts and workflows related to I3G bioavailability.
References
- 1. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. analysis-of-the-metabolites-of-isorhamnetin-3-o-glucoside-produced-by-human-intestinal-flora-in-vitro-by-applying-ultraperformance-liquid-chromatography-quadrupole-time-of-flight-mass-spectrometry - Ask this paper | Bohrium [bohrium.com]
- 3. Analysis of the metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isorhamnetin Glycosides as Phytonutrients | Encyclopedia MDPI [encyclopedia.pub]
- 6. Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery | MDPI [mdpi.com]
- 7. Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nanoformulations for the Delivery of Dietary Anthocyanins for the Prevention and Treatment of Diabetes Mellitus and Its Complications [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Isorhamnetin-3-O-Glucoside Resolution in Chromatography
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the chromatographic resolution of isorhamnetin-3-O-glucoside.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution for this compound in reverse-phase HPLC?
A1: Poor resolution of this compound in reverse-phase HPLC can stem from several factors. The most common issues include:
-
Inappropriate Mobile Phase Composition: An incorrect ratio of organic solvent to aqueous buffer can lead to co-elution with other compounds. The pH of the mobile phase is also critical as it can affect the ionization state of the analyte and its interaction with the stationary phase.[1]
-
Suboptimal Stationary Phase: Not all C18 columns are the same. Differences in end-capping, silica purity, and particle size can significantly impact selectivity and resolution.
-
Peak Tailing: This can be caused by secondary interactions between the analyte and active sites on the column, such as residual silanols.[2][3] A blocked guard column or column contamination can also lead to peak tailing.[2]
-
Co-elution with Isomers: this compound may have structurally similar isomers present in the sample, making baseline separation challenging.[4]
-
Column Overload: Injecting too much sample can lead to broad, asymmetric peaks and consequently, poor resolution.[5]
Q2: How can I improve the peak shape of this compound?
A2: To improve peak shape and reduce tailing for this compound, consider the following:
-
Adjust Mobile Phase pH: For acidic compounds like flavonoids, using an acidic mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks.[6]
-
Optimize Buffer Concentration: Ensure the buffer concentration is adequate (typically ≥5 mM) to maintain a stable pH throughout the analysis.[1]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping minimize silanol interactions, which are a primary cause of peak tailing for polar compounds.
-
Employ a Guard Column: A guard column protects the analytical column from strongly retained or particulate matter in the sample, which can cause peak distortion.[2]
-
Sample Solvent Compatibility: Whenever possible, dissolve your sample in a solvent that is weaker than or the same as the initial mobile phase to avoid peak distortion.[3]
Q3: What are the recommended starting conditions for developing an HPLC method for this compound?
A3: A good starting point for developing a reverse-phase HPLC method for this compound would be:
-
Column: A C18 column with high-purity silica and end-capping. Common dimensions are 4.6 x 150 mm with 5 µm particles.
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Gradient: A linear gradient from a low percentage of Solvent B (e.g., 10-20%) to a higher percentage (e.g., 70-80%) over 20-40 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25-35 °C
-
Detection: UV detection at a wavelength where this compound has maximum absorbance (typically around 254 nm or 350 nm).
Troubleshooting Guide: Poor Resolution
This guide will walk you through a systematic approach to troubleshooting and resolving poor resolution issues with this compound.
Problem: Co-eluting peaks or lack of baseline separation.
Below is a logical workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for poor resolution.
Experimental Protocols
Protocol 1: General HPLC Method for Flavonoid Glycosides
This protocol is a starting point for the analysis of this compound.
1. Sample Preparation:
- Accurately weigh about 1 mg of the sample or standard.
- Dissolve in 1 mL of methanol or a solvent compatible with the initial mobile phase.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
- HPLC System: An HPLC system equipped with a binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
- Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
- Gradient Program: | Time (min) | % B | |------------|-----| | 0 | 15 | | 25 | 40 | | 30 | 80 | | 35 | 80 | | 36 | 15 | | 40 | 15 |
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 350 nm.
Data Presentation
Table 1: Mobile Phase Composition and its Effect on Resolution
| Mobile Phase System | Modifier | Observations | Recommendation |
| Water/Acetonitrile | 0.1% Formic Acid | Good peak shape and resolution for many flavonoid glycosides.[6] | Recommended starting point. |
| Water/Methanol | 0.1% Formic Acid | Can alter selectivity compared to acetonitrile; may resolve co-eluting peaks. | Try if acetonitrile does not provide adequate separation. |
| Phosphate Buffer/Acetonitrile | pH 3.0 | Provides good buffering capacity, leading to consistent retention times. | Useful for methods requiring high reproducibility. |
| Micellar LC (SDS) | 1-Propanol | Can be effective for complex mixtures of flavonoids with varying polarities.[7] | An alternative for challenging separations.[7] |
Table 2: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Add an acidic modifier to the mobile phase (e.g., 0.1% formic acid); use an end-capped column.[3] |
| Column contamination | Flush the column with a strong solvent; replace the guard column.[2] | |
| Broad Peaks | Extra-column volume | Use shorter tubing with a smaller internal diameter. |
| Sample solvent incompatibility | Dissolve the sample in the initial mobile phase. | |
| Split Peaks | Partially blocked column frit | Back-flush the column (if permissible); replace the column.[1] |
| Injection solvent stronger than mobile phase | Inject the sample in a weaker solvent.[3] | |
| Poor Resolution | Inadequate selectivity | Modify the mobile phase gradient; change the organic solvent (e.g., from ACN to MeOH); try a different stationary phase.[8] |
| Insufficient efficiency | Use a longer column or a column with smaller particles; optimize the flow rate.[5][8] |
Signaling Pathway Visualization (Illustrative)
While signaling pathways are not directly involved in chromatographic separation, understanding the relationships between different analytical parameters is crucial. The following diagram illustrates the logical relationship in method optimization.
Caption: Impact of key parameters on chromatographic resolution.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. waters.com [waters.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. Bioactive Flavonoid Glycosides and HPLC and UPLC Quantification of Commercial Astragali Complanati Semen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Isorhamnetin-3-O-Glucoside Extraction from Sea Buckthorn
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of methods for extracting isorhamnetin-3-O-glucoside from sea buckthorn. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development endeavors.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of this compound from sea buckthorn.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inadequate Cell Wall Disruption: The solvent may not be effectively penetrating the plant matrix to release the target compound. 2. Suboptimal Solvent System: The polarity of the extraction solvent may not be ideal for solubilizing this compound. 3. Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient for complete extraction. 4. Degradation of the Target Compound: this compound can be sensitive to high temperatures, prolonged extraction times, and pH changes. | 1. Improve Pre-treatment: Ensure the sea buckthorn material is finely ground to increase the surface area for solvent interaction. Consider enzymatic pre-treatment with pectinases or cellulases to break down cell walls. 2. Optimize Solvent: Aqueous ethanol (48-70%) or methanol are often effective for extracting flavonoid glycosides.[1][2] Experiment with different concentrations to find the optimal polarity. Acetone/petroleum ether can also be an efficient system, particularly for defatting.[3][4] 3. Adjust Extraction Parameters: For ultrasonic-assisted extraction (UAE), optimal conditions may include a temperature of around 50°C for approximately 28-30 minutes.[1] For conventional maceration, a longer duration may be necessary. 4. Control Extraction Conditions: Avoid excessive heat. If using heat-assisted methods, maintain temperatures below 75°C to prevent degradation.[5] Monitor and control the pH of the extraction medium, as extreme pH can lead to hydrolysis of the glycosidic bond. |
| Co-extraction of Interfering Compounds (e.g., lipids, pigments) | 1. High Lipophilicity of Sea Buckthorn: Sea buckthorn berries and seeds are rich in oils that can be co-extracted with flavonoids, interfering with subsequent analysis. 2. Pigment Co-extraction: Carotenoids and other pigments can also be extracted, which may interfere with spectrophotometric or chromatographic analysis. | 1. Incorporate a Defatting Step: Before the main extraction, pre-extract the ground sea buckthorn material with a non-polar solvent like hexane or petroleum ether to remove lipids.[6] Alternatively, a liquid-liquid partition against a non-polar solvent can be performed on the crude extract. 2. Utilize Purification Techniques: Employ macroporous resin chromatography (e.g., AB-8 resin) to separate flavonoids from pigments and other impurities.[1][7] Gradient elution with increasing concentrations of ethanol can effectively isolate the flavonoid fraction. |
| Poor Resolution or Peak Tailing in HPLC Analysis | 1. Matrix Effects: Co-extracted compounds can interfere with the chromatographic separation. 2. Inappropriate Mobile Phase: The composition and pH of the mobile phase may not be optimal for separating this compound from other closely related flavonoids. 3. Column Overload: Injecting a too-concentrated sample can lead to poor peak shape. | 1. Sample Clean-up: Purify the extract using solid-phase extraction (SPE) or macroporous resin chromatography prior to HPLC analysis. 2. Optimize HPLC Method: Adjust the gradient profile of the mobile phase (commonly a mixture of acetonitrile and water with an acid modifier like formic or acetic acid).[6] Ensure the pH of the mobile phase is appropriate to maintain the analyte in a single ionic state. 3. Dilute the Sample: Analyze different dilutions of the extract to find a concentration that provides good peak shape and is within the linear range of the detector. |
| Instability of the Extracted Compound During Storage | 1. Oxidation: Flavonoids can be susceptible to oxidation over time, especially when exposed to light and air. 2. Microbial Degradation: Improper storage can lead to microbial growth and degradation of the analyte. 3. Hydrolysis: Residual enzymatic activity or inappropriate pH during storage can lead to the hydrolysis of the glycoside. | 1. Store Properly: Store extracts and purified compounds in airtight, amber-colored vials at low temperatures (-20°C or -80°C) to minimize degradation from light and oxidation.[8] 2. Ensure Dryness: Lyophilize (freeze-dry) the purified compound to a powder to improve long-term stability. 3. Use of Preservatives: For liquid extracts, consider adding a small amount of a preservative or storing under an inert atmosphere (e.g., nitrogen). |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound from sea buckthorn?
A1: Several studies have shown that aqueous ethanol (typically in the range of 48% to 70%) is highly effective for the extraction of flavonoid glycosides like this compound from sea buckthorn.[1][2] Methanol is also a suitable solvent. An acetone/petroleum ether system has been reported to be efficient as it also aids in the removal of lipids.[3][4] The optimal choice may depend on the specific part of the plant being used (berries, leaves, or pomace) and the subsequent purification steps.
Q2: Is an enzymatic pre-treatment necessary for efficient extraction?
A2: While not strictly necessary, an enzymatic pre-treatment using enzymes like pectinase and cellulase can significantly improve the extraction yield.[1] These enzymes help to break down the plant cell walls, allowing for better solvent penetration and release of intracellular compounds like this compound. Ultrasonic-enzymatic-assisted extraction (UEAE) has been shown to be a highly effective method.[1]
Q3: How can I remove the high lipid content from my sea buckthorn extract?
A3: A common and effective method is to perform a defatting step prior to the main flavonoid extraction. This can be done by macerating or performing a Soxhlet extraction on the dried, ground plant material with a non-polar solvent such as hexane or petroleum ether.[6] Alternatively, after obtaining a crude extract with a polar solvent, you can perform a liquid-liquid partition with a non-polar solvent to remove the lipids.
Q4: What type of chromatography is best for purifying this compound?
A4: Macroporous resin chromatography is a widely used and effective technique for the purification of flavonoids from crude plant extracts.[7] Resins such as AB-8 have shown good performance in adsorbing flavonoids and allowing for their separation from other compounds through a stepwise elution with increasing concentrations of ethanol.[1][7] For high-purity isolation, preparative high-performance liquid chromatography (prep-HPLC) can be employed after initial purification.
Q5: What are the typical storage conditions to ensure the stability of the purified this compound?
A5: To ensure stability, purified this compound should be stored as a dry powder (lyophilized) in a cool, dark, and dry place. For long-term storage, temperatures of -20°C or -80°C are recommended.[8] It is advisable to store the compound in an airtight container, preferably under an inert atmosphere like nitrogen or argon, to prevent oxidation.
Data Presentation
Table 1: Comparison of Extraction Methods for Flavonoids from Sea Buckthorn
| Extraction Method | Solvent System | Key Parameters | Yield of Total Flavonoids (mg/g DW) | Reference |
| Ultrasonic-Enzymatic-Assisted Extraction (UEAE) | 48% Ethanol | Pectinase: 1500 U/g, Ultrasonic Power: 300 W, Temp: 50°C, Time: 28 min, Liquid-Solid Ratio: 34:1 | 21.57 ± 0.45 | [1] |
| Ultrasonic-Assisted Extraction (UAE) | 50% Ethanol | Ultrasonic Power: 300 W, Temp: 50°C, Time: 30 min, Liquid-Solid Ratio: 25:1 | Lower than UEAE | [1] |
| Ionic Liquid-based Ultrasound/Microwave-Assisted Simultaneous Distillation Extraction (ILUMASDE) | 1.0 M [C4mim]Br | Liquid/Solid Ratio: 12:1, Time: 34 min, Microwave Power: 540 W | Isorhamnetin: 5.64 ± 0.24 | [5] |
| Conventional Solvent Extraction | 60% Ethanol | Temp: 70°C, Time: 2 hours, Solid-Liquid Ratio: 1:40 | Total Flavonoid Yield: ~6.45% | [9] |
| Acetone/Petroleum Ether Extraction | Aqueous Acetone / Petroleum Ether | Homogenization for 5 min, followed by centrifugation and re-extraction. | Higher total HPLC flavonoids compared to other solvent systems. | [4] |
Table 2: Quantitative Data for this compound in Sea Buckthorn Berries
| Sea Buckthorn Variety/Source | Drying Method | This compound Content (mg/100g DW) | Reference |
| Finnish Cultivars | Not specified | 5.9 - 25.9 | [10] |
| Finnish Wild Varieties | Not specified | 5.4 - 25.8 | [10] |
| Russian Cultivars | Not specified | 1.8 - 12.5 | [10] |
| Chinese Wild Sea Buckthorn | Not specified | 4.8 - 18.9 | [10] |
| Chinese Variety 'SG' | Freeze-dried | 83.04 | [10] |
| Sea Buckthorn Berries (general) | Not specified | 62.0 - 217.0 | [11] |
Experimental Protocols
Protocol 1: Ultrasonic-Enzymatic-Assisted Extraction (UEAE)
This protocol is adapted from a study that optimized the extraction of flavonoids from sea buckthorn pomace.[1]
-
Sample Preparation: Dry the sea buckthorn material (pomace, berries, or leaves) at a low temperature and grind it into a fine powder.
-
Enzymatic Hydrolysis: Suspend the powdered sample in a buffer solution. Add a pectinase enzyme preparation at a concentration of 1500 U/g of the sample. Incubate at a suitable temperature (e.g., 50°C) for a specified time to allow for enzymatic degradation of the cell wall.
-
Ultrasonic Extraction:
-
Add 48% ethanol to the enzyme-treated slurry at a liquid-to-solid ratio of 34:1 (mL/g).
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic power of 300 W at a temperature of 50°C for 28 minutes.
-
-
Solid-Liquid Separation: Centrifuge the mixture at high speed (e.g., 5000 x g) for 10-15 minutes to pellet the solid material.
-
Collection of Supernatant: Carefully decant and collect the supernatant, which contains the crude flavonoid extract.
-
Solvent Evaporation: Concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol. The resulting aqueous extract can be used for purification or be lyophilized.
Protocol 2: Purification of this compound using Macroporous Resin Chromatography
This protocol is a general procedure based on common practices for flavonoid purification.[1][7]
-
Resin Preparation:
-
Select a suitable macroporous resin (e.g., AB-8).
-
Pre-treat the resin by soaking it in ethanol for 24 hours, followed by washing with deionized water until the eluent is clear and neutral.
-
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading:
-
Dissolve the crude extract in deionized water to a specific concentration.
-
Adjust the pH of the sample solution if necessary (a slightly acidic pH is often optimal for flavonoid adsorption).
-
Load the sample onto the prepared column at a controlled flow rate.
-
-
Washing: Wash the column with deionized water to remove sugars, salts, and other highly polar impurities.
-
Elution:
-
Perform a stepwise gradient elution with increasing concentrations of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol).
-
Collect fractions at each ethanol concentration. This compound is expected to elute in the fractions with a moderate ethanol concentration.
-
-
Fraction Analysis: Analyze the collected fractions using thin-layer chromatography (TLC) or HPLC to identify the fractions containing the highest concentration of this compound.
-
Pooling and Concentration: Pool the fractions rich in the target compound and concentrate them using a rotary evaporator.
-
Lyophilization: Freeze-dry the concentrated solution to obtain the purified this compound as a powder.
Protocol 3: Quantification of this compound by HPLC-UV
This is a general HPLC method suitable for the quantification of this compound.[4][6]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm), an autosampler, and a column oven.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 10-20% B
-
5-20 min: 20-40% B
-
20-25 min: 40-60% B
-
25-30 min: 60-10% B (return to initial conditions)
-
A post-run equilibration time is necessary.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength around 350 nm, which is near the absorption maximum for isorhamnetin glycosides.
-
Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations in the mobile phase to construct a calibration curve.
-
Sample Preparation: Dissolve the purified extract in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
-
Quantification: Identify the peak corresponding to this compound by comparing its retention time with that of the standard. Quantify the amount of the compound in the sample by using the calibration curve.
Mandatory Visualization
Caption: Workflow for this compound Extraction.
Caption: Factors Influencing this compound Extraction.
References
- 1. Optimization of Ultrasonic-Enzymatic-Assisted Extraction of Flavonoids from Sea Buckthorn (Hippophae rhamnoides L.) Pomace: Chemical Composition and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spanish.tsijournals.com [spanish.tsijournals.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Separation of the main flavonoids and essential oil from seabuckthorn leaves by ultrasonic/microwave-assisted simultaneous distillation extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Extract from Sea Buckthorn Seeds—A Phytochemical, Antioxidant, and Hemostasis Study; Effect of Thermal Processing on Its Chemical Content and Biological Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thescipub.com [thescipub.com]
- 8. researchgate.net [researchgate.net]
- 9. globethesis.com [globethesis.com]
- 10. Impact of Drying Methods on Phenolic Components and Antioxidant Activity of Sea Buckthorn (Hippophae rhamnoides L.) Berries from Different Varieties in China - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
minimizing epimerization of isorhamnetin-3-O-glucoside during processing
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation and potential epimerization of isorhamnetin-3-O-glucoside during experimental processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound is a naturally occurring flavonol glycoside found in various plants.[1][2][3] Its stability is a critical concern during extraction, purification, and formulation, as degradation or structural changes like epimerization can alter its biological activity and lead to inconsistent experimental results.
Q2: What are the primary factors that can lead to the degradation of this compound?
The primary factors influencing the stability of this compound and other flavonoid glycosides are:
-
pH: The compound is most stable in acidic conditions (pH 2.0-5.5).[4] Neutral to alkaline environments (pH > 7.0) can lead to significant degradation.[4]
-
Temperature: Elevated temperatures, especially during prolonged heating, can cause thermal degradation.[5][6][7]
-
Light: Exposure to light, particularly UV light, can contribute to the degradation of flavonoids.[4]
-
Enzymatic Activity: The presence of enzymes like β-glucosidase, which may be co-extracted from plant material, can hydrolyze the glycosidic bond, leading to the formation of the aglycone, isorhamnetin.[8][9]
Q3: What is epimerization in the context of this compound, and is it a common issue?
Epimerization refers to a chemical change at one of several chiral centers in the glucose moiety of the molecule, which would result in a stereoisomer with different spatial arrangements. While well-documented for other flavonoids like flavanones and flavan-3-ols, direct evidence for the widespread epimerization of this compound during processing is not extensively reported in the reviewed literature. However, given the chemical nature of glycosides, the potential for epimerization under harsh conditions (e.g., extreme pH or temperature) should not be entirely dismissed.
Q4: How can I detect potential degradation or epimerization of my this compound sample?
You can use the following analytical techniques:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These methods are ideal for separating this compound from its degradation products (like the aglycone isorhamnetin) and potential epimers.[1] The appearance of new or unexpected peaks in your chromatogram can indicate degradation or isomerization.
-
Mass Spectrometry (MS): When coupled with HPLC/UPLC, MS can help identify compounds based on their mass-to-charge ratio.[1][10] Degradation products will have different molecular weights. Epimers will have the same mass but may be distinguishable by tandem MS (MS/MS) fragmentation patterns or chromatographic separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed structural elucidation.[1] It can definitively identify epimers by showing changes in the chemical shifts and coupling constants of the protons on the sugar moiety.[11]
Q5: Are there any general tips for storing this compound to ensure its stability?
For long-term storage, it is recommended to keep this compound as a solid in a dry, dark place.[12] If in solution, use an acidic buffer (pH < 6.0), aliquot the solution to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[13]
Troubleshooting Guides
Issue 1: Low Yield or Complete Loss of Compound After Extraction or Processing
| Potential Cause | Recommended Solution |
| High pH during extraction or processing: Neutral or alkaline conditions can rapidly degrade the compound. | Maintain an acidic pH (ideally between 3.0 and 5.5) throughout your process. Use acidified solvents for extraction (e.g., ethanol with 0.1% formic acid). |
| Excessive heat or prolonged heating time: Thermal degradation can occur, especially above 60-70°C.[7][14] | Use lower temperatures for extraction and solvent evaporation. Consider techniques like microwave-assisted or ultrasound-assisted extraction, which can be effective at lower temperatures and shorter durations. If heating is necessary, keep it brief.[5][6] |
| Enzymatic degradation: Co-extracted β-glucosidases may be hydrolyzing the glycosidic bond.[8] | Consider a blanching step with steam or hot ethanol for the initial plant material to denature enzymes before extraction. Alternatively, perform extraction at low temperatures to minimize enzyme activity. |
| Oxidation: The presence of oxygen and metal ions can catalyze the degradation of flavonoids. | Degas your solvents and consider adding an antioxidant like ascorbic acid during extraction. Use metal-chelating agents like EDTA if metal ion contamination is suspected. |
Issue 2: Appearance of Unexpected Peaks in HPLC/UPLC Chromatogram
| Potential Cause | Recommended Solution |
| Degradation to aglycone: The most common degradation product is the aglycone, isorhamnetin, which will have a different retention time. | Co-inject with an isorhamnetin standard to confirm the identity of the peak. Review your protocol for factors causing degradation (see Issue 1). |
| Formation of epimers or other isomers: Harsh processing conditions could potentially lead to isomerization. | Use high-resolution analytical techniques like UPLC-MS/MS or NMR to characterize the unknown peak. Epimers will have the same mass as the parent compound. To minimize this, adhere to milder processing conditions (low temperature, acidic pH). |
| Oxidative degradation products: Oxidation can lead to a variety of breakdown products. | Use mass spectrometry to identify the molecular weights of the new peaks and infer their structures. Implement strategies to prevent oxidation as mentioned above. |
| Contamination: The sample may be contaminated with other compounds from the plant material or solvents. | Ensure the purity of your starting material and solvents. Optimize your purification protocol (e.g., gradient elution in chromatography). |
Data Presentation
Table 1: Influence of Processing Parameters on Flavonoid Glycoside Stability (General Trends)
| Parameter | Condition | Expected Impact on this compound Stability | Reference |
| pH | Acidic (pH 2.0 - 5.5) | High stability | [4] |
| Neutral (pH 7.0) | Moderate degradation | [15] | |
| Alkaline (pH > 7.4) | Significant degradation | [4] | |
| Temperature | < 40°C | Generally stable | [16] |
| 70 - 90°C | Increased degradation with longer exposure | [7] | |
| Roasting/Steaming (short duration) | May initially increase extractable amount, then degrades | [5][6] | |
| Light | Dark storage | High stability | [12] |
| Exposure to sunlight | Increased degradation | [16] |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound to Minimize Degradation
-
Material Preparation: Dry and finely grind the plant material. If enzymatic degradation is a concern, briefly blanch the material with steam for 2-3 minutes and then dry.
-
Extraction Solvent: Prepare a solution of 70% ethanol in water, acidified with formic acid to a final concentration of 0.1% (to maintain an acidic pH).
-
Extraction Process:
-
Macerate the ground plant material with the acidified ethanol solution (e.g., a 1:20 solid-to-liquid ratio).
-
Use an ultrasonic bath at a controlled temperature (e.g., 40°C) for 30-60 minutes. This enhances extraction efficiency without excessive heat.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
Repeat the extraction process on the residue to maximize yield.
-
-
Solvent Evaporation: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator with the water bath temperature set to not exceed 40°C.
-
Purification (if required):
-
The crude extract can be purified using column chromatography with a polyamide resin.[17]
-
Dissolve the extract in a minimal amount of the initial mobile phase.
-
Load the solution onto the column.
-
Elute with a gradient of ethanol in water (e.g., starting from 20% ethanol and gradually increasing to 80%).
-
Collect fractions and monitor by HPLC to isolate the fraction containing this compound.
-
Adjust the pH of the purified fraction to ~3.0 with a suitable acid, which may aid in precipitation and stability.[17]
-
Protocol 2: HPLC Method for Monitoring this compound Stability
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 40% B
-
25-30 min: 40% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 275 nm or 350 nm.
-
Column Temperature: 30°C.
-
Procedure:
-
Prepare a stock solution of your this compound sample in a suitable solvent (e.g., methanol or the mobile phase).
-
Subject aliquots of this solution to different conditions (e.g., different pH values, temperatures, light exposure) for a set period.
-
At various time points, inject the samples into the HPLC system.
-
Monitor the chromatogram for a decrease in the area of the this compound peak and the appearance of new peaks. Quantify the degradation by comparing the peak area to that of a control sample stored under optimal conditions (e.g., -20°C in the dark).
-
Mandatory Visualizations
Caption: Factors leading to the degradation of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quantitative Changes of Flavonol Glycosides from Pine Needles by Cultivar, Harvest Season, and Thermal Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Changes of Flavonol Glycosides from Pine Needles by Cultivar, Harvest Season, and Thermal Process [pnfs.or.kr]
- 7. researchgate.net [researchgate.net]
- 8. Study of the mechanism of change in flavonoid composition in the processing of Chrysanthemum morifolium (Ramat.) Tzvel. ‘Boju’ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of the metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. extrasynthese.com [extrasynthese.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Optimization of Extraction and Purification of Flavonoids from Stigmaless Floral Residues of Crocus sativus L. and Their Stimulatory Effect on Glucose Uptake In Vitro [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents [patents.google.com]
addressing peak tailing in isorhamnetin-3-O-glucoside HPLC analysis
Welcome to the technical support center for troubleshooting issues related to the HPLC analysis of isorhamnetin-3-O-glucoside. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic problems, with a specific focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC and why is it a problem?
A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, and its trailing edge is broader than the leading edge.[1] In an ideal HPLC analysis, the peaks should have a symmetrical, Gaussian shape.[2] Peak tailing can negatively impact the accuracy and precision of your analysis by making it difficult for data systems to determine the exact start and end of a peak.[3] This can lead to lower resolution between adjacent peaks, reduced sensitivity, and inaccurate quantification.[1][3]
Q2: I'm observing peak tailing specifically for this compound. What are the likely causes?
A2: The most common cause of peak tailing for compounds like this compound, a flavonoid, in reversed-phase HPLC is secondary interactions between the analyte and the stationary phase.[4] These unwanted interactions often occur with residual silanol groups (Si-OH) on the surface of silica-based columns.[5] Flavonoids, with their phenolic hydroxyl groups, can interact with these silanols, leading to peak tailing.[6] Other potential causes include using an inappropriate mobile phase pH, column contamination or degradation, sample overload, or issues with the HPLC system itself, such as extra-column volume.[4][6]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The pH of the mobile phase is a critical factor in the analysis of ionizable compounds like flavonoids.[7] For this compound, which has acidic phenolic hydroxyl groups, a low pH mobile phase is generally recommended.[8] A lower pH (typically around 2.5 to 3.5) ensures that these hydroxyl groups, as well as the residual silanol groups on the stationary phase, remain in their protonated (non-ionized) form.[4] This minimizes undesirable secondary ionic interactions that cause peak tailing.[4]
Q4: What type of HPLC column is best suited for the analysis of this compound?
A4: For the analysis of this compound and other flavonoids, a reversed-phase C18 column is commonly used.[8] To minimize peak tailing, it is advisable to use a modern, high-purity silica column that has been end-capped. End-capping is a process that deactivates most of the residual silanol groups on the silica surface, thereby reducing the potential for secondary interactions.[4]
Troubleshooting Guide: Addressing Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in your this compound HPLC analysis.
// Level 1 Checks check_mobile_phase [label="1. Review Mobile Phase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column [label="2. Evaluate Column Condition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sample [label="3. Assess Sample Preparation\nand Injection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_system [label="4. Inspect HPLC System", fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> check_mobile_phase; start -> check_column; start -> check_sample; start -> check_system;
// Level 2 Details - Mobile Phase ph_low [label="Is pH acidic (2.5-3.5)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; buffer_check [label="Is a suitable buffer used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
check_mobile_phase -> ph_low; ph_low -> buffer_check [label="Yes"];
// Level 2 Details - Column column_age [label="Is the column old or\nheavily used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; guard_column [label="Is a guard column in use?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
check_column -> column_age; column_age -> guard_column [label="No"];
// Level 2 Details - Sample overload [label="Is the sample overloaded?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_strength [label="Is the sample solvent stronger\nthan the mobile phase?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
check_sample -> overload; overload -> solvent_strength [label="No"];
// Level 2 Details - System connections [label="Are all fittings and\ntubing connections secure?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
check_system -> connections;
// Level 3 Solutions adjust_ph [label="Action: Adjust mobile phase pH\nto 2.5-3.5 using formic or acetic acid.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_buffer [label="Action: Introduce a buffer\n(e.g., phosphate buffer).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; replace_column [label="Action: Replace the column.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; replace_guard [label="Action: Replace the guard column.", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dilute_sample [label="Action: Dilute the sample or\nreduce injection volume.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; match_solvent [label="Action: Dissolve the sample in\nthe initial mobile phase.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; tighten_fittings [label="Action: Check and tighten all\nconnections. Use shorter, narrower tubing.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
ph_low -> adjust_ph [label="No"]; buffer_check -> add_buffer [label="No"]; column_age -> replace_column [label="Yes"]; guard_column -> replace_guard [label="Yes, and it's old"]; overload -> dilute_sample [label="Yes"]; solvent_strength -> match_solvent [label="Yes"]; connections -> tighten_fittings [label="No"];
// End State end [label="Peak Shape Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
adjust_ph -> end; add_buffer -> end; replace_column -> end; replace_guard -> end; dilute_sample -> end; match_solvent -> end; tighten_fittings -> end; } A troubleshooting workflow for addressing peak tailing.
Step 1: Evaluate the Mobile Phase
-
pH Adjustment: The pH of the mobile phase is the most critical parameter to check. For this compound, an acidic mobile phase is recommended to suppress the ionization of both the analyte's phenolic hydroxyl groups and the residual silanols on the column.[4]
-
Action: Adjust the aqueous component of your mobile phase to a pH between 2.5 and 3.5 using an additive like formic acid or acetic acid.[8]
-
-
Buffer Strength: If pH adjustment alone is not sufficient, the ionic strength of the mobile phase can be increased to further mask silanol interactions.
-
Action: Introduce a buffer, such as a phosphate buffer, at a low concentration (e.g., 10-25 mM). Be mindful of buffer solubility in the organic solvent, especially during gradient elution.[4]
-
Step 2: Assess the HPLC Column
-
Column Age and Contamination: Over time, columns can become contaminated with strongly retained sample components, or the stationary phase can degrade, leading to exposed silanols and peak tailing.[6] A sudden onset of peak tailing for all peaks may indicate a void at the column inlet or a blocked frit.[2]
-
Action: If the column is old or has been used with complex sample matrices, replace it with a new, high-purity, end-capped C18 column. If a blockage is suspected, you can try back-flushing the column (if the manufacturer's instructions permit).[4]
-
-
Guard Column: A contaminated or worn-out guard column can also be a source of peak tailing.
-
Action: Remove the guard column and run a standard. If the peak shape improves, replace the guard column.[4]
-
Step 3: Review Sample and Injection Parameters
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[4]
-
Action: Dilute your sample and reinject. If the peak shape improves, you were likely experiencing mass overload. Alternatively, reduce the injection volume.[4]
-
-
Injection Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause peak distortion.
-
Action: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
Step 4: Inspect the HPLC System
-
Extra-Column Volume: Excessive volume between the injector, column, and detector can lead to band broadening and peak tailing. This is often caused by using tubing with a large internal diameter or by poorly made connections.[4]
-
Action: Ensure all fittings are properly tightened and that you are using tubing with a narrow internal diameter (e.g., 0.12-0.17 mm). Keep the tubing length as short as possible.
-
// Interactions interaction [label="Secondary Ionic Interaction\n(Causes Peak Tailing)", shape=none, fontcolor="#EA4335"]; no_interaction [label="Desired Hydrophobic Interaction\n(Good Peak Shape)", shape=none, fontcolor="#34A853"];
// Relationships edge [style=dashed, arrowhead=normal]; analyte_ionized -> silanol_ionized [label="Strong Interaction"];
edge [style=solid, arrowhead=none]; analyte_protonated -> no_interaction; silanol_protonated -> no_interaction;
{rank=same; analyte_ionized; silanol_ionized; interaction} {rank=same; analyte_protonated; silanol_protonated; no_interaction} } Analyte-stationary phase interactions and their effect on peak shape.
Experimental Protocols
Below is a typical experimental protocol for the HPLC analysis of this compound, incorporating best practices to avoid peak tailing.
Objective: To achieve a sharp, symmetrical peak for the quantification of this compound.
Materials:
-
HPLC system with UV-Vis or DAD detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), preferably end-capped
-
This compound standard
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Formic acid or acetic acid
Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Degas both mobile phases prior to use.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol or the initial mobile phase composition.
-
Dilute the stock solution to the desired concentration using the initial mobile phase composition.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30-35 °C).
-
Equilibrate the column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Set the detector wavelength (e.g., 368 nm for isorhamnetin-3-O-rhamnoside, a related compound, can be a starting point).[1]
-
Inject the sample.
-
Run a gradient or isocratic elution as required for your separation. A typical gradient might start with a low percentage of organic solvent and increase over time.[3]
-
Data Presentation
The following table summarizes recommended starting conditions and troubleshooting adjustments for the HPLC analysis of this compound.
| Parameter | Recommended Starting Condition | Troubleshooting Action for Peak Tailing |
| Column | Reversed-phase C18, end-capped (e.g., 250 x 4.6 mm, 5 µm) | Use a new, high-purity, base-deactivated column. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) | Ensure pH is between 2.5 and 3.5. Consider adding a buffer (e.g., 10-25 mM phosphate). |
| Mobile Phase B | Acetonitrile or Methanol | No direct action for tailing, but be aware of buffer precipitation with high concentrations of acetonitrile. |
| Flow Rate | 1.0 mL/min | Not a primary cause of tailing, but ensure it is stable. |
| Column Temp. | 30-35 °C | Temperature can affect selectivity, but is not a primary solution for tailing. |
| Injection Volume | 5-20 µL | Reduce injection volume to check for overload. |
| Sample Solvent | Initial Mobile Phase Composition | Dissolve sample in the mobile phase to avoid solvent mismatch effects. |
By following this guide, you can systematically address the common causes of peak tailing and improve the quality and reliability of your this compound HPLC analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-PDA and in vivo anti-inflammatory potential of isorhamnetin-3-O-β-D-glucoside from Zygophyllum simplex L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]
- 8. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimal Solvent System for Flavonoid Extraction
Welcome to the technical support center for flavonoid extraction. This resource provides researchers, scientists, and drug development professionals with in-depth guidance on selecting the optimal solvent system for their experiments. Here you will find answers to frequently asked questions, troubleshooting guides for common issues, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the single best solvent for flavonoid extraction?
There is no single "best" solvent for all flavonoid extractions. The optimal choice depends on the specific characteristics of the target flavonoids and the plant matrix.[1] However, mixtures of alcohol and water, such as aqueous ethanol or aqueous methanol, are widely considered the most effective for a broad range of flavonoids.[2] Ethanol is often preferred over methanol for applications in the food and pharmaceutical industries due to its lower toxicity.[3]
Q2: How does solvent polarity influence extraction efficiency?
Solvent polarity is a critical factor. The principle of "like dissolves like" applies:
-
Polar Solvents: Aqueous solutions of alcohols (ethanol, methanol) are effective for extracting polar flavonoids, such as flavonoid glycosides (flavonoids with sugar molecules attached).[4]
-
Less Polar Solvents: Solvents like acetone, chloroform, diethyl ether, and ethyl acetate are better suited for extracting less polar or non-polar flavonoids, such as isoflavones, flavanones, and flavone aglycones (without sugar molecules).[1][4][5]
A sequential extraction using solvents of increasing polarity (e.g., starting with hexane, then chloroform, then ethyl acetate, and finally methanol) can be used to separate different classes of compounds.[6]
Q3: What are the advantages of using alcohol-water (hydroalcoholic) mixtures?
Hydroalcoholic mixtures offer a synergistic effect. Water acts as a swelling agent for the plant material, which increases the surface area available for extraction.[4] The alcohol then disrupts the cell walls, allowing the flavonoids to be released. Using pure alcohol can lead to the dehydration and collapse of plant cells, which may trap the target compounds and reduce the extraction yield.[4] An ethanol concentration of 70-80% is often found to be optimal.[2][7][8]
Q4: How does the pH of the solvent affect the extraction process?
The pH of the solvent can significantly impact the stability and recovery of certain flavonoids. For example, anthocyanins are more stable in slightly acidic conditions. Using a solvent like methanol with 0.1% hydrochloric acid (HCl) has been shown to be efficient for anthocyanin extraction.[1] Studies have also suggested that flavonoid recovery can increase at an acidic pH of 2.5–3.5 and decrease at a higher pH.[3]
Q5: What are modern "green" extraction techniques and how do they relate to solvent choice?
Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are considered "green" because they significantly reduce extraction time and solvent consumption.[3][9][10] These methods are highly efficient and can often provide higher yields than traditional methods like maceration or Soxhlet extraction.[11] Ethanol is a commonly used "green solvent" with these advanced techniques, aligning with environmentally friendly practices.[3][11]
Troubleshooting Guide
This guide addresses common problems encountered during flavonoid extraction related to the solvent system.
| Problem | Possible Cause(s) | Recommended Solutions |
| Low Flavonoid Yield | Incorrect Solvent Polarity: The solvent is not matched to the polarity of the target flavonoids. | - For unknown flavonoid profiles, start with a broad-spectrum solvent like 70% ethanol.[2][7] - For polar glycosides, use aqueous alcohol mixtures. - For non-polar aglycones, use acetone or ethyl acetate.[1] |
| Insufficient Solvent Volume: The solvent-to-solid ratio is too low, leading to saturation. | - Increase the solvent-to-solid ratio. Ratios between 1:10 and 1:50 (sample to solvent) are commonly used.[3] A ratio of 25:1 mL/g has been found effective in some MAE protocols.[12] | |
| Degradation of Flavonoids | High Temperature: Many flavonoids are thermolabile and can degrade at high temperatures used in methods like Soxhlet or decoction.[4][10] | - Use modern, low-temperature methods like Ultrasound-Assisted Extraction (UAE).[1] - If using heating, optimize the temperature and reduce extraction time. For example, an optimal temperature for UAE has been found to be around 60-75°C.[13][14] |
| Co-extraction of Impurities | Low Solvent Selectivity: The chosen solvent is extracting a wide range of unwanted compounds (e.g., chlorophylls, lipids). | - Perform a pre-extraction step with a non-polar solvent like hexane to remove lipids (defatting).[2] - Employ a sequential extraction with solvents of increasing polarity to fractionate the extract.[6] |
| Poor Extract Solubility | Solvent Mismatch: The final extract does not dissolve well in the solvent used for analysis (e.g., HPLC mobile phase). | - Use a solvent for extraction that is compatible with your analytical method, such as methanol or ethanol.[3] - After extraction, evaporate the solvent and redissolve the dried extract in a suitable solvent for analysis. |
Data Presentation: Solvent & Method Comparison
Table 1: Properties of Common Solvents for Flavonoid Extraction
| Solvent | Polarity | Target Flavonoids | Advantages | Disadvantages |
| Methanol | High | Polar (Glycosides, Anthocyanins) | High extraction yield for many phenolics.[15] | Toxic, not suitable for food/pharma products.[3] |
| Ethanol | High | Polar (Glycosides) | "Green" solvent, low toxicity, effective.[3] | Can be less efficient than methanol for some compounds. |
| Water | Very High | Highly Polar Glycosides | Non-toxic, inexpensive. | Low efficiency for less polar flavonoids, can extract many impurities (sugars, proteins).[15] |
| Acetone | Medium | Less Polar (Flavones, Flavanones) | Good for a range of flavonoid polarities.[1][16] | Flammable, can interfere with some antioxidant assays. |
| Ethyl Acetate | Medium-Low | Less Polar (Aglycones) | Good selectivity for less polar compounds.[1][5] | Lower yield for polar flavonoids. |
| Chloroform/DCM | Low | Non-Polar (Isoflavones, Flavones) | Selective for non-polar compounds.[1][5] | Toxic, environmental concerns. |
| Hexane | Very Low | Non-Polar Compounds (Lipids) | Excellent for defatting samples prior to extraction.[2] | Does not extract most flavonoids. |
Table 2: Comparison of Common Flavonoid Extraction Techniques
| Extraction Method | Typical Solvents | Avg. Time | Avg. Temp. | Advantages | Disadvantages |
| Maceration | Ethanol, Methanol, Water | 12-72 hours | Room Temp. | Simple, low cost, no special equipment needed.[7][10] | Time-consuming, large solvent volume, low efficiency.[10][17] |
| Soxhlet Extraction | Ethanol, Methanol, Hexane | 6-24 hours | Solvent Boiling Point | Continuous process reduces solvent needed compared to maceration.[10] | High temperature can degrade thermolabile compounds.[4] |
| Ultrasound-Assisted (UAE) | Ethanol, Methanol | 20-60 mins | 40-80°C | Fast, high yield, reduced solvent/energy use.[1][13] | Excessive power can degrade compounds.[3] |
| Microwave-Assisted (MAE) | Ethanol, Water | 5-30 mins | 50-110°C | Extremely fast, highly efficient, less solvent.[9][11][18] | Limited to small, microwave-stable molecules; potential for localized hot spots.[1] |
Visualizations: Workflows and Logic Diagrams
A clear workflow is essential for selecting the right solvent and experimental procedure.
Caption: Decision workflow for selecting an optimal flavonoid extraction solvent.
Caption: General experimental workflow for flavonoid extraction and analysis.
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Flavonoids
This protocol describes a general procedure for extracting flavonoids from dried plant material using UAE.
1. Materials and Equipment:
-
Dried, powdered plant material (particle size <0.5 mm).[1]
-
Extraction Solvent: 70% (v/v) Ethanol in deionized water.
-
Ultrasonic bath or probe system with temperature control.
-
Centrifuge.
-
Rotary evaporator.
-
Filter paper (e.g., Whatman No. 1).
-
Glassware (beakers, flasks).
2. Methodology:
-
Weigh 5 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% ethanol to the flask, creating a solid-to-liquid ratio of 1:20.
-
Place the flask in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.
-
Set the UAE parameters. Based on optimization studies, typical starting conditions are:
-
Begin sonication. Monitor the temperature to ensure it remains stable.
-
After extraction, remove the flask and allow it to cool to room temperature.
-
Filter the mixture through filter paper to separate the extract from the solid plant residue. For finer particles, centrifuge the mixture at 12,000 rpm for 10 minutes and collect the supernatant.[20]
-
The collected supernatant is the crude flavonoid extract. This can be concentrated using a rotary evaporator at 40-50°C to remove the ethanol.
-
The resulting aqueous extract can be used for analysis or further purified.
Protocol 2: Microwave-Assisted Extraction (MAE) of Flavonoids
This protocol provides a general method for rapid flavonoid extraction using a microwave system.
1. Materials and Equipment:
-
Dried, powdered plant material.
-
Extraction Solvent: 80% (v/v) Ethanol in deionized water.
-
Microwave extraction system (closed-vessel type is recommended).
-
Extraction vessels.
-
Filtration or centrifugation equipment.
2. Methodology:
-
Place 2 g of powdered plant material into a microwave extraction vessel.
-
Add 50 mL of 80% ethanol (solvent-to-material ratio of 25:1 mL/g).[12]
-
Seal the vessel and place it in the microwave extractor.
-
Set the MAE parameters. Optimized conditions from literature suggest:
-
Start the extraction program. The system will automatically control the power to maintain the set temperature.
-
Once the extraction is complete, allow the vessel to cool to a safe temperature before opening to avoid injury from built-up pressure.
-
Filter the contents to separate the crude extract from the plant residue.
-
The filtrate can be concentrated and prepared for analysis as described in the UAE protocol. The MAE method has been shown to increase flavonoid yield and significantly shorten extraction time compared to traditional methods.[11]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. longdom.org [longdom.org]
- 9. mdpi.com [mdpi.com]
- 10. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scialert.net [scialert.net]
- 16. The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts [foodandnutritionjournal.org]
- 17. Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajgreenchem.com [ajgreenchem.com]
- 19. Frontiers | Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties [frontiersin.org]
- 20. pubcompare.ai [pubcompare.ai]
Technical Support Center: Enhancing Isorhamnetin-3-O-Glucoside Production in E. coli Co-cultures
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the production of isorhamnetin-3-O-glucoside using Escherichia coli co-culture systems.
Troubleshooting Guide
This guide addresses common issues encountered during the co-culture fermentation process for this compound production.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no production of this compound | Inefficient precursor (quercetin) conversion. | • Optimize enzyme expression: Ensure robust expression of the two key enzymes: O-methyltransferase (ROMT) for converting quercetin to isorhamnetin, and UDP-glucosyltransferase (PGT) for the glycosylation of isorhamnetin.[1][2]• Enhance precursor uptake: Investigate potential transport limitations of quercetin into the E. coli cells. |
| Metabolic burden on the host cells. | • Distribute metabolic load: Utilize a co-culture system to separate the biosynthetic pathway into modules, reducing the metabolic strain on a single host.[3][4][5]• Optimize induction conditions: Adjust the concentration of the inducer (e.g., IPTG) and the induction time to balance enzyme production with cell health.[1][2] | |
| Suboptimal co-culture ratio. | • Optimize inoculation ratio: Experiment with different initial ratios of the two engineered E. coli strains to find the optimal balance for precursor conversion and final product synthesis. Ratios can significantly impact the final titer.[3][4][5] | |
| Accumulation of intermediate metabolites (e.g., isorhamnetin) | Inefficient second step of the pathway (glycosylation). | • Verify the functionality of the glycosyltransferase strain: Ensure the E. coli strain responsible for glycosylation is viable and expressing the PGT enzyme effectively.• Optimize UDP-glucose availability: The glycosylation step is dependent on the availability of UDP-glucose. Ensure the host strain has a sufficient intracellular pool of this sugar donor. |
| Poor cell growth or lysis | Toxicity of the substrate or product. | • Optimize substrate feeding strategy: High concentrations of the precursor, quercetin, can be toxic to E. coli. Implement a fed-batch or gradual feeding strategy to maintain substrate levels below the toxic threshold.[6]• Select a robust chassis strain: Some E. coli strains, like E. coli W, exhibit higher tolerance to flavonoids.[4] |
| Incompatible strains in the co-culture. | • Evaluate strain compatibility: Ensure the two engineered strains can coexist without inhibiting each other's growth. This can involve checking for the production of inhibitory compounds or competition for essential nutrients.[3][4][5] |
Frequently Asked Questions (FAQs)
Q1: Why use a co-culture system instead of a monoculture for this compound production?
A1: Co-culture systems offer several advantages over monocultures for producing complex molecules like this compound. By dividing the biosynthetic pathway between two different E. coli strains, the metabolic burden on each cell is reduced, which can lead to higher overall productivity.[3][4][5] This modular approach also allows for the independent optimization of each step of the pathway.[3][4][5]
Q2: What are the key enzymes involved in the biosynthesis of this compound from quercetin in this co-culture system?
A2: The biosynthesis involves two key enzymatic steps, each performed by a separate E. coli strain in the co-culture:
-
O-methylation: Quercetin is converted to isorhamnetin by an O-methyltransferase (e.g., ROMT-9).[1][2]
-
Glycosylation: Isorhamnetin is then glycosylated to form this compound by a UDP-glucosyltransferase (e.g., PGT E82L).[1][2]
Q3: What are the optimal conditions for maximizing this compound production in an E. coli co-culture?
A3: Optimal conditions can vary, but studies have shown that factors such as the cell mixing ratio, induction time, biotransformation temperature, and quercetin feed concentration are critical. For instance, a final concentration of 181.2 mg/L was achieved by optimizing these parameters.[1][2]
Q4: How can I analyze and quantify the production of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound and other related flavonoids in the culture supernatant.[7] Samples from the fermentation broth are typically mixed with an equal volume of ethanol, centrifuged to remove cell debris, and the supernatant is then analyzed by HPLC.[5]
Quantitative Data Summary
The following tables summarize key quantitative data from optimization experiments for flavonoid production in E. coli co-cultures.
Table 1: Optimization of this compound Production
| Parameter | Condition | This compound Titer (mg/L) | Reference |
| Initial Report | - | 39.6 | [1][2] |
| Optimized Co-culture | Optimized medium, temperature, cell ratio, induction time, and quercetin feed | 181.2 | [1][2] |
Table 2: General Flavonoid Production Enhancement using Co-cultures
| Flavonoid Class | Improvement Factor (Co-culture vs. Monoculture) | Final Titer | Reference |
| Flavan-3-ols | 970-fold | 40.7 ± 0.1 mg/L | [3][4] |
Experimental Protocols
Protocol 1: General E. coli Co-culture for Flavonoid Production
This protocol is a general guideline adapted from studies on flavonoid production in E. coli co-cultures.[3][5][8]
1. Strain Preparation:
- Inoculate single colonies of each engineered E. coli strain into separate flasks containing 25 mL of Andrews's Magic Medium (AMM) with the appropriate antibiotics.
- Grow overnight at 37°C with shaking.
2. Co-culture Inoculation:
- After approximately 14 hours, mix the overnight cultures volumetrically to the desired inoculation ratio (e.g., 1:1, 7:3).
- Inoculate 2 mL of fresh AMM with 40 µL of the mixed culture in a 48-well plate or a larger shake flask.
- Grow at 37°C until the desired optical density (OD600) for induction is reached.
3. Induction and Production:
- Induce protein expression by adding IPTG to a final concentration of 1 mM.
- If a precursor substrate (e.g., quercetin) is required, add it at this stage.
- Transfer the cultures to the optimal production temperature (e.g., 30°C) and incubate for 48 hours.
4. Sample Analysis:
- Mix an equal volume of the fermentation broth with absolute ethanol.
- Vortex for 10 seconds and centrifuge at high speed (e.g., 20,000 x g) for 10 minutes.
- Analyze the supernatant using HPLC to quantify the flavonoid products.
Visualizations
Caption: Biosynthetic pathway for this compound in an E. coli co-culture system.
Caption: General experimental workflow for this compound production.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] Optimization of bioactive isorhamnetin 3-O-glucoside production in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Engineering a Robust Escherichia coli W Platform for Scalable Production of Flavonoid‐O‐Glucosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Complete Biosynthesis of Anthocyanins Using E. coli Polycultures - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Isorhamnetin-3-O-glucoside vs. Isorhamnetin Aglycone in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isorhamnetin, an O-methylated flavonol naturally present in various plants like sea buckthorn, onions, and Ginkgo biloba, has garnered significant attention for its diverse pharmacological properties.[1][2][3] It exists predominantly in two forms: as a free aglycone and, more commonly, in glycosylated forms, with isorhamnetin-3-O-glucoside being one of the most prevalent.[2][4] The addition of a glucose moiety dramatically alters the molecule's physicochemical properties, leading to critical differences in bioavailability, metabolism, and, consequently, biological activity.
This guide provides an objective comparison of this compound and its aglycone counterpart, supported by experimental data. We will delve into their comparative bioavailability, antioxidant, anti-inflammatory, antidiabetic, and anticancer activities to assist researchers in selecting the appropriate compound for their studies and development pipelines.
Bioavailability and Metabolism: The Glycoside as a Prodrug
The most significant distinction between this compound and isorhamnetin aglycone lies in their absorption and metabolic fate. While the aglycone can be absorbed directly, flavonoid glycosides often exhibit higher bioaccessibility due to increased aqueous solubility and stability during digestion.[4]
Following oral ingestion, this compound travels to the small intestine and colon, where it is largely metabolized by the gut microbiota.[5][6] Bacterial enzymes, such as β-glucosidases, hydrolyze the O-glycosidic bond, cleaving the glucose molecule and releasing the isorhamnetin aglycone.[5][6][7] This liberated aglycone is then available for absorption into the bloodstream. This metabolic process suggests that this compound effectively functions as a prodrug, delivering the active aglycone to the systemic circulation.[7] Studies have shown that this mechanism can lead to higher plasma concentrations and a longer residence time for the active moiety compared to the oral administration of the aglycone itself.[8][9]
Comparative Biological Activities
Antioxidant Activity
Both forms of isorhamnetin exhibit antioxidant properties, but their efficacy in direct in vitro assays can differ. The aglycone, with its free hydroxyl groups, is a potent scavenger of free radicals.[10] In contrast, the glycoside may show reduced activity in cell-free assays until it is hydrolyzed to the aglycone. However, this compound has demonstrated antioxidant effects in various cellular and chemical assays.[4]
| Compound Form | Assay Type | Observation | Reference |
| Isorhamnetin Aglycone | DPPH, ABTS Radical Scavenging | Exhibits remarkable antioxidant activity by scavenging free radicals. | [10] |
| This compound | Various antioxidant assays | Has demonstrated antioxidant properties in multiple experimental tests. | [4][11] |
| This compound | In vivo (diabetic rats) | Oral administration reduces markers of oxidative stress, an effect attributed to its in vivo conversion to the aglycone. | [4] |
Anti-inflammatory Activity
Inflammation is a key pathological process where both compounds have shown therapeutic potential. Isorhamnetin aglycone exerts anti-inflammatory effects by modulating key signaling pathways, such as blocking NF-κB activation.[3] this compound also demonstrates significant anti-inflammatory action, including the inhibition of pro-inflammatory cytokines like IL-6 and TNF-α.[11] Some studies suggest the aglycone and its glycoside can have similar topical anti-inflammatory effects, indicating that local enzymatic activity may convert the glycoside to the active aglycone at the site of inflammation.[12]
Antidiabetic Activity
The comparative activity against diabetes-related enzymes is complex, with some conflicting reports in the literature. The primary mechanism explored is the inhibition of α-glucosidase, an enzyme that breaks down carbohydrates into absorbable monosaccharides. Slowing this enzyme can help manage postprandial hyperglycemia.
One study reported that isorhamnetin aglycone and its glucoside had no significant α-glucosidase inhibitory activity.[13] However, several other studies have found potent inhibitory activity for both forms, sometimes with the glucoside appearing remarkably potent. This discrepancy may arise from different experimental conditions, enzyme sources, or sample purity.
| Compound | Target Enzyme | Reported IC₅₀ | Reference |
| This compound | α-Glucosidase | 0.09 ± 0.01 µM | [11] |
| This compound | Rat Lens Aldose Reductase (RLAR) | 1.4 µM | [14] |
| Isorhamnetin Aglycone | α-Glucosidase | 15.97 µg/mL (~31.5 µM) | [15] |
| Isorhamnetin Aglycone | α-Glucosidase | No significant activity reported in one study. | [13] |
| Quercetin (related aglycone) | α-Glucosidase | 29.47 ± 3.36 µM | [13] |
Beyond enzyme inhibition, this compound was found to be highly effective at promoting glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells, suggesting an alternative and potent mechanism for its antidiabetic effects.[13]
Anticancer Activity
The isorhamnetin aglycone has been more extensively studied for its anticancer properties and has demonstrated potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines.[10] It often acts by inducing cell cycle arrest and apoptosis through modulation of key signaling pathways like Akt/mTOR and MAPK/MEK.[1] While isorhamnetin glycosides are also reported to have anticancer properties, direct side-by-side comparisons of IC₅₀ values with the aglycone in the same studies are limited.[16][17] The in vivo anticancer effect of the glycoside is likely mediated by its conversion to the more potent aglycone.
| Compound | Cell Line | Activity Type | Reported IC₅₀ | Reference |
| Isorhamnetin Aglycone | Breast Cancer (MCF7, T47D, etc.) | Cytotoxicity | ~10 µM | [1] |
| Isorhamnetin Aglycone | Hepatocellular Carcinoma (BEL-7402) | Cytotoxicity | 74.4 µg/mL (~236 µM) | [10] |
| Isorhamnetin-3,7-di-O-glucoside | Colon Cancer (Caco-2) | Cytotoxicity | Active at 50 µg/mL | [17] |
Experimental Protocols
α-Glucosidase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of α-glucosidase, which hydrolyzes a substrate to produce a colored product.
-
Materials : α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate, test compounds (isorhamnetin and its glucoside), acarbose (positive control), sodium phosphate buffer.
-
Procedure :
-
A solution of α-glucosidase is pre-incubated with various concentrations of the test compound or control in a 96-well plate for 10 minutes at 37°C.
-
The reaction is initiated by adding the pNPG substrate to each well.
-
The mixture is incubated for an additional 20 minutes at 37°C.
-
The reaction is terminated by adding a stop solution, such as 0.1 M sodium carbonate.
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated relative to a control without any inhibitor. The IC₅₀ value is determined from the dose-response curve.[13]
-
MTT Assay for Cell Viability (Anticancer)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials : Cancer cell lines (e.g., MCF-7 breast cancer cells), cell culture medium (e.g., DMEM with 10% FBS), test compounds, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, DMSO.
-
Procedure :
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., isorhamnetin) or a vehicle control (e.g., DMSO).
-
Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, the MTT solution is added to each well, and the plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at approximately 570 nm.
-
Cell viability is expressed as a percentage of the control, and the IC₅₀ value is calculated.[1]
-
Conclusion
The choice between this compound and isorhamnetin aglycone is highly dependent on the experimental context.
-
Isorhamnetin Aglycone often demonstrates higher potency in in vitro cell-based and cell-free enzymatic assays. It is the primary bioactive form and is suitable for mechanistic studies where direct interaction with a target is being measured.
-
This compound serves as a more bioavailable precursor for in vivo studies involving oral administration. Its glycosylation protects it from degradation and facilitates its delivery to the lower intestine, where it is converted to the active aglycone by microbiota. Therefore, despite potentially lower in vitro activity, its superior pharmacokinetic profile may lead to greater or more sustained in vivo efficacy.
For drug development, the glycoside may be a more practical starting point for oral formulations, while the aglycone remains the crucial molecule for understanding the ultimate mechanism of action. Future research should include more direct, side-by-side comparisons of these two forms in a wider array of biological systems.
References
- 1. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]
- 4. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of the metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound | TargetMol [targetmol.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
comparative analysis of isorhamnetin-3-O-glucoside and quercetin-3-O-glucoside
A comprehensive guide for researchers and drug development professionals on the structural and functional distinctions, comparative biological activities, and underlying molecular mechanisms of Isorhamnetin-3-O-glucoside and Quercetin-3-O-glucoside.
This compound (I3G) and quercetin-3-O-glucoside (Q3G) are closely related flavonoid glycosides ubiquitously found in the plant kingdom. Their structural similarity, differing only by a single methyl group, belies a nuanced divergence in their biological activities. This guide provides an objective comparison of their performance in key therapeutic areas, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.
Structural and Functional Overview
This compound is a 3'-O-methylated derivative of quercetin-3-O-glucoside. This seemingly minor structural alteration—a methoxy group (-OCH3) on the B-ring of I3G versus a hydroxyl group (-OH) on Q3G—is a critical determinant of their distinct pharmacological profiles.
Comparative Biological Performance
The primary distinctions in the bioactivity of I3G and Q3G have been observed in their antidiabetic, antioxidant, anti-inflammatory, and anticancer properties.
Antidiabetic Activity
In the realm of glucose metabolism, I3G and Q3G exhibit markedly different mechanisms of action. While Q3G and its aglycone, quercetin, are recognized for their inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate digestion, I3G and its aglycone, isorhamnetin, do not share this property. However, I3G demonstrates superior efficacy in stimulating glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1]
| Biological Activity | This compound (I3G) | Quercetin-3-O-glucoside (Q3G) |
| α-Glucosidase Inhibition (IC50) | No significant inhibition reported. | Acts as an inhibitor (its aglycone, quercetin, has an IC50 of 29.47 ± 3.36 μM).[1] |
| Glucose-Stimulated Insulin Secretion (GSIS) | More potent activity in INS-1 cells.[1] | Less potent activity compared to I3G.[1] |
Antioxidant Activity
Both flavonoid glycosides are known for their antioxidant capabilities, primarily through the scavenging of free radicals. Quercetin-3-O-glucoside, also known as isoquercitrin, has been shown to possess potent antioxidant activity.[2] While direct comparative studies providing IC50 values for I3G using the same antioxidant assays are limited, research on various isorhamnetin glycosides indicates they also exhibit significant antioxidant effects.
| Assay | Quercetin-3-O-glucoside (Q3G) IC50 |
| Superoxide Anion Scavenging | 78.16 ± 4.83 μM[2] |
Anti-inflammatory and Anticancer Activities
Both I3G and Q3G have been reported to possess anti-inflammatory properties by inhibiting the production of inflammatory mediators.[3][4] Similarly, their potential as anticancer agents has been a subject of investigation, with studies on their aglycones demonstrating cytotoxicity against various cancer cell lines. However, direct head-to-head comparative studies with quantitative IC50 values for the glycosides in these areas are not yet extensively available in the current body of scientific literature.
Experimental Protocols
α-Glucosidase Inhibition Assay
This enzymatic assay quantifies the inhibition of α-glucosidase, which is key to carbohydrate metabolism. The protocol involves the preparation of an enzyme solution from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8). The test compound is pre-incubated with the enzyme before the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The enzymatic reaction, which produces p-nitrophenol, is monitored by measuring the absorbance at 405 nm. The percentage of inhibition is then calculated to determine the IC50 value.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is widely used to determine the antioxidant capacity of a compound. A methanol solution of the stable free radical DPPH is prepared. The test compound is added, and the mixture is incubated in the dark. The reduction of DPPH by an antioxidant results in a color change from violet to yellow, which is measured by the decrease in absorbance at 517 nm. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
MTT Cell Viability Assay
The MTT assay is a colorimetric method to assess the cytotoxic effects of a compound on cell lines. Cells are seeded in 96-well plates and treated with varying concentrations of the test compound. After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The formazan crystals are then dissolved, and the absorbance is measured (typically at 570 nm) to determine the percentage of cell viability and the IC50 value.
Signaling Pathways
The aglycones of I3G and Q3G, isorhamnetin and quercetin, modulate distinct signaling pathways to exert their biological effects, particularly in glucose metabolism.
Quercetin has been shown to primarily activate the AMPK signaling pathway to enhance glucose transporter 4 (GLUT4) translocation and glucose uptake. At higher concentrations, it also engages the IRS1/PI3K/Akt signaling pathway . In contrast, isorhamnetin promotes GLUT4 translocation through the JAK2/STAT signaling pathway .[5][6]
Caption: Differential signaling for glucose uptake by aglycones of Q3G and I3G.
This compound has been shown to enhance insulin secretion through the activation of the PI3K/Akt signaling pathway .
References
- 1. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the Antioxidant Effects of Quercitrin and Isoquercitrin: Understanding the Role of the 6″-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microbial biocatalysis of quercetin-3-glucoside and isorhamnetin-3-glucoside in Salicornia herbacea and their contribution to improved anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validating the In Vivo Anti-Inflammatory Activity of Isorhamnetin-3-O-glucoside: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory activity of isorhamnetin-3-O-glucoside against other flavonoid alternatives, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation into the therapeutic potential of this natural compound.
Comparative Efficacy in a Model of Acute Inflammation
This compound has demonstrated significant anti-inflammatory effects in the carrageenan-induced paw edema model in rats, a standard for assessing acute inflammation. Its performance, when compared to the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin and other flavonoids, highlights its potential as a potent anti-inflammatory agent.
Recent studies have shown that orally administered this compound can considerably lower paw edema.[1] The histological abnormalities associated with inflammation are also improved, with a substantial decrease in the infiltration of inflammatory cells.
| Compound | Dose | Administration Route | Paw Edema Inhibition (%) | Reference |
| This compound | Data not available in a direct comparative study | Oral | Data not available in a direct comparative study | |
| Isorhamnetin Glycosides (mixed) | 1.0 µmoL/ear | Topical | IGR: 77.4 ± 5.7%, IGP: 65.3 ± 5.9% | [2] |
| Quercetin-3-methoxy-4′-glucosyl-7-glucoside | 15 mg/kg | Oral | 50.3% | |
| Indomethacin | 10 mg/kg | Oral | ~65-70% | [3] |
Note: A direct comparative study of this compound and quercetin-3-O-glucoside in the carrageenan-induced paw edema model with full quantitative data was not identified in the available literature. The data for isorhamnetin glycosides is from a croton oil-induced ear edema model, which is also a model of acute inflammation.
Mechanism of Action: Insights from In Vivo Studies
The anti-inflammatory activity of this compound is attributed to its ability to modulate key inflammatory pathways. In vivo studies have demonstrated its capacity to reduce the levels of pro-inflammatory cytokines and enzymes that play a crucial role in the inflammatory cascade.
Modulation of Pro-Inflammatory Mediators
This compound has been shown to significantly ameliorate the levels of key inflammatory mediators in paw tissue following a carrageenan challenge.[1]
| Inflammatory Mediator | Effect of this compound Treatment |
| Prostaglandin E2 (PGE2) | Significantly ameliorated |
| Interleukin-1β (IL-1β) | Significantly ameliorated |
| Interleukin-6 (IL-6) | Significantly ameliorated |
| Tumor Necrosis Factor-α (TNF-α) | Substantially decreased immunoreactive cells |
| Cyclooxygenase-2 (COX-2) | Substantially decreased immunoreactive cells |
These findings suggest that this compound exerts its anti-inflammatory effect by downregulating the production of these critical signaling molecules and enzymes, thereby dampening the overall inflammatory response.
Experimental Protocols
For researchers aiming to validate or build upon these findings, detailed experimental protocols are provided below.
Carrageenan-Induced Paw Edema in Rats
This widely used model induces acute, localized inflammation.
Experimental Workflow:
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Quercetin-3-O-glucoside (as a comparator)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
1% (w/v) λ-Carrageenan suspension in sterile saline
-
Plethysmometer
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. Fast the animals for 12 hours with free access to water.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Vehicle Control
-
This compound (various doses, e.g., 10, 25, 50 mg/kg)
-
Quercetin-3-O-glucoside (various doses, e.g., 10, 25, 50 mg/kg)
-
Indomethacin (10 mg/kg)
-
-
Administration: Administer the test compounds and indomethacin orally (p.o.) via gavage. Administer the vehicle to the control group.
-
Inflammation Induction: One hour after administration, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at 1, 2, 3, 4, 5, and 6 hours post-injection.
-
Data Analysis: Calculate the percentage of paw edema inhibition using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Measurement of Inflammatory Mediators
Tissue Preparation: At the end of the experimental period (e.g., 6 hours post-carrageenan injection), euthanize the animals and dissect the inflamed paw tissue. Homogenize the tissue in an appropriate buffer for subsequent analysis.
ELISA for TNF-α, IL-1β, IL-6, and PGE2: Use commercially available ELISA kits specific for rat TNF-α, IL-1β, IL-6, and PGE2. Follow the manufacturer's instructions for the assay procedure.
Immunohistochemistry for COX-2:
-
Fix the paw tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Deparaffinize and rehydrate the sections.
-
Perform antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against COX-2 overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
Visualize with a chromogen substrate (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Analyze the slides under a microscope and quantify the expression of COX-2.
Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the inhibition of the NF-κB signaling pathway. By suppressing the activation of NF-κB, this compound reduces the transcription and subsequent production of various pro-inflammatory cytokines and enzymes.
This guide provides a framework for understanding and validating the in vivo anti-inflammatory activity of this compound. Further head-to-head comparative studies with other flavonoids are warranted to fully elucidate its therapeutic potential.
References
A Comparative Guide to Isorhamnetin-3-O-glucoside Extraction Methods
Isorhamnetin-3-O-glucoside is a flavonoid glycoside found in a variety of plants, including onions, almonds, sea buckthorn, and Ginkgo biloba.[1][2][3] As a phytonutrient, it has garnered significant interest for its potential pharmacological properties, including antioxidant, anti-inflammatory, and anti-obesity effects.[3][4] The efficient extraction of this compound from its natural sources is a critical step for research and drug development. This guide provides a comparative overview of various extraction techniques, supported by experimental data and detailed protocols.
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method depends on factors such as desired yield, purity, processing time, cost, and environmental impact. Modern techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are often more efficient than traditional solvent-based methods.
| Method | Source Material | Key Parameters | Yield/Result | Solvent | Reference |
| Ultrasound-Assisted Extraction (UAE) | Flos Sophorae Immaturus | Ethanol: 70%; Time: 30 min; Temp: 61°C; L/S Ratio: 15.3 mL/g | Isorhamnetin Yield: 0.492% | Ethanol/Water | [5] |
| Microwave-Assisted Extraction (MAE) | Ginkgo Foliage | Power: 120 W; Time: 15 min; S/L Ratio: 1:30 g/mL | High recovery (99-100%) of related flavonols | 1.5 M [HO3S(CH2)4mim]HSO4 | [6] |
| MAE | Onion | Methanol: 93.8%; pH: 2; Temp: 50°C; S/S Ratio: 0.2:17.9 g:mL | Optimized for flavonol extraction | Methanol/Water | [7] |
| Supercritical Fluid Extraction (SFE) | Opuntia ficus-indica | Pressure: 400 bar; CO2 Flow: 100 g/min | Higher yield of isorhamnetin conjugates compared to methods without enzymatic pretreatment | Supercritical CO2, Ethanol (modifier) | [8] |
| Solvent (Reflux) Extraction | Gorse Flower Buds | 80% ethanol, refluxed twice for 1.2 hours each | Crude Extract: 2.1 kg from 10 kg of buds | Ethanol/Water, n-butanol | [9] |
| Enzymatic Synthesis (Biotransformation) | Isorhamnetin (substrate) | pH: 7.5; Temp: 25°C; Substrates: 0.5 mM isorhamnetin, 400 mM sucrose, 0.5 mM UDP | Titer: 231 mg/L (100% molar conversion) | Phosphate Buffer | [10] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing extraction results. Below are protocols derived from published studies for key extraction techniques.
Ultrasound-Assisted Extraction (UAE)
This method utilizes the energy of ultrasonic waves to create cavitation, disrupting plant cell walls and enhancing solvent penetration.
Protocol for Flavonoids from Sparganii Rhizoma [11]
-
Sample Preparation : Dry and grind the plant material to a fine powder (e.g., 60-mesh sieve).
-
Extraction : Place the powdered sample into an extraction vessel with the chosen solvent (e.g., 53.6% ethanol).
-
Sonication : Submerge the vessel in an ultrasonic device (e.g., 25 kHz, 300 W).
-
Parameter Control : Set the extraction time (e.g., 29.4 minutes) and maintain a constant temperature.
-
Separation : After extraction, centrifuge the mixture to separate the supernatant from the solid residue.
-
Analysis : Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to quantify this compound.
Microwave-Assisted Extraction (MAE)
MAE uses microwave energy to heat the solvent and sample, leading to rapid extraction. The polar nature of the solvent is a key factor in the efficiency of this method.[12]
Protocol for Flavonols from Onion [7]
-
Sample Preparation : Weigh the sample (e.g., 0.2 g of dried onion powder) into a microwave extraction vessel.
-
Solvent Addition : Add the extraction solvent (e.g., 17.9 mL of 93.8% methanol in water, adjusted to pH 2).
-
Extraction : Securely close the vessels and place them in the microwave oven. Set the temperature (50°C), time (5 minutes), and power.
-
Cooling : Allow the vessels to cool after the extraction cycle is complete.
-
Separation : Centrifuge the extract at approximately 1700 x g for 5 minutes.
-
Analysis : Filter the supernatant and analyze using UHPLC-PDA or a similar method.
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent.[13] Its properties can be tuned by changing pressure and temperature, allowing for selective extraction.
Protocol for Bioactive Compounds [14]
-
Sample Loading : Place the dried, powdered plant material (e.g., 20 g) into the extraction vessel. Pack cotton wool at both ends to prevent particle carryover.
-
System Setup : Place the vessel into the heating chamber and heat to the desired temperature (e.g., 40-60°C).
-
Pressurization : Pump liquid CO2 into the system at a constant rate (e.g., 10 cm³/min) until the target pressure is reached (e.g., 80-240 bar). A co-solvent like ethanol may be added to modify solvent polarity.[13]
-
Static Extraction : Once conditions are stable, stop the CO2 flow and allow the system to equilibrate for a set period (e.g., 2 hours) to ensure saturation of the solvent.
-
Collection : Resume CO2 flow and depressurize the fluid through a collector, causing the extracted compounds to precipitate.
-
Analysis : Dissolve the collected extract in a suitable solvent for quantification.
Visualizations: Workflow and Signaling Pathway
Experimental Workflow for Extraction
The following diagram illustrates a generalized workflow for the extraction and analysis of this compound.
Caption: Generalized workflow for flavonoid extraction and analysis.
Signaling Pathway Influenced by this compound
This compound has been shown to influence key cellular signaling pathways related to metabolism. It can increase insulin secretion and inhibit lipid accumulation by modulating the PI3K/Akt and ERK pathways.[4]
References
- 1. Isorhamnetin - Wikipedia [en.wikipedia.org]
- 2. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of Ultrasound-Assisted Extraction Using Response Surface Methodology for Simultaneous Quantitation of Six Flavonoids in Flos Sophorae Immaturus and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Method for Simultaneous Extraction and Hydrolysis for Determination of Flavonol Glycosides in Ginkgo Foliage Using Brönsted Acidic Ionic-Liquid [HO3S(CH2)4mim]HSO4 Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of a Microwave Assisted Extraction Method for Maximum Flavonols and Antioxidant Activity of Onion Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN104130299B - The extraction separation method of rhamnetin-3-O-β-D-6-O-.alpha.-L-rhamnosyl-D-glucose. in Flos Caraganae Sinicae alabastrum - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Response Surface Optimized Ultrasonic-Assisted Extraction of Flavonoids from Sparganii Rhizoma and Evaluation of Their in Vitro Antioxidant Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. books.rsc.org [books.rsc.org]
- 13. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials [mdpi.com]
- 14. repositori.ukwms.ac.id [repositori.ukwms.ac.id]
A Comparative Guide to the Cross-Validation of Analytical Methods for Isorhamnetin-3-O-Glucoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of isorhamnetin-3-O-glucoside, a flavonoid glycoside with significant therapeutic potential. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Vis Spectrophotometry, supported by experimental data and detailed protocols.
Quantitative Data Summary
The performance of each analytical method is summarized below, with key validation parameters presented for easy comparison. These parameters are crucial for determining the suitability of a method for a specific research or quality control application.
| Method | Analyte | Linearity (Range) | r² | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (Recovery %) | Precision (RSD %) |
| HPLC-PDA | This compound | 1.0 - 40.0 µg/mL | ≥ 0.9995 | 0.139 | - | - | - |
| Quercetin-3-O-β-d-glucoside | 4.0 - 60 µg/mL | > 0.99 | 1.33 | 4.0 | 93.53 - 103.75 | - | |
| UPLC-MS/MS | This compound | 7.20 - 115.25 ng/mL | 0.9990 | 0.18 | 0.72 | - | - |
| HPTLC | Flavonoid Glycosides (general) | 0.40 - 0.90 µ g/spot | > 0.99 | 0.0264 - 0.1317 | 0.0801 - 0.2182 | 93.95 - 100.46 | < 5% |
| UV-Vis Spectrophotometry | Total Flavonoids (as Quercetin) | 50 - 700 mg/L | 0.9981 | 1.4 (mg/g) | 4.1 (mg/g) | 98 - 102 | 1.1 - 1.2 |
Note: Data for HPTLC and UV-Vis Spectrophotometry are for general flavonoid glycosides or total flavonoids, as specific data for this compound was not available. These values provide a reasonable estimate of the expected performance.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC-PDA)
This method is suitable for the routine quantification of this compound in various samples.
-
Instrumentation: HPLC system equipped with a photodiode array (PDA) detector.
-
Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B). A typical gradient could be: 0-20 min, 10-30% A; 20-25 min, 30-50% A; 25-30 min, 50-10% A.
-
Flow Rate: 1.0 mL/min.
-
Detection: PDA detector set at a wavelength of 354 nm.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create a calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This highly sensitive and selective method is ideal for the quantification of this compound at very low concentrations, particularly in complex biological matrices.
-
Instrumentation: UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and 0.1% formic acid in water (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions: For this compound, the transition would be m/z 477.1 → 315.1 (quantifier) and another suitable fragment for confirmation.
-
Sample Preparation: May require solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for complex samples to remove interferences.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective method for the simultaneous analysis of multiple samples.
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Sample Application: Samples and standards are applied as bands using an automated applicator.
-
Mobile Phase: A mixture of ethyl acetate, formic acid, glacial acetic acid, and water (e.g., 100:11:11:27, v/v/v/v).
-
Development: Plates are developed in a saturated twin-trough chamber.
-
Densitometric Analysis: The plates are scanned using a densitometer at a wavelength of 254 nm or 366 nm after derivatization with a suitable reagent (e.g., Natural Products-polyethylene glycol reagent).
UV-Vis Spectrophotometry (Total Flavonoid Content)
This simple and rapid method is used to estimate the total flavonoid content in a sample, expressed as equivalents of a standard flavonoid like quercetin.
-
Principle: Based on the formation of a stable complex between flavonoids and aluminum chloride, which can be measured colorimetrically.
-
Reagents:
-
Sample extract dissolved in methanol.
-
2% Aluminum chloride (AlCl₃) solution in methanol.
-
Sodium nitrite (NaNO₂) solution.
-
Sodium hydroxide (NaOH) solution.
-
-
Procedure:
-
To the sample extract, add sodium nitrite solution and incubate.
-
Add aluminum chloride solution and incubate.
-
Add sodium hydroxide solution.
-
Measure the absorbance at a specific wavelength (e.g., 510 nm) using a UV-Vis spectrophotometer.
-
-
Quantification: The total flavonoid content is determined from a calibration curve prepared with a quercetin standard.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PI3K/Akt signaling pathway, which is modulated by this compound, and a general workflow for the cross-validation of analytical methods.
A Comparative Analysis of Isorhamnetin Glycosides: Glucoside vs. Rutinoside vs. Galactoside
In the realm of flavonoid research, isorhamnetin and its glycosidic derivatives have garnered significant attention for their diverse pharmacological activities. Among these, isorhamnetin-3-O-glucoside, isorhamnetin-3-O-rutinoside (also known as narcissin), and isorhamnetin-3-O-galactoside are of particular interest due to their presence in various medicinal plants and functional foods.[1][2] This guide provides a comparative overview of these three isorhamnetin glycosides, focusing on their antioxidant and anti-inflammatory properties, and intestinal permeability, supported by available experimental data.
Comparative Biological Performance
The biological efficacy of isorhamnetin glycosides is intricately linked to the nature of the sugar moiety attached to the isorhamnetin aglycone. This structural variation influences their bioavailability and interaction with cellular targets.
Antioxidant Activity
Isorhamnetin glycosides are recognized for their antioxidant properties, which are often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity. While direct comparative studies testing the glucoside, rutinoside, and galactoside in the same experiment are limited, existing literature indicates that all three possess antioxidant potential.[3][4] The antioxidant capacity is often attributed to the flavonoid's ability to donate a hydrogen atom, thereby neutralizing free radicals.
| Compound | Assay | IC50 Value (µg/mL) | Source |
| Isorhamnetin-3-O-rutinoside | DPPH | 165.62 | [5] |
| Isorhamnetin-3-O-rutinoside-7-O-glucoside | DPPH | 177.91 | [5] |
Note: Data for this compound and isorhamnetin-3-O-galactoside from a directly comparable DPPH assay were not available in the reviewed literature. However, both have been noted for their antioxidant properties in various studies.[4][6]
Anti-inflammatory Activity
The anti-inflammatory effects of isorhamnetin glycosides are a key area of investigation. These compounds can modulate inflammatory pathways, such as by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. A study on isorhamnetin glycosides from Opuntia ficus-indica demonstrated that the diglycoside, isorhamnetin-glucosyl-rhamnoside (a rutinoside), exhibited potent in vivo anti-inflammatory effects, comparable to the drug indomethacin.[7] Isorhamnetin-3-O-galactoside has also been shown to reduce inflammatory responses by inhibiting the release of high mobility group box 1 (HMGB1) and the subsequent activation of the NF-κB pathway.[3][6]
| Compound/Extract | Assay | Inhibition (%) | Concentration/Dose |
| Isorhamnetin-glucosyl-rhamnoside (IGR) | Croton oil-induced ear edema in rats | 77.4 ± 5.7 | Topical application |
| Isorhamnetin-glucosyl-pentoside (IGP) | Croton oil-induced ear edema in rats | 65.3 ± 5.9 | Topical application |
| Opuntia ficus-indica Extract (OFI) | Croton oil-induced ear edema in rats | 57.1 ± 9.7 | Topical application |
| Indomethacin | Croton oil-induced ear edema in rats | 69.5 ± 5.3 | Topical application |
Source: Adapted from a study on the topical anti-inflammatory effects of isorhamnetin glycosides.[7]
Intestinal Permeability (Bioavailability)
The bioavailability of flavonoids is largely dependent on their absorption in the gastrointestinal tract. The Caco-2 cell monolayer model is a widely used in vitro method to predict human intestinal permeability. The apparent permeability coefficient (Papp) is a key parameter derived from this assay. Studies have shown that glycosylation patterns significantly affect the permeability of isorhamnetin derivatives. For instance, isorhamnetin-3-O-glucosyl-rhamnoside (rutinoside) has been evaluated for its permeability across a Caco-2/HT-29 co-culture model.[8] Generally, flavonoid aglycones exhibit higher permeability than their glycosides.[8]
| Compound | Model | Papp (AP-BL) (x 10⁻⁶ cm/s) |
| Isorhamnetin-3-O-glucosyl-rhamnoside (IGR) | Caco-2/HT-29 co-culture | 1.72 ± 0.01 |
| Isorhamnetin (aglycone) | Caco-2/HT-29 co-culture | 4.74 ± 0.02 |
Source: Data from a study on the bioaccessibility and intestinal permeability of isorhamnetin glycosides.[8]
Note: Directly comparable Papp values for this compound and isorhamnetin-3-O-galactoside were not available in the reviewed literature.
Signaling Pathways
Isorhamnetin and its glycosides exert their biological effects by modulating various cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial regulators of inflammation and cell proliferation.[1][9]
Isorhamnetin-3-O-galactoside has been demonstrated to attenuate inflammatory responses by inhibiting the nuclear translocation of NF-κB and c-Jun, a component of the AP-1 transcription factor, which is downstream of the MAPK pathway.[10] While specific studies detailing the distinct signaling mechanisms for the glucoside and rutinoside are less common, it is widely accepted that many flavonoid glycosides are hydrolyzed to their aglycone form (isorhamnetin) in the gut, which then modulates these pathways.[11] Isorhamnetin itself has been shown to inhibit the Akt/mTOR and MEK/ERK (a part of the MAPK pathway) signaling cascades.[12]
Caption: Inhibition of the NF-κB signaling pathway by isorhamnetin glycosides.
Caption: Modulation of the MAPK signaling pathway by isorhamnetin glycosides.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is a standard method for assessing antioxidant activity.
-
Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol or ethanol to a concentration of 0.1 mM.
-
Sample Preparation: The isorhamnetin glycosides are dissolved in a suitable solvent (e.g., methanol or DMSO) to create a series of concentrations.
-
Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the sample solutions. A control containing only the DPPH solution and the solvent is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.
Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages
This assay evaluates the anti-inflammatory potential of compounds by measuring their ability to inhibit NO production in stimulated macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the isorhamnetin glycosides. The cells are pre-incubated for 1-2 hours.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response and NO production. A control group without LPS and a group with LPS but without the test compound are included.
-
Incubation: The plate is incubated for 24 hours.
-
Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent are mixed and incubated at room temperature for 10-15 minutes.
-
Absorbance Reading: The absorbance is measured at 540 nm. The quantity of nitrite is determined from a sodium nitrite standard curve.
-
Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is determined as the concentration that inhibits 50% of NO production. A cell viability assay (e.g., MTT) is also performed to ensure that the observed inhibition is not due to cytotoxicity.
Caco-2 Permeability Assay
This in vitro model is used to predict the intestinal absorption of compounds.
-
Cell Culture: Caco-2 cells are cultured in a suitable medium and seeded onto permeable Transwell inserts. The cells are maintained for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Transport Experiment:
-
Apical to Basolateral (AP-BL) Transport (Absorption): The test compound (isorhamnetin glycoside) is added to the apical (AP) chamber, which represents the intestinal lumen. The basolateral (BL) chamber, representing the blood side, contains fresh medium.
-
Basolateral to Apical (BL-AP) Transport (Efflux): The test compound is added to the BL chamber, and the AP chamber contains fresh medium.
-
-
Sampling: At specific time intervals (e.g., 30, 60, 90, 120 minutes), samples are taken from the receiver chamber (BL for absorption, AP for efflux) and replaced with fresh medium.
-
Quantification: The concentration of the compound in the collected samples is quantified using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux (rate of appearance of the compound in the receiver chamber).
-
A is the surface area of the permeable membrane.
-
C0 is the initial concentration of the compound in the donor chamber.
-
Conclusion
This compound, isorhamnetin-3-O-rutinoside, and isorhamnetin-3-O-galactoside are all promising bioactive compounds with demonstrated antioxidant and anti-inflammatory properties. The nature of the sugar moiety plays a crucial role in their biological activity and bioavailability. Isorhamnetin-3-O-rutinoside and isorhamnetin-3-O-galactoside have shown significant anti-inflammatory effects, with the rutinoside demonstrating notable in vivo efficacy. While direct comparative data across all three glycosides for every biological endpoint is not yet fully available, the existing evidence suggests that they all modulate key inflammatory signaling pathways like NF-κB and MAPK. Further head-to-head studies are warranted to fully elucidate the comparative efficacy of these isorhamnetin glycosides and to guide their potential application in the development of novel therapeutics and nutraceuticals.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isorhamnetin Glycosides as Phytonutrients | Encyclopedia MDPI [encyclopedia.pub]
- 4. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioaccessibility, Intestinal Permeability and Plasma Stability of Isorhamnetin Glycosides from Opuntia ficus-indica (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isorhamnetin attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
- 10. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of the metabolites of isorhamnetin 3-O-glucoside produced by human intestinal flora in vitro by applying ultraperformance liquid chromatography/quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Isorhamnetin-3-O-glucoside: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Isorhamnetin-3-O-glucoside (I3G), a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of I3G, supported by experimental data, to aid researchers in their exploration of this promising compound.
Quantitative Efficacy: A Tabular Comparison
The following tables summarize the quantitative data from various studies, offering a clear comparison of the in vitro and in vivo bioactivities of this compound and its aglycone, isorhamnetin.
In Vitro Efficacy
| Biological Activity | Cell Line/Assay | Compound | Concentration/IC50 | Key Findings | Reference |
| Anti-diabetic | INS-1 (Rat Insulinoma) | This compound | 100 µM | Significantly increased glucose-stimulated insulin secretion. | [1] |
| INS-1 (Rat Insulinoma) | Isorhamnetin | 100 µM | Significantly increased glucose-stimulated insulin secretion. | [1] | |
| α-Glucosidase Inhibition | This compound | - | No significant inhibitory activity. | [1] | |
| Anti-cancer | SW-480 (Colon Cancer) | Isorhamnetin | IC50: 0.8 µg/mL (24h) | Potent cytotoxic effects. | [2] |
| HT-29 (Colon Cancer) | Isorhamnetin | IC50: 13.04 µg/mL (24h) | Potent cytotoxic effects. | [2] | |
| MCF-7 (Breast Cancer) | Isorhamnetin | IC50: ~10 µM | Inhibited cell proliferation. | [3] | |
| T47D (Breast Cancer) | Isorhamnetin | IC50: ~10 µM | Inhibited cell proliferation. | [3] | |
| BT-474 (Breast Cancer) | Isorhamnetin | IC50: ~10 µM | Inhibited cell proliferation. | [3] | |
| BT-549 (Breast Cancer) | Isorhamnetin | IC50: ~10 µM | Inhibited cell proliferation. | [3] | |
| MDA-MB-231 (Breast Cancer) | Isorhamnetin | IC50: ~10 µM | Inhibited cell proliferation. | [3] | |
| MDA-MB-468 (Breast Cancer) | Isorhamnetin | IC50: ~10 µM | Inhibited cell proliferation. | [3] | |
| MCF-10A (Normal Breast) | Isorhamnetin | IC50: 38 µM | Less inhibitory activity compared to cancer cells. | [3] | |
| HT-29 (Colon Cancer) | Isorhamnetin | 100 µM, 150 µM | Significantly reduced mitochondrial activity. | [4] | |
| Anti-inflammatory | HT-29 (Colon Cancer) | Isorhamnetin | 80 µM, 100 µM | Significantly decreased production of IL-8. | [4] |
In Vivo Efficacy
| Biological Activity | Animal Model | Compound | Dosage | Key Findings | Reference |
| Anti-diabetic | High-Fat Diet/STZ-induced Diabetic Mice | Isorhamnetin | 10 mg/kg/day (10 days, p.o.) | Significantly reduced blood glucose and insulin levels; Decreased HOMA-IR. | [5] |
| STZ-induced Diabetic Rats | Isorhamnetin diglucoside | 10 & 20 mg/kg/day (10 days, p.o.) | Significantly reduced serum glucose levels. | [6][7] | |
| Hepatoprotective | Acetaminophen-induced Hepatotoxicity in Mice | Isorhamnetin | 50 & 100 mg/kg (p.o.) | Significantly reduced serum ALT, AST, ALP, and LDH; Decreased TNF-α, IL-1β, and IL-6. | [8] |
| CCl4-induced Hepatic Injury in Mice | Isorhamnetin-3-O-galactoside | 100 & 200 mg/kg (i.p.) | Significantly attenuated the increase in serum ALT and AST activities; Reduced serum TNF-α. | [9] | |
| Anti-inflammatory | Carrageenan-induced Paw Edema in Rats | This compound | - | Considerably lowered the weight of the paw edema; Decreased COX-2 and TNF-α expression. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
In Vitro Assays
1. Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Remove the treatment medium and add 28 µL of a 2 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate the plate for 1.5 hours at 37°C.
-
Remove the MTT solution and add 130 µL of DMSO to dissolve the formazan crystals.
-
Incubate for 15 minutes at 37°C with shaking.
-
Measure the absorbance at 492 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits cell growth by 50%.
-
2. Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Objective: To assess the effect of this compound on insulin secretion from pancreatic β-cells.
-
Procedure:
-
Seed INS-1 cells in a 12-well plate and culture until they reach approximately 80% confluency.
-
Wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer.
-
Pre-incubate the cells in glucose-free KRB buffer for 1 hour.
-
Replace the buffer with KRB containing either a low (e.g., 2.8 mM) or high (e.g., 16.7 mM) glucose concentration, with or without the test compound (this compound).
-
Incubate for 2 hours and collect the supernatant.
-
Measure the insulin concentration in the supernatant using an ELISA kit.
-
In Vivo Models
1. Carrageenan-Induced Paw Edema
-
Objective: To evaluate the acute anti-inflammatory activity of this compound.
-
Procedure:
-
Administer this compound or a control vehicle to rats orally.
-
After a set period (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan suspension into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
-
Signaling Pathways and Mechanisms of Action
Isorhamnetin and its glycosides exert their biological effects through the modulation of various signaling pathways. The diagrams below, generated using Graphviz, illustrate these complex interactions.
Anti-Diabetic Signaling Pathway
Caption: I3G promotes insulin secretion via PI3K/Akt and ERK pathways.
Anti-Cancer Signaling Pathway
Caption: Isorhamnetin inhibits cancer cell growth and induces apoptosis.
Experimental Workflow: In Vitro Anti-Cancer Screening
Caption: Workflow for determining the IC50 of I3G in cancer cells.
Conclusion
The compiled data indicates that this compound and its aglycone, isorhamnetin, exhibit a wide range of pharmacological activities both in vitro and in vivo. While in vitro studies provide valuable insights into the molecular mechanisms and cellular effects, in vivo models confirm the physiological relevance and potential therapeutic efficacy. Notably, the anti-diabetic, anti-cancer, anti-inflammatory, and hepatoprotective properties are well-documented. Further research is warranted to fully elucidate the therapeutic potential of this compound, particularly focusing on its pharmacokinetic and pharmacodynamic profiles in more complex disease models. This guide serves as a foundational resource for scientists dedicated to advancing the field of natural product-based drug discovery.
References
- 1. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isorhamnetin Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Isorhamnetin Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant effects of isorhamnetin 3,7-di-O-beta-D-glucopyranoside isolated from mustard leaf (Brassica juncea) in rats with streptozotocin-induced diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lipid-lowering, anti-inflammatory, and hepatoprotective effects of isorhamnetin on acetaminophen-induced hepatotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isorhamnetin-3-O-galactoside Protects against CCl4-Induced Hepatic Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Isorhamnetin-3-O-glucoside: A Comparative Analysis of Its Cytotoxic Effects on Cancerous and Normal Cells
For Immediate Release
[City, State] – [Date] – Isorhamnetin-3-O-glucoside, a flavonoid found in various medicinal plants, is demonstrating significant potential as a selective anticancer agent. A comprehensive review of recent studies reveals its preferential cytotoxicity towards cancer cells while exhibiting lower toxicity to normal, healthy cells. This comparison guide synthesizes key experimental findings, providing researchers, scientists, and drug development professionals with a detailed overview of its therapeutic promise.
Quantitative Analysis of Cytotoxicity
The selective cytotoxic nature of isorhamnetin and its glycosides has been quantified across a range of human cancer and normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, serves as a key metric for comparison.
| Cell Line | Cell Type | Compound | IC50 Value | Reference |
| Cancer Cell Lines | ||||
| MCF-7 | Breast Adenocarcinoma | Isorhamnetin | ~10 µM | [1] |
| T47D | Breast Ductal Carcinoma | Isorhamnetin | ~10 µM | [1] |
| BT474 | Breast Ductal Carcinoma | Isorhamnetin | ~10 µM | [1] |
| BT-549 | Breast Ductal Carcinoma | Isorhamnetin | ~10 µM | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | Isorhamnetin | ~10 µM | [1] |
| MDA-MB-468 | Breast Adenocarcinoma | Isorhamnetin | ~10 µM | [1] |
| SW-480 | Colon Adenocarcinoma | Isorhamnetin | ≤ 20 µg/mL (24h) | [2] |
| HT-29 | Colon Adenocarcinoma | Isorhamnetin | ≤ 20 µg/mL (24h) | [2] |
| HCT-116 | Colon Carcinoma | Isorhamnetin | 72 µM (48h) | [3] |
| K562 | Chronic Myelogenous Leukemia | Isorhamnetin | (See graph in ref) | [4] |
| Normal Cell Lines | ||||
| MCF10A | Normal Breast Epithelial | Isorhamnetin | 38 µM | [1] |
| HaCaT | Human Keratinocytes | Isorhamnetin | Lower toxicity | [2] |
| MCF-12A | Non-tumorigenic Mammary Epithelial | Isorhamnetin-3-rutinoside-4′-O-glucoside | Significantly less cytotoxic at 400 µM | [5] |
| RAW 264.7 | Macrophage | Isorhamnetin-3-O-β-d-glucopyranoside | No cytotoxicity at 100 µg/mL | [5] |
Mechanism of Action: Preferential Induction of Apoptosis in Cancer Cells
Isorhamnetin and its glycosides exert their cytotoxic effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells. This process is often mediated by the modulation of key signaling pathways that regulate cell survival and proliferation.
One of the central mechanisms involves the mitochondrial apoptotic pathway . In human colon cancer cells (HT-29), an isorhamnetin glycoside was shown to increase the Bax/Bcl-2 ratio, leading to a loss of mitochondrial membrane potential and subsequent caspase-dependent apoptosis[6]. This intrinsic pathway is a critical regulator of cell death.
Furthermore, isorhamnetin has been observed to influence other critical signaling cascades. In breast cancer cells, it inhibits the Akt/mTOR and MEK/ERK signaling pathways , both of which are crucial for cell proliferation and survival[1]. The compound has also been shown to induce cell cycle arrest, primarily at the G2/M phase, in various cancer cell lines, including human bladder and colon cancer cells[3][7]. This prevents cancer cells from dividing and propagating.
The pro-apoptotic and anti-proliferative effects of isorhamnetin are often linked to the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death[7][8].
Caption: Proposed signaling pathway of this compound in cancer cells.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the reviewed literature.
Cell Viability Assay (MTT Assay)
The cytotoxic effects of this compound are commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Following treatment, the media is replaced with fresh media containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is expressed as a percentage of the control.
Caption: A simplified workflow of the MTT cell viability assay.
Apoptosis Analysis by Flow Cytometry
The induction of apoptosis is frequently quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Treatment: Cells are treated with this compound as described for the viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.
Conclusion
The available data strongly suggest that this compound and related compounds are promising candidates for further investigation in cancer therapy. Their ability to selectively induce apoptosis in cancer cells while sparing normal cells addresses a critical challenge in oncology: minimizing off-target toxicity. Future research should focus on in vivo studies to validate these in vitro findings and to further elucidate the molecular mechanisms underlying this selective cytotoxicity.
References
- 1. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isorhamnetin Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Isorhamnetin glycoside isolated from Opuntia ficus-indica (L.) MilI induces apoptosis in human colon cancer cells through mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Isorhamnetin Treatment of Malignant Tumors: Mechanisms and Applications - PMC [pmc.ncbi.nlm.nih.gov]
Isorhamnetin-3-O-glucoside: A Potential Biomarker in Inflammatory and Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Isorhamnetin-3-O-glucoside, a flavonoid glycoside found in various medicinal and dietary plants, is emerging as a significant subject of interest in the scientific community for its potential as a biomarker in inflammatory and metabolic conditions. This guide provides a comparative analysis of this compound's performance against other relevant markers, supported by experimental data, to aid in its validation and potential clinical application.
Comparative Analysis of this compound as a Biomarker
Current research highlights the anti-inflammatory and anti-diabetic properties of this compound and its aglycone, isorhamnetin. These effects are often measured by changes in the levels of established biomarkers. The following tables summarize the quantitative data from various studies, comparing the effects of this compound and its derivatives with controls or conventional drugs.
Anti-inflammatory Activity
| Biomarker | Experimental Model | Treatment | Concentration | % Inhibition / Change | Reference |
| Nitric Oxide (NO) | LPS-stimulated RAW 264.7 macrophages | Isorhamnetin-glucosyl-rhamnoside (IGR) | 125 ng/mL | 68.7 ± 5.0% inhibition | [1] |
| Interleukin-6 (IL-6) | Phytohaemagglutinin-stimulated human PBMCs | This compound | 100 µM | Inhibition of IL-6 production | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) | Phytohaemagglutinin-stimulated human PBMCs | This compound | 100 µM | Inhibition of TNF-α production | [1] |
| Cyclooxygenase-2 (COX-2) | Croton oil-induced ear edema in mice | Isorhamnetin-glucosyl-rhamnoside (IGR) | - | Significant inhibition | [1] |
| Paw Edema | Carrageenan-induced inflammation in rats | Isorhamnetin-3-O-β-D-glucoside | - | Considerable reduction in paw edema weight | [2] |
Anti-diabetic and Metabolic Effects
| Biomarker/Parameter | Experimental Model | Treatment | Concentration/Dose | Effect Compared to Control/Metformin | Reference |
| Serum Glucose | High-Fat Diet/Streptozotocin-induced diabetic mice | Isorhamnetin | 10 mg/kg | Significant reduction, comparable to Metformin (200 mg/kg) | [3] |
| Serum Insulin | High-Fat Diet/Streptozotocin-induced diabetic mice | Isorhamnetin | 10 mg/kg | Significant reduction, comparable to Metformin (200 mg/kg) | [3] |
| HOMA-IR | High-Fat Diet/Streptozotocin-induced diabetic mice | Isorhamnetin | 10 mg/kg | Significant reduction, comparable to Metformin (200 mg/kg) | [3] |
| Malondialdehyde (MDA) | High-Fat Diet/Streptozotocin-induced diabetic mice | Isorhamnetin | 10 mg/kg | Significant reduction, comparable to Metformin (200 mg/kg) | [3] |
| Glutathione (GSH) | High-Fat Diet/Streptozotocin-induced diabetic mice | Isorhamnetin | 10 mg/kg | Significant increase, comparable to Metformin (200 mg/kg) | [3] |
| Glucose Uptake (GLUT4 Translocation) | L6 myotubes | Isorhamnetin | 1 nM | Significant increase | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the validation and replication of findings. Below are summaries of key experimental protocols used in the cited studies.
Quantification of this compound in Biological Samples
A common method for the quantification of this compound and its metabolites in plasma is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS).
Sample Preparation (Protein Precipitation): [6]
-
To 500 µL of plasma, add 1.5 mL of acetonitrile containing 1% formic acid.
-
Vortex the mixture and store at 4°C for 1 hour, with intermittent vortexing.
-
Centrifuge the sample at 1,789 rcf for 10 minutes at 4°C.
-
Collect the supernatant and dry it under a stream of nitrogen gas.
-
Reconstitute the dried sample in 125 µL of the initial mobile phase for analysis.
Chromatographic Conditions: [6]
-
Column: Waters Symmetry C18 (2.1 mm × 100 mm, 3.5 μm)
-
Mobile Phase: A gradient of 0.1% aqueous formic acid (A) and acetonitrile (B).
-
Internal Standard: Naringin can be used as an internal standard.
Mass Spectrometry: [6]
-
Detection is performed using a mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor and product ion transitions for this compound and the internal standard are monitored for quantification.
In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)
This model is used to assess the anti-inflammatory effects of compounds.[2]
-
Induce inflammation by injecting a 1% carrageenan solution into the sub-plantar tissue of the right hind paw of rats.
-
Administer the test compound (e.g., isorhamnetin-3-O-β-D-glucoside) orally at a specific dose prior to carrageenan injection.
-
Measure the paw volume or weight at various time points after carrageenan injection.
-
Compare the increase in paw edema in the treated group with the control group to determine the percentage of inhibition.
-
At the end of the experiment, paw tissue can be collected for histological analysis and measurement of inflammatory markers (e.g., COX-2, TNF-α, IL-1β, IL-6) by immunohistochemistry, ELISA, or qRT-PCR.
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through the modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
References
- 1. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. An UHPLC-MS/MS method for simultaneous determination of quercetin 3-O-rutinoside, kaempferol 3-O-rutinoside, isorhamnetin 3-O-rutinoside, bilobalide and ligustrazine in rat plasma, and its application to pharmacokinetic study of Xingxiong injection - PubMed [pubmed.ncbi.nlm.nih.gov]
head-to-head comparison of isorhamnetin-3-O-glucoside and metformin in diabetic models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the therapeutic potential of isorhamnetin-3-O-glucoside and the first-line diabetes drug, metformin, in preclinical diabetic models. The data presented is primarily drawn from a direct comparative study on isorhamnetin, the aglycone of this compound, and metformin. While the study utilized isorhamnetin, its findings are highly relevant to this compound, which is its naturally occurring glycoside form.
Executive Summary
Recent preclinical evidence suggests that isorhamnetin exhibits comparable efficacy to metformin in improving key diabetic parameters. In a high-fat diet/streptozotocin-induced type 2 diabetes mouse model, isorhamnetin was as effective as metformin in reducing blood glucose, improving insulin sensitivity, and ameliorating dyslipidemia.[1][2][3] Furthermore, both compounds demonstrated similar efficacy in reducing markers of inflammation and oxidative stress.[1][2] Mechanistically, both agents appear to upregulate the expression of GLUT4 and phosphorylated AMP-activated protein kinase α (p-AMPK-α) in skeletal muscle, suggesting a convergent mechanism of action on glucose uptake.[1]
Quantitative Data Comparison
The following tables summarize the key findings from a head-to-head study comparing isorhamnetin (10 mg/kg) and metformin (200 mg/kg) in a diabetic mouse model.[1][2][3]
Table 1: Glycemic Control and Insulin Sensitivity
| Parameter | Diabetic Control | Isorhamnetin (10 mg/kg) | Metformin (200 mg/kg) | Non-Diabetic Control |
| Serum Glucose (mmol/L) | ~25.0 | ~12.5 | ~12.5 | ~7.5 |
| Serum Insulin (ng/mL) | ~2.25 | ~1.25 | ~1.25 | ~0.75 |
| HOMA-IR | ~14.0 | ~4.0 | ~4.0 | ~2.0 |
Data are approximated from graphical representations in Al-Ishaq et al., 2023.[1][3]
Table 2: Lipid Profile
| Parameter | Diabetic Control | Isorhamnetin (10 mg/kg) | Metformin (200 mg/kg) | Non-Diabetic Control |
| Triglycerides (mmol/L) | ~2.0 | ~1.25 | ~1.25 | ~1.0 |
| Cholesterol (mmol/L) | ~6.0 | ~4.5 | ~4.5 | ~3.5 |
| LDL (mmol/L) | ~1.25 | ~0.75 | ~0.75 | ~0.5 |
Data are approximated from graphical representations in Al-Ishaq et al., 2023.[3]
Table 3: Oxidative Stress and Inflammation Markers
| Parameter | Diabetic Control | Isorhamnetin (10 mg/kg) | Metformin (200 mg/kg) | Non-Diabetic Control |
| GSH (µmol/L) | ~1.5 | ~2.25 | ~2.5 | ~3.0 |
| GSSG (µmol/L) | ~0.35 | ~0.25 | ~0.25 | ~0.2 |
| MDA (nmol/mL) | ~70 | ~45 | ~45 | ~30 |
| IL-6 (pg/mL) | ~120 | ~75 | ~75 | ~50 |
Data are approximated from graphical representations in Al-Ishaq et al., 2023.[1]
Signaling Pathways and Mechanisms of Action
Both isorhamnetin and metformin have been shown to influence key signaling pathways involved in glucose metabolism. A primary point of convergence is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.
Caption: Comparative signaling pathways of Isorhamnetin and Metformin.
Experimental Protocols
The data presented above was generated using the following experimental design.
Animal Model and Induction of Diabetes
A type 2 diabetes model was induced in mice.[1][2][3]
-
Animal Strain: Not explicitly stated, but commonly used strains include C57BL/6J.
-
Diet: Mice were fed a high-fat diet (HFD) for 8 weeks to induce insulin resistance.[1][2][3]
-
Chemical Induction: Following the HFD period, mice received two consecutive low doses of streptozotocin (STZ) at 40 mg/kg via intraperitoneal injection to induce hyperglycemia.[1][2][3]
Treatment Groups and Administration
Diabetic mice were divided into the following groups (n=6 per group):[1][2][3]
-
Diabetic Control: Received vehicle orally.
-
Isorhamnetin: Treated with 10 mg/kg isorhamnetin orally for 10 days.[1][2][3]
-
Metformin: Treated with 200 mg/kg metformin orally for 10 days.[1][2][3]
-
Non-Diabetic Control: Healthy mice receiving vehicle.
Caption: Workflow for the comparative study of Isorhamnetin and Metformin.
Key Analytical Methods
-
Biochemical Analysis: Serum levels of glucose, insulin, triglycerides, cholesterol, and LDL were measured using commercial ELISA kits.[1][3]
-
Insulin Resistance: The homeostasis model assessment of insulin resistance (HOMA-IR) was calculated.[1]
-
Oxidative Stress Markers: Serum levels of glutathione (GSH), oxidized glutathione (GSSG), and malondialdehyde (MDA) were quantified.[1]
-
Inflammatory Marker: Serum interleukin-6 (IL-6) was measured.[1]
-
Protein Expression: Western blotting was used to determine the protein expression of GLUT4 and p-AMPK-α in the soleus muscle.[1]
Conclusion
The available preclinical data from a direct comparative study indicates that isorhamnetin, the aglycone of this compound, demonstrates anti-diabetic effects comparable to metformin in a mouse model of type 2 diabetes. The therapeutic equivalence was observed across multiple parameters, including glycemic control, insulin sensitivity, lipid metabolism, and markers of inflammation and oxidative stress. Both compounds appear to exert their effects, at least in part, through the activation of the AMPK signaling pathway and subsequent upregulation of GLUT4 in skeletal muscle. These findings position isorhamnetin and its glycosides as promising candidates for further investigation as alternative or complementary therapies for type 2 diabetes.
References
- 1. Isorhamnetin Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isorhamnetin Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Isorhamnetin and its Glycosides: A Comparative Guide on Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Isorhamnetin, a naturally occurring 3'-O-methylated metabolite of quercetin, and its various glycosidic forms have garnered significant attention in the scientific community for their diverse pharmacological activities. Found in a variety of plants, including sea buckthorn (Hippophae rhamnoides) and ginkgo biloba, these compounds exhibit a range of biological effects, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The structure of isorhamnetin and the nature and position of its sugar attachments (glycosides) play a crucial role in determining their biological efficacy. This guide provides a comprehensive comparison of the structure-activity relationships of isorhamnetin and its glycosides, supported by experimental data and detailed protocols.
Comparative Analysis of Biological Activities
The biological activity of isorhamnetin is significantly influenced by the presence and type of glycosidic substitution. While the aglycone (isorhamnetin itself) often exhibits potent activity, its glycosides can have altered solubility, bioavailability, and cellular uptake, leading to varied biological responses.[1]
Antioxidant Activity
The antioxidant capacity of isorhamnetin and its glycosides is a key aspect of their therapeutic potential. This activity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.
Generally, the aglycone, isorhamnetin, demonstrates strong antioxidant activity. However, glycosylation, particularly at the 3-hydroxyl position, can impact this capacity. For instance, some studies suggest that glycosylation at the 3-position may decrease the antioxidant activity compared to the aglycone.
Table 1: Comparative Antioxidant Activity of Isorhamnetin and its Glycosides (IC50 values)
| Compound | DPPH Assay (IC50, µM) | ABTS Assay (IC50, µM) | Reference |
| Isorhamnetin | 24.61 | 14.54 | [3] |
| Isorhamnetin-3-O-glucoside | 11.76 (DPPH) | - | [4] |
| Narcissin (Isorhamnetin-3-O-rutinoside) | 9.01 | - | [4] |
| Brassicin (this compound) | 13.3 | - | [4] |
Note: Lower IC50 values indicate higher antioxidant activity. Data is compiled from various sources and experimental conditions may vary.
Anti-inflammatory Activity
Isorhamnetin and its glycosides have shown significant anti-inflammatory effects by modulating key inflammatory pathways. The number and type of sugar moieties attached to the isorhamnetin backbone influence their anti-inflammatory potential.
Studies have indicated that isorhamnetin diglycosides can exhibit higher anti-inflammatory potential than triglycosides.[5] For example, in a study on Opuntia ficus-indica, the diglycoside isorhamnetin-glucosyl-rhamnoside (IGR) showed potent inhibition of nitric oxide (NO) production and ear edema.[5] Some isorhamnetin glycosides have demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[6][7]
Table 2: Comparative Anti-inflammatory Activity of Isorhamnetin and its Glycosides
| Compound | Assay/Model | Key Findings | Reference |
| Isorhamnetin | Croton oil-induced ear edema | Similar inhibition to IGR | [5] |
| Isorhamnetin-glucosyl-pentoside (IGP) | Croton oil-induced ear edema | Slightly lower inhibition than IGR | [5] |
| Isorhamnetin-glucosyl-rhamnoside (IGR) | Croton oil-induced ear edema | Potent inhibition (77.4 ± 5.7%) | [5] |
| Isorhamnetin-glucosyl-rhamnosyl-rhamnoside (IGRR) | Croton oil-induced ear edema | Lower inhibitory effect (44.7 ± 8.2%) | [5] |
| Narcissin (Isorhamnetin-3-O-rutinoside) | LPS-induced RAW264.7 cells | Inhibited NO production | [6] |
| Isorhamnetin-3-O-robinobioside | Opuntia ficus-indica flower extract | Responsible for anti-inflammatory activity | [7] |
Anticancer Activity
The anticancer effects of isorhamnetin and its glycosides are attributed to their ability to induce cell cycle arrest and apoptosis in various cancer cell lines. The aglycone, isorhamnetin, has been shown to inhibit the proliferation of breast, colon, and bladder cancer cells.[8][9][10]
The presence of glycosidic moieties can modulate the cytotoxic effects. For instance, some studies suggest that the aglycone isorhamnetin exhibits more potent anticancer activity than its glycosides. However, glycosides can also display significant cytotoxicity against certain cancer cell lines.[7]
Table 3: Comparative Anticancer Activity of Isorhamnetin and its Glycosides (IC50 values)
| Compound | Cell Line | IC50 Value | Reference |
| Isorhamnetin | MCF7 (Breast Cancer) | ~10 µM | [8] |
| Isorhamnetin | MDA-MB-468 (Breast Cancer) | ~10 µM | [8] |
| Isorhamnetin | SW-480 (Colon Cancer) | ≤ 20 µg/mL (24h) | [9] |
| Isorhamnetin | HT-29 (Colon Cancer) | ≤ 20 µg/mL (72h) | [9] |
| Brassicin (this compound) | HCT116 (Colon Cancer) | 22.8 µg/mL | [7] |
| Isorhamnetin 3-O-neohesperidoside | Breast ductal carcinoma | 2.47 µg/mL | [7] |
| Narcissin (Isorhamnetin-3-O-rutinoside) | HeLa (Cervical Cancer) | 20.5 µg/mL | [7] |
| Narcissin (Isorhamnetin-3-O-rutinoside) | LNCaP (Prostate Cancer) | 20.5 µg/mL | [7] |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test compound (isorhamnetin or its glycosides at various concentrations) to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
ABTS•+ Generation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate solution and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution: Dilute the ABTS•+ solution with ethanol or buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction: Add a specific volume of the test compound to the ABTS•+ working solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (isorhamnetin or its glycosides) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.
Signaling Pathways and Mechanisms of Action
Isorhamnetin and its glycosides exert their biological effects by modulating several key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Signaling Pathways
Isorhamnetin has been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11] NF-κB is a crucial regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11] Furthermore, isorhamnetin can suppress the MAPK (Mitogen-Activated Protein Kinase) pathway, which is also involved in inflammatory responses.[12]
References
- 1. Isorhamnetin: Reviewing Recent Developments in Anticancer Mechanisms and Nanoformulation-Driven Delivery [mdpi.com]
- 2. Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isorhamnetin Modulates Drug-Resistance-Related Biomarkers in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of the NF-κB signaling pathway in the renoprotective effects of isorhamnetin in a type 2 diabetic rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isorhamnetin attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of Isorhamnetin-3-O-glucoside Across Diverse Plant Metabolomes
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the prevalence and analysis of a promising bioactive flavonoid.
Isorhamnetin-3-O-glucoside, a flavonoid glycoside with demonstrated antioxidant, anti-inflammatory, and other significant pharmacological properties, is a subject of growing interest in the scientific community. This guide provides a comparative overview of its prevalence in various plant sources, supported by quantitative data from metabolomic studies. Furthermore, it outlines the experimental protocols for its extraction and quantification and visualizes a key signaling pathway influenced by its aglycone, isorhamnetin.
Quantitative Distribution of this compound in Various Plant Species
The concentration of this compound varies significantly among different plant species and even between different parts of the same plant. The following table summarizes the quantitative findings from several studies, offering a comparative look at prominent plant sources.
| Plant Species | Plant Part | Concentration of this compound | Reference |
| Opuntia ficus-indica (Prickly Pear) | Cladodes | 149.71 ± 10.13 mg/100 g (Dry Weight) | [1] |
| Pulp | 184.14 ± 14.91 mg/100 g (Dry Weight) | [1] | |
| Peels | 223.66 ± 14.44 mg/100 g (Dry Weight) | [1] | |
| Cladodes | 4.59–32.21 mg/100 g | [2] | |
| Hippophae rhamnoides (Sea Buckthorn) | Berries | 62.0–217.0 mg/100 g (Dry Weight) | [1] |
| Fruits | 21.6 mg/100 g | [3] | |
| Seed Residue | 0.525 mg/g | [4] | |
| Ginkgo biloba | Leaves | Present (quantification variable) | [5][6][7] |
| Pollen Typhae | Present (quantification variable) | [8] | |
| Brassica juncea (Mustard Greens) | Leaves | Major flavonoid compound | [1] |
| Rice | Widely distributed | [1] |
Experimental Protocols for Analysis
The accurate quantification of this compound is pivotal for comparative metabolomic studies. The methodologies employed typically involve solvent extraction followed by advanced chromatographic and spectrometric techniques.
Sample Preparation and Extraction
A common procedure for the extraction of this compound from plant material involves the following steps:
-
Lyophilization and Grinding: Plant samples (e.g., leaves, fruits) are freeze-dried (lyophilized) to remove water content and then ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered sample is extracted with a suitable solvent. A mixture of methanol and water is frequently used. The extraction is often enhanced by ultrasonication.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure, often using a rotary evaporator, to remove the solvent.
Chromatographic Separation and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for separating this compound from other metabolites in the plant extract.
-
Stationary Phase: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is commonly employed, using a mixture of two solvents, such as water with a small percentage of formic acid (for better peak shape and ionization) and acetonitrile or methanol.
-
Detection:
-
Diode-Array Detector (DAD): Provides ultraviolet (UV) spectra of the eluting compounds, which can be used for identification and quantification by comparison with a reference standard.
-
Mass Spectrometry (MS): When coupled with HPLC or UPLC (LC-MS), it provides mass-to-charge ratio information, allowing for highly specific and sensitive detection and quantification. Tandem mass spectrometry (MS/MS) can further confirm the identity of the compound by analyzing its fragmentation pattern.[8]
-
Key Signaling Pathways Modulated by Isorhamnetin
Isorhamnetin, the aglycone of this compound, has been shown to modulate several critical intracellular signaling pathways, contributing to its diverse pharmacological effects. The diagram below illustrates the inhibitory effects of isorhamnetin on the Akt/mTOR and MEK/ERK signaling pathways, which are often dysregulated in cancer.
Isorhamnetin has also been found to suppress the activation of JNK and p38 signaling pathways, which are involved in inflammatory responses.[9] Furthermore, it can mediate the MAPK and NF-κB signaling pathways to attenuate neuroinflammation.[10] These findings underscore the therapeutic potential of isorhamnetin and its glycosides.
References
- 1. mdpi.com [mdpi.com]
- 2. Physicochemical, Nutritional, and Medicinal Properties of Opuntia ficus-indica (L.) Mill. and Its Main Agro-Industrial Use: A Review [mdpi.com]
- 3. techscience.com [techscience.com]
- 4. Flavonoid Extract from Seed Residues of Hippophae rhamnoides ssp. sinensis Protects against Alcohol-Induced Intestinal Barrier Dysfunction by Regulating the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. mdpi.com [mdpi.com]
- 7. Ginkgo biloba: A Treasure of Functional Phytochemicals with Multimedicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isorhamnetin attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]
Isorhamnetin-3-O-glucoside: A Comparative Analysis of its Antioxidant Capacity using DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of isorhamnetin-3-O-glucoside, a naturally occurring flavonoid glycoside, as validated by two common in vitro antioxidant assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. This analysis is supported by experimental data to aid in the evaluation of its potential as a natural antioxidant agent.
Data Presentation: Comparative Antioxidant Capacity
The antioxidant capacity (AC) of this compound and its parent aglycone, isorhamnetin, were evaluated in both DPPH and ABTS assays. The results, expressed as Trolox equivalents (a common standard for antioxidant capacity), are summarized below. A higher Trolox equivalent value indicates a stronger antioxidant capacity.
| Compound | Assay | Antioxidant Capacity (AC) (μmol Trolox/μmol compound) |
| This compound | DPPH | 2.8 ± 0.1 |
| ABTS | 2.5 ± 0.1 | |
| Isorhamnetin (Aglycone) | DPPH | 3.5 ± 0.1 |
| ABTS | 3.9 ± 0.1 |
Data sourced from a comparative study on the antioxidant capacity of glycosylated flavonols. The study highlights that glycosylation at the 3-position, as seen in this compound, can influence antioxidant activity when compared to the parent aglycone[1].
Interpretation of Results
The data indicates that this compound demonstrates significant antioxidant capacity in both the DPPH and ABTS assays. However, its antioxidant activity is observed to be slightly lower than its aglycone, isorhamnetin. This difference can be attributed to the glycosylation at the 3-position, which may affect the molecule's ability to donate a hydrogen atom or an electron to scavenge free radicals[1]. The choice of assay also influences the measured antioxidant capacity, with slightly different values obtained for the DPPH and ABTS methods, reflecting the different chemical principles underlying these assays.
Experimental Protocols
Detailed methodologies for the DPPH and ABTS assays are crucial for the reproducibility and validation of these findings. The following protocols are based on established methods for assessing the antioxidant activity of flavonoids.
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or other suitable solvent)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared to an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: A series of concentrations of this compound are prepared in methanol.
-
Reaction: A small volume of each sample concentration is mixed with the DPPH solution in a 96-well plate or a cuvette.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at 517 nm.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined from a plot of inhibition percentage against sample concentration.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color.
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of ABTS•+ solution: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilution of ABTS•+ solution: The ABTS•+ solution is diluted with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: A series of concentrations of this compound are prepared.
-
Reaction: A small aliquot of each sample concentration is added to the diluted ABTS•+ solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the antioxidant capacity of a compound using the DPPH and ABTS assays.
Caption: Workflow for DPPH and ABTS antioxidant assays.
References
A Comparative Analysis of Isorhamnetin-3-O-glucoside Activity from Diverse Botanical Origins
For Immediate Release
Isorhamnetin-3-O-glucoside, a prominent flavonol glycoside, has garnered significant attention within the scientific community for its potential therapeutic applications, primarily attributed to its antioxidant and anti-inflammatory properties. This guide offers a comparative overview of the biological activity of this compound derived from various botanical sources, supported by experimental data to aid researchers, scientists, and drug development professionals in their understanding and application of this bioactive compound.
Quantitative Comparison of Biological Activities
| Botanical Origin | Biological Activity | Experimental Model | Key Findings |
| Opuntia ficus-indica (Nopal Cactus) | Anti-inflammatory | LPS-stimulated RAW 264.7 Macrophages | Inhibition of Nitric Oxide (NO) production.[1] |
| Zygophyllum simplex | Anti-inflammatory | Carrageenan-induced paw edema in rats | Significant reduction in paw edema and modulation of inflammatory markers (COX-2, TNF-α, IL-1β, IL-6).[2][3] |
| Hippophae rhamnoides (Sea Buckthorn) | Antioxidant | Not specified for isolated compound | The total antioxidant activity of berry extracts is significantly associated with their phenolic content, including this compound.[3][4][5] |
| Ginkgo biloba | Antioxidant | Not specified for isolated compound | This compound is a known constituent, contributing to the overall antioxidant and neuroprotective effects of the extract. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols for the key bioassays cited in this guide.
Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages
This in vitro assay is a common method to screen for anti-inflammatory activity.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates and pre-treated with various concentrations of this compound for a specified period.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Quantification of Nitrite: After an incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (typically 540 nm) using a microplate reader.
-
Data Analysis: The percentage of NO production inhibition is calculated by comparing the nitrite concentration in the treated cells to that in the LPS-stimulated control cells.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is a classical method for evaluating the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of a 1% carrageenan solution is administered into the plantar surface of the rat's hind paw to induce localized inflammation and edema.
-
Treatment: this compound or a control substance is administered (e.g., intraperitoneally or orally) at a specific time point before or after the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured at various time intervals after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group to the control group.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure the levels of inflammatory mediators such as cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) using techniques like ELISA or qRT-PCR.[2][3]
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This is a common, rapid, and simple in vitro assay to determine the antioxidant capacity of a compound.
-
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Procedure: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared. Different concentrations of this compound are added to the DPPH solution.
-
Measurement: The mixture is incubated in the dark for a specific period, and the absorbance is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated. The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is often determined to express the antioxidant potency.
Signaling Pathway Visualization
The anti-inflammatory effects of many flavonoids, including this compound, are often mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Safety Operating Guide
Safe Disposal of Isorhamnetin-3-O-Glucoside: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of isorhamnetin-3-O-glucoside, ensuring compliance and minimizing risk.
Hazard Classification
This compound has varied classifications depending on the supplier. It is crucial to always refer to the specific Safety Data Sheet (SDS) provided with the product you are using. However, due to the potential for aquatic toxicity, it should be handled as a hazardous chemical waste.
| Hazard Classification | Details | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | DC Chemicals[1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | DC Chemicals[1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | DC Chemicals[1] |
| GHS Classification | Does not meet the criteria for classification | Carl ROTH[2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Waste Minimization: Before beginning experimental work, plan procedures to minimize the generation of waste.
-
Order only the necessary quantities of this compound.
-
Prepare solutions in volumes sufficient for the immediate experimental need.
-
Where possible, substitute with less hazardous materials.
2. Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its waste.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[2]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, use a particulate filter respirator (e.g., N95 or P1).[2]
3. Waste Segregation and Collection: Proper segregation is key to safe and compliant chemical waste disposal.
-
Solid Waste:
-
Collect unused or expired this compound powder in a designated, clearly labeled, and sealable waste container.
-
Contaminated items such as weighing boats, contaminated paper towels, and gloves should be placed in the same solid chemical waste container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant liquid waste container.
-
Do not mix with other incompatible waste streams. For instance, keep it separate from strong acids, bases, and oxidizers.[1][3]
-
Crucially, do not dispose of this compound solutions down the drain. [2][3][4] This is to prevent release into the environment, where it can be very toxic to aquatic life.[1]
-
-
Empty Containers:
-
The original product container, even if empty, must be disposed of as hazardous waste unless triple-rinsed.[5] The rinseate should be collected as liquid hazardous waste.
-
4. Labeling and Storage: Proper labeling and temporary storage are vital for safety and regulatory compliance.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". List all components of a liquid waste mixture, including solvents and their approximate concentrations.
-
Storage:
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical waste coordinator to arrange for pickup and disposal.[7]
-
Follow all institutional procedures for waste pickup requests.
-
Disposal must be carried out by a licensed hazardous waste disposal company.[6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials related to this compound.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
